molecular formula C9H12O B7770334 3-Isopropylphenol CAS No. 90480-88-9

3-Isopropylphenol

Cat. No.: B7770334
CAS No.: 90480-88-9
M. Wt: 136.19 g/mol
InChI Key: VLJSLTNSFSOYQR-UHFFFAOYSA-N
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Description

M-isopropylphenol is a natural product found in Thujopsis dolabrata and Chamaecyparis obtusa var. formosana with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-propan-2-ylphenol
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InChI

InChI=1S/C9H12O/c1-7(2)8-4-3-5-9(10)6-8/h3-7,10H,1-2H3
Source PubChem
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InChI Key

VLJSLTNSFSOYQR-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
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DSSTOX Substance ID

DTXSID0044571
Record name 3-Isopropylphenol
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Molecular Weight

136.19 g/mol
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CAS No.

618-45-1, 90480-88-9
Record name 3-Isopropylphenol
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Record name 3-Isopropylphenol
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Record name Phenol, isopropylated
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Record name 3-Isopropylphenol
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Record name Phenol, 3-(1-methylethyl)-
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Record name 3-Isopropylphenol
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Record name Phenol, isopropylated
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Record name 3-isopropylhydroxybenzene
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Record name M-ISOPROPYLPHENOL
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Foundational & Exploratory

3-Isopropylphenol CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Isopropylphenol (CAS: 618-45-1) for Advanced Research and Development

Introduction

This compound, also known by synonyms such as m-Cumenol and 3-hydroxycumene, is a phenolic organic compound distinguished by an isopropyl substituent at the meta position of the aromatic ring.[1] Its CAS number is 618-45-1.[1][2][3] This structural arrangement imparts a unique combination of lipophilicity and reactivity, establishing it as a valuable and versatile intermediate in the chemical and pharmaceutical industries.[1][4] This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the compound's properties, synthesis, reactivity, applications, and critical safety protocols. The insights herein are grounded in established scientific literature to support advanced research and development activities.

Section 1: Compound Identification and Core Properties

Accurate identification and understanding of a compound's fundamental physicochemical properties are the bedrock of any scientific investigation. These parameters dictate experimental conditions, from solvent selection to purification strategies and storage requirements.

Table 1: Chemical Identifiers for this compound

Identifier Value Source(s)
CAS Number 618-45-1 [2][3][5]
IUPAC Name 3-propan-2-ylphenol [5]
Synonyms m-Cumenol, m-Isopropylphenol, 3-Hydroxycumene [1][2][5]
Molecular Formula C₉H₁₂O [2][3][6]
Molecular Weight 136.19 g/mol [2][3][5]
InChI Key VLJSLTNSFSOYQR-UHFFFAOYSA-N [2][5][7]

| SMILES | CC(C)C1=CC(=CC=C1)O |[5] |

Table 2: Physicochemical Properties of this compound

Property Value Source(s)
Appearance White to brown liquid or moist crystalline solid [2][8][9]
Melting Point 25-26 °C [2]
Boiling Point 228-229 °C [2][9]
Density 0.994 g/mL at 25 °C [2]
Refractive Index (n²⁰/D) 1.526 [2]
Flash Point 104.4 °C (220 °F) [2][9]
pKa 10.03 ± 0.10 (Predicted) [2][10]
LogP (o/w) 2.7 - 2.86 [5][7][9]

| Solubility | Slightly soluble in water; soluble in ether, alcohol, chloroform, and ethyl acetate |[2][9] |

Section 2: Spectroscopic and Analytical Characterization

For drug development and high-purity chemical synthesis, rigorous analytical characterization is non-negotiable. The presence of impurities, such as isomers or residual starting materials, can dramatically alter reaction outcomes and biological activity. Therefore, a multi-faceted analytical approach is essential for quality control.

Table 3: Key Spectroscopic Data for this compound

Technique Key Features Source(s)
¹H NMR Spectral data available, typically run in CDCl₃ with TMS as a reference. [5][11]
¹³C NMR Spectral data available. [12]
Mass Spec (GC-MS) Base peak m/z 121; Molecular ion peak m/z 136. [5]

| Infrared (IR) | Spectral data available. |[5] |

Experimental Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

The choice of a robust analytical method is critical for ensuring batch-to-batch consistency, a cornerstone of trustworthy and reproducible research.[1] Reverse-phase HPLC is a widely applicable technique for analyzing moderately polar compounds like this compound.[7]

Methodology:

  • Column Selection: A C18 reverse-phase column is a suitable starting point due to its versatility and effectiveness in separating non-polar to moderately polar analytes.

  • Mobile Phase Preparation: A typical mobile phase consists of a mixture of acetonitrile (MeCN) and water.[7] Phosphoric acid is often added in small quantities (e.g., 0.1%) to protonate silanol groups on the stationary phase, reducing peak tailing and improving resolution. For Mass Spectrometry (MS) compatible methods, formic acid should be used instead.[7]

  • Sample Preparation: Accurately weigh and dissolve a sample of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Instrumentation and Conditions:

    • Injection Volume: 10 µL

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector set to an appropriate wavelength (e.g., 279 nm, based on its UV absorbance peak).[13]

    • Gradient: A gradient elution (e.g., starting with 40% MeCN and increasing to 90% MeCN over 15 minutes) is often more effective than an isocratic method for separating potential impurities with different polarities.

  • Data Analysis: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase Prep (ACN/H₂O/Acid) C Inject Sample into HPLC System A->C B Sample Prep (1 mg/mL in Mobile Phase) B->C D Separation on C18 Column C->D E UV Detection D->E F Integrate Peak Areas E->F G Calculate Area % Purity F->G

Caption: HPLC Purity Analysis Workflow.

Section 3: Synthesis and Chemical Reactivity

Understanding the synthesis of this compound provides context for potential impurities, while knowledge of its reactivity is key to its application as a chemical building block.

Industrial Synthesis

A common industrial method involves the oxidation and subsequent acid-catalyzed decomposition of m-dicumyl, a by-product from cumene-based processes.[10] This pathway is economically viable as it utilizes materials from large-scale chemical manufacturing.

Workflow:

  • Oxidation: M-dicumene is oxidized in the liquid phase with air, typically at elevated temperatures (e.g., 120 °C) and in the presence of an initiator.[10] This step forms m-dicumyl monohydroperoxide.

  • Decomposition: The resulting hydroperoxide is then decomposed using a strong acid catalyst, such as sulfuric acid. This reaction yields this compound and acetone as a co-product.[10]

  • Purification: The final product is isolated and purified through distillation.

Synthesis_Workflow A m-Dicumyl (Raw Material) B Liquid Phase Oxidation (Air, 120°C, Initiator) A->B C m-Dicumyl Monohydroperoxide B->C D Acid-Catalyzed Decomposition (H₂SO₄) C->D E Crude Product Mixture (this compound + Acetone) D->E F Distillation / Purification E->F G Pure this compound F->G H Acetone (Co-product) F->H

Caption: Synthesis of this compound from m-Dicumyl.

Key Chemical Reactivity

The reactivity of this compound is dominated by its phenolic hydroxyl group and the aromatic ring. The hydroxyl group is a potent nucleophile, making it a valuable handle for constructing more complex molecules.[4]

  • Etherification and Esterification: The hydroxyl group readily reacts with electrophiles to form ethers and esters. This is a foundational reaction for creating diverse derivatives for pharmaceutical applications.[1]

  • Oxidative Coupling: The phenolic structure allows for oxidative coupling reactions, which are exploited in the production of polymers and resins with specific thermal and mechanical properties.[4]

  • Aromatic Substitution: The hydroxyl group is an activating, ortho-para directing group for electrophilic aromatic substitution. However, reactions must be carefully controlled to avoid unwanted side products.

  • Incompatibilities: As a phenol, it is incompatible with strong bases, strong oxidizing agents (like nitrates and chlorates), and strong reducing substances.[8] Reactions with these materials can be highly exothermic and potentially hazardous.[8]

Section 4: Applications in Research and Drug Development

The utility of this compound stems from its role as a versatile molecular scaffold.

  • Pharmaceutical Intermediate: It is a crucial building block for a range of therapeutic agents.[1][4] Its most notable application is as a precursor in the synthesis of certain anesthetic drugs.[1] The isopropyl group and phenolic hydroxyl can be modified to fine-tune the pharmacological profile of the target molecule.

  • Cholinesterase Inhibition Studies: Carbamate derivatives of this compound have been investigated as inhibitors of cholinesterase enzymes.[1][14] This line of research is relevant to the development of treatments for neurodegenerative diseases like Alzheimer's and for understanding the mechanism of certain pesticides.[1]

  • Antimicrobial Agent: The compound exhibits antimicrobial properties against bacteria and fungi.[4] Its mechanism of action involves the disruption of microbial cell membranes, where its lipophilic nature allows it to integrate into the lipid bilayer, altering permeability and leading to cell lysis.[4] This makes it a candidate for use in antiseptic formulations and preservatives.

  • Propofol Impurity: this compound is a known impurity of the widely used anesthetic Propofol (2,6-diisopropylphenol).[2][10][15] As such, its analytical standards and reference materials are critical for quality control in the pharmaceutical industry to ensure the purity and safety of the final drug product.[16]

Section 5: Safety, Handling, and Toxicology

A thorough understanding of the hazards associated with this compound is paramount for ensuring laboratory safety and mitigating environmental impact.

Table 4: GHS Hazard Information

Hazard Class Code Statement Source(s)
Acute Toxicity, Oral H302 Harmful if swallowed [5][10]
Skin Corrosion/Irritation H314 Causes severe skin burns and eye damage [5][17]

| Aquatic Hazard, Acute | H400 | Very toxic to aquatic life |[17] |

Toxicological Profile
  • Mechanism of Toxicity: As a phenolic compound, this compound can denature proteins and disrupt cell membranes, leading to cytotoxic effects upon contact.[4] Ingestion can cause severe chemical burns to the oral cavity and gastrointestinal tract.[8]

  • Systemic Effects: Skin absorption can lead to systemic effects, potentially impacting the cardiovascular and central nervous systems.[8]

  • Environmental Toxicity: The compound is classified as very toxic to aquatic organisms.[8][17] It is considered an endocrine-disrupting chemical (EDC), which can interfere with the hormonal systems of wildlife.[18] Its moderate solubility and lipophilicity create a risk of persistence and bioaccumulation in aquatic environments.[4][18]

Experimental Protocol: Safe Handling and Personal Protective Equipment (PPE)

A self-validating safety protocol involves engineering controls, appropriate PPE, and emergency preparedness.

Methodology:

  • Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of vapors.[17]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[17]

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or holes before use.

    • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities, consider a chemical-resistant apron or suit.[17]

  • Handling Practices:

    • Avoid all personal contact, including inhalation.[17]

    • Do not eat, drink, or smoke in the handling area.[9][17]

    • Keep containers tightly sealed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials and ignition sources.[4][10]

  • Spill and Emergency Procedures:

    • Minor Spill: Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite). Place the contaminated material in a suitable, labeled container for hazardous waste disposal.

    • Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing. Seek immediate medical attention.[8][9]

    • Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids apart. Seek immediate medical attention.[8][17]

Safety_Protocol cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_emergency Emergency Response A Eye/Face Protection (Goggles & Face Shield) E Avoid Personal Contact A->E B Chemically Resistant Gloves B->E C Protective Clothing (Lab Coat, etc.) C->E D Use in Fume Hood D->E F Store Properly E->F G Spill Containment E->G If Spill Occurs H First Aid (Flush Skin/Eyes) E->H If Contact Occurs I Seek Medical Attention H->I

Caption: Core Components of a Safe Handling Protocol.

Conclusion

This compound is a chemical intermediate of significant industrial and scientific importance. Its value in the synthesis of pharmaceuticals, particularly anesthetics, and its utility in agrochemical and polymer science are well-established. However, its potent reactivity and toxicological profile demand a high level of respect. For researchers and developers, a comprehensive understanding of its properties, analytical characterization, and stringent adherence to safety protocols are essential for harnessing its chemical potential responsibly and effectively. Future applications will likely continue to leverage its unique phenolic structure while emphasizing green chemistry principles to minimize its environmental footprint.

References

3-Isopropylphenol molecular weight and formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Isopropylphenol (m-Cumenol)

Introduction

This compound, also known by its synonyms m-cumenol and 3-(1-methylethyl)phenol, is an alkylphenol of significant interest in the fields of chemical synthesis, pharmaceutical development, and materials science.[1][2] Structurally, it is a phenolic compound featuring an isopropyl group at the meta position of the benzene ring.[1] This specific arrangement confers a unique combination of reactivity and lipophilicity, making it a valuable and versatile intermediate.[1] In the pharmaceutical industry, its importance is highlighted by its role as a key building block in the synthesis of various therapeutic agents and as a known impurity of the anesthetic Propofol.[1][2][3]

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. It covers the molecule's fundamental chemical properties, common synthesis methodologies, key applications in drug discovery, and essential safety and handling protocols.

Chemical Identity and Molecular Structure

The unambiguous identification of a chemical compound is foundational to all scientific research. This compound is registered under CAS Number 618-45-1.[1][3][4] Its molecular formula is C₉H₁₂O, corresponding to a molecular weight of 136.19 g/mol .[3][4][5]

IdentifierValue
Molecular Formula C₉H₁₂O[4][5]
Molecular Weight 136.19 g/mol [4][5]
IUPAC Name 3-propan-2-ylphenol[5]
Common Synonyms m-Cumenol, m-Isopropylphenol, 3-(1-Methylethyl)phenol[1][3][5]
CAS Number 618-45-1[1][3][4]
Canonical SMILES CC(C)C1=CC(=CC=C1)O[5]
InChI Key VLJSLTNSFSOYQR-UHFFFAOYSA-N[5]

Physicochemical Properties

The physical and chemical properties of this compound dictate its behavior in reactions, its solubility, and its appropriate handling and storage conditions. It is typically a liquid at room temperature but can exist as a white to brown crystalline solid depending on purity and ambient temperature.[2][6][7] It is sparingly soluble in water but readily soluble in organic solvents like ether.[2][6]

PropertyValue
Appearance Yellow to brown liquid or solid[8]
Melting Point 23-26 °C (lit.)[2][8]
Boiling Point 228 °C (lit.)[2]
Density 0.994 g/mL at 25 °C (lit.)[2][8]
Flash Point 97 °C to 104.44 °C[2][8]
Solubility Slightly soluble in water; Soluble in ether[2][6]
pKa 10.03 ± 0.10 (Predicted)[6]
logP 2.7 - 2.86[5][9]

Synthesis and Manufacturing

The industrial production of this compound often utilizes by-products from the cumene process for manufacturing phenol and acetone.[6] A primary route involves the oxidation and subsequent decomposition of m-dicumyl.[6]

The causality of this process is rooted in free-radical chemistry and acid-catalyzed rearrangement. The initial air oxidation introduces hydroperoxide functional groups, which are then susceptible to a Hock rearrangement under acidic conditions (typically with sulfuric acid) to yield the desired phenol and acetone as a co-product.[6]

Experimental Protocol: Synthesis from m-Dicumyl

The following protocol outlines the key steps in a common manufacturing method.[6]

  • Oxidation: Liquid-phase m-dicumene is charged into a reactor with a suitable initiator. Air is bubbled through the liquid at approximately 120°C for 1 to 1.5 hours. This step forms m-dicumyl monohydroperoxide.

  • Concentration: The resulting oxidation solution is concentrated to remove unreacted starting material and by-products.

  • Decomposition: The concentrated m-dicumyl monohydroperoxide is subjected to decomposition under the catalysis of sulfuric acid. This exothermic reaction cleaves the molecule.

  • Separation and Purification: The reaction mixture, now containing this compound and acetone, undergoes separation. This is typically achieved through distillation or extraction to isolate the final, purified this compound product.

G cluster_0 Synthesis Workflow A m-Dicumyl (Raw Material) B Air Oxidation (~120°C, Initiator) A->B C m-Dicumyl Monohydroperoxide B->C D Acid-Catalyzed Decomposition (H₂SO₄) C->D E Crude Product Mixture D->E F Separation & Purification E->F H Acetone (Co-product) E->H G This compound (Final Product) F->G F->H

Caption: Industrial synthesis of this compound from m-dicumyl.

Applications in Research and Drug Development

This compound is a highly valued building block in medicinal chemistry, primarily due to its reactive phenolic hydroxyl group and the tuning of its lipophilicity by the isopropyl substituent.[1]

  • Precursor for Anesthetics: It is a known intermediate and impurity in the synthesis of certain anesthetic agents, most notably related to Propofol.[1][3] The structural features of this compound can be modified to construct molecules with specific pharmacological profiles for use in surgical procedures.[1]

  • Cholinesterase Inhibition: Derivatives of this compound, such as 3-isopropylphenyl N-methylcarbamate, have been studied for their ability to inhibit cholinesterase enzymes.[1][10] This line of research is particularly relevant for developing therapeutics for neurodegenerative diseases like Alzheimer's disease.[1]

  • Versatile Therapeutic Building Block: The hydroxyl group is a reactive handle that readily undergoes etherification and esterification.[1] This allows medicinal chemists to incorporate the 3-isopropylphenyl moiety into more complex molecules to develop new drugs with antimicrobial or other specific biological activities.[1]

  • Other Applications: Beyond pharmaceuticals, it is used as an ingredient in some disinfectants and as an intermediate in the production of non-staining antioxidants for the rubber industry.[10]

G cluster_1 Role in Synthesis A This compound (Foundational Intermediate) B Anesthetic Agents A->B  Modification of  hydroxyl group C Cholinesterase Inhibitors (e.g., for Alzheimer's Research) A->C  Carbamate  Derivatization D Antimicrobial Compounds A->D  Etherification/  Esterification E Antioxidants A->E  Condensation  Reactions

Caption: this compound as a versatile precursor in drug development.

Safety, Handling, and Toxicology

Due to its chemical nature, this compound presents several hazards and must be handled with stringent safety precautions.

  • Primary Hazards: The compound is classified as harmful if swallowed and causes severe skin burns and eye damage.[6][7][8][11] It is corrosive and can cause chemical burns to the oral cavity and gastrointestinal tract upon ingestion.[7][8] Direct eye contact can lead to serious or permanent injury.[7]

  • Personal Protective Equipment (PPE): When handling this compound, appropriate PPE is mandatory. This includes chemical-resistant gloves (e.g., PVC), chemical goggles with a full-face shield, and protective overalls.[7][12][13] Work should be conducted in a well-ventilated area or under a chemical fume hood to prevent inhalation of vapors.[7][13]

  • Storage and Incompatibilities: It should be stored in a cool, dry, and well-ventilated area away from heat and sources of ignition.[6][12] Containers must be kept tightly sealed.[12] It is incompatible with strong oxidizing agents (e.g., nitrates, bleaches) and strong reducing agents.[6][7] Contact with bases will generate heat.[7]

  • Environmental Toxicity: this compound is recognized as being toxic to aquatic organisms and can persist in aquatic environments.[12][14] It is also considered an endocrine-disrupting chemical, posing risks to ecosystems.[14] Therefore, all spills and waste must be managed carefully to prevent environmental release.[12][13]

Conclusion

This compound is a chemical intermediate of considerable utility, bridging basic chemical manufacturing with advanced applications in pharmaceutical and materials science. Its molecular structure provides a versatile platform for synthesizing a range of high-value compounds, from anesthetics to potential treatments for neurodegenerative diseases. However, its significant corrosive and toxic properties demand that its use be governed by rigorous safety protocols to protect both researchers and the environment. A thorough understanding of its chemistry, applications, and hazards is essential for harnessing its potential responsibly.

References

A Comprehensive Technical Guide to the Synthesis of 3-Isopropylphenol from m-Diisopropylbenzene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-isopropylphenol, a valuable chemical intermediate in the pharmaceutical and specialty chemical industries.[1] The primary synthetic route detailed herein begins with m-diisopropylbenzene (m-DIPB), a readily available feedstock often derived as a byproduct from the large-scale cumene process for phenol and acetone production.[2] The core of this synthesis is a two-step process analogous to the well-known Hock process: (1) the liquid-phase autoxidation of m-diisopropylbenzene to its corresponding monohydroperoxide, and (2) the subsequent acid-catalyzed rearrangement and cleavage of this intermediate to yield this compound and acetone.[2][3] This document elucidates the underlying reaction mechanisms, provides detailed experimental protocols, discusses process optimization strategies, and emphasizes the critical safety considerations inherent in handling organic peroxides. The content is structured to serve as a vital resource for researchers, chemists, and drug development professionals engaged in organic synthesis and process development.

Part 1: The Underlying Chemistry: Reaction Mechanisms

The conversion of m-diisopropylbenzene to this compound is a sophisticated process that leverages fundamental principles of free-radical chemistry and acid-catalyzed rearrangements. A thorough understanding of these mechanisms is paramount for successful implementation and optimization.

Step 1: Hydroperoxidation of m-Diisopropylbenzene

The initial and rate-determining stage of the synthesis is the selective oxidation of one of the isopropyl groups on the m-diisopropylbenzene backbone. This transformation is an autoxidation process that proceeds via a free-radical chain reaction.[4]

Mechanism:

  • Initiation: The reaction is initiated by the formation of free radicals. This can be achieved through the decomposition of a radical initiator or by the natural auto-initiation of the substrate at elevated temperatures (typically 85-120°C).[2][5] The initiator abstracts a tertiary benzylic hydrogen from m-DIPB to form a resonance-stabilized cumyl-type radical.

  • Propagation: The cumyl radical (R•) rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (ROO•). This peroxy radical then abstracts a hydrogen atom from another m-DIPB molecule, thereby propagating the chain reaction and forming the target m-diisopropylbenzene monohydroperoxide (m-MHP) along with a new cumyl radical.[4]

  • Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

This process is highly selective for the tertiary hydrogen due to the lower bond dissociation energy and the stability of the resulting benzylic radical. However, the reaction is complicated by the potential for further oxidation of the monohydroperoxide to form m-diisopropylbenzene dihydroperoxide (m-DHP) and other byproducts like hydroxyhydroperoxides (HHP).[4][5] Controlling reaction conditions to favor m-MHP is a key challenge.

Hydroperoxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination I Initiator (I) R_rad Cumyl Radical (R•) I->R_rad Heat RH m-DIPB (RH) RH->R_rad I• ROO_rad Peroxy Radical (ROO•) R_rad->ROO_rad + O₂ O2 O₂ (Air) ROOH Monohydroperoxide (m-MHP) ROO_rad->ROOH + RH ROOH->R_rad Generates new R• RH2 m-DIPB (RH) RH2->ROOH R_rad2 R• NonRadical Non-Radical Products R_rad2->NonRadical Combine ROO_rad2 ROO• ROO_rad2->NonRadical Combine

Caption: Free-radical mechanism for m-DIPB hydroperoxidation.

Step 2: The Hock Rearrangement & Cleavage

The crude m-MHP is subjected to acid catalysis to induce the Hock rearrangement, a classic and powerful reaction in industrial organic chemistry.[6] This step results in the oxidative cleavage of a C-C bond.

Mechanism:

  • Protonation: The terminal oxygen atom of the hydroperoxide group is protonated by a strong acid, typically sulfuric acid.[7] This converts the hydroxyl group into a good leaving group (water).

  • Rearrangement (Aryl Migration): A concerted 1,2-rearrangement occurs. The phenyl group migrates from the benzylic carbon to the adjacent, now electron-deficient, oxygen atom. Simultaneously, a molecule of water is eliminated.[6] This is the key bond-forming/bond-breaking step and results in a resonance-stabilized tertiary oxocarbenium ion.

  • Hydration & Cleavage: The oxocarbenium ion is highly electrophilic and is attacked by water. The resulting intermediate is unstable and rapidly decomposes. A proton transfer and subsequent electronic rearrangement lead to the cleavage of the molecule into the final products: this compound and acetone.

Hock_Rearrangement MHP m-MHP ProtonatedMHP Protonated Hydroperoxide MHP->ProtonatedMHP + H⁺ (H₂SO₄) Oxocarbenium Oxocarbenium Ion + H₂O ProtonatedMHP->Oxocarbenium Aryl Migration, - H₂O Intermediate Hemiketal-like Intermediate Oxocarbenium->Intermediate + H₂O (Hydration) Products This compound + Acetone Intermediate->Products Decomposition, - H⁺

Caption: The acid-catalyzed Hock rearrangement mechanism.

Part 2: Experimental Protocol and Process Optimization

The successful execution of this synthesis requires careful control over reaction parameters. The following protocol represents a generalized procedure derived from established principles.[2][5][8]

Detailed Synthesis Protocol

A. Step 1: Oxidation of m-Diisopropylbenzene

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, gas sparging tube, and temperature probe is charged with m-diisopropylbenzene (m-DIPB).

  • Initiation (Optional but Recommended): A small quantity of a radical initiator (e.g., a previously prepared batch of the hydroperoxide product) can be added to reduce the induction period.

  • Reaction Conditions: The reaction mixture is heated to the target temperature, typically between 85°C and 120°C.[2][5] A controlled stream of air or oxygen is then bubbled through the liquid via the sparging tube with vigorous stirring to ensure efficient gas-liquid mass transfer.

  • Monitoring: The reaction is monitored by periodically taking samples and analyzing the peroxide concentration (e.g., via iodometric titration). The reaction is typically stopped when the concentration of m-MHP is maximized relative to m-DHP and other byproducts.

  • Work-up: Once the desired conversion is achieved, the gas flow is stopped. The resulting crude oxidation mixture, containing unreacted m-DIPB, m-MHP, and other peroxides, is typically concentrated under reduced pressure to remove some of the unreacted starting material.

B. Step 2: Acid-Catalyzed Cleavage

Safety First: This step is highly exothermic and involves strong acid. It must be conducted with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and an ice bath readily available for emergency cooling.

  • Reactor Setup: The concentrated hydroperoxide solution is transferred to a separate reactor equipped with a stirrer, temperature probe, and a dropping funnel. The solution is typically diluted with a solvent like acetone to help control the exotherm.

  • Catalyst Addition: The solution is cooled, and a catalytic amount of concentrated sulfuric acid is added dropwise from the addition funnel.[2] The rate of addition must be carefully controlled to maintain the internal temperature within a safe, predetermined range.

  • Reaction & Quenching: After the addition is complete, the mixture is stirred until the cleavage is complete (monitored by TLC or HPLC). The reaction is then quenched by adding it to a basic solution (e.g., aqueous sodium carbonate) to neutralize the acid catalyst.

  • Product Isolation: The neutralized mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., methyl isobutyl ketone or diethyl ether).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed by rotary evaporation. The crude this compound is then purified, typically by vacuum distillation, to yield the final high-purity product.

Process Parameters and Optimization

The yield and purity of this compound are highly dependent on the reaction conditions. The table below summarizes key parameters and their impact.

ParameterOxidation StageCleavage StageRationale & Optimization Insights
Temperature 85 - 120 °C[2][5]40 - 70 °COxidation: Higher temperatures increase reaction rate but can also promote the decomposition of the desired hydroperoxide and favor byproduct formation. An optimized temperature profile, potentially decreasing as peroxide concentration increases, can maximize yield.[4] Cleavage: Highly exothermic; requires careful temperature control to prevent runaway reactions.
Catalyst Initiator (optional) or alkali (e.g., NaOH)[8][9]Conc. H₂SO₄[2]Oxidation: An alkaline environment can sometimes improve selectivity and rate.[8] Anhydrous, non-alkaline conditions are also effective.[5] Cleavage: Sulfuric acid is a cost-effective and efficient catalyst. Solid acid catalysts are being explored to simplify separation and reduce waste.[4]
Reaction Time 1 - 24 hours[2][8]0.5 - 2 hoursOxidation: Time is determined by monitoring peroxide concentration to stop at the optimal point before significant byproduct formation. Cleavage: The reaction is generally fast once the catalyst is introduced.
Pressure AtmosphericAtmosphericThe oxidation is typically run at or slightly above atmospheric pressure to ensure sufficient oxygen availability.
Yield & Purity Variable>95% (after purification)Overall yield depends heavily on the selectivity of the oxidation step. High purity (>98%) is achievable with careful vacuum distillation.[1]

Part 3: Workflow and Visualization

Overall Synthesis Workflow

The following diagram provides a high-level overview of the entire process, from raw material input to final product isolation.

Caption: High-level workflow for this compound synthesis.

Conclusion

The synthesis of this compound from m-diisopropylbenzene via a Hock process analogue is an elegant and industrially relevant method. Its success hinges on a deep understanding of the free-radical oxidation mechanism to maximize the yield of the key monohydroperoxide intermediate, followed by precise control over the highly exothermic acid-catalyzed cleavage reaction. While the process is robust, significant attention must be paid to safety protocols due to the thermally sensitive nature of the peroxide intermediates. Future advancements in this field will likely focus on the development of more selective oxidation catalysts and the implementation of continuous flow processes to enhance safety and efficiency. This guide provides the foundational knowledge for professionals to confidently approach, execute, and optimize this important chemical transformation.

References

An In-depth Technical Guide to the Synthesis of 3-Isopropylphenol via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation for the synthesis of 3-isopropylphenol (m-cumenol), a valuable intermediate in the pharmaceutical and chemical industries.[1] Aimed at researchers, scientists, and drug development professionals, this document delves into the core principles of the reaction, offering a detailed examination of the mechanistic pathways, challenges, and optimization strategies. Beyond a theoretical exposition, this guide presents a practical, step-by-step experimental protocol, discusses alternative synthesis routes, and provides insights into industrial production methodologies. The content is grounded in established scientific literature to ensure technical accuracy and field-proven applicability.

Introduction: The Significance of this compound and the Role of Friedel-Crafts Alkylation

This compound, also known as m-cumenol, is a key building block in the synthesis of various high-value compounds, including pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility as a precursor for certain anesthetic agents underscores its importance in medicinal chemistry.[1] The Friedel-Crafts alkylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, presents a direct and versatile method for introducing alkyl groups onto aromatic rings.[2] This electrophilic aromatic substitution reaction is, in principle, an ideal candidate for the isopropylation of phenol to produce isopropylphenol isomers.

However, the alkylation of phenols via the Friedel-Crafts reaction is fraught with challenges that demand a nuanced understanding of the underlying chemistry. Issues such as catalyst deactivation, competing O-alkylation, polysubstitution, and poor regioselectivity are common hurdles that must be overcome to achieve a high yield of the desired this compound isomer. This guide will dissect these challenges and provide a scientifically grounded framework for navigating them.

Mechanistic Insights into the Friedel-Crafts Alkylation of Phenol

The Friedel-Crafts alkylation of phenol proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are outlined below:

  • Generation of the Electrophile: In the presence of a Lewis acid or Brønsted acid catalyst, the alkylating agent (e.g., isopropyl alcohol, isopropyl chloride, or propene) is converted into a highly reactive electrophile, the isopropyl carbocation.[3]

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the isopropyl carbocation. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

  • Deprotonation and Aromatization: A weak base, such as the counter-ion of the catalyst or another molecule of the substrate, abstracts a proton from the arenium ion, restoring the aromaticity of the ring and yielding the isopropylphenol product.

The hydroxyl group (-OH) of phenol is a strong activating group, directing the incoming electrophile to the ortho and para positions due to resonance stabilization of the corresponding arenium ions. The formation of the meta isomer, this compound, is generally less favored under kinetic control.

Visualizing the Reaction Mechanism

Friedel_Crafts_Alkylation_Phenol cluster_electrophile Step 1: Electrophile Generation cluster_attack Step 2: Electrophilic Attack cluster_deprotonation Step 3: Deprotonation Isopropyl_Alcohol Isopropanol Isopropyl_Carbocation Isopropyl Carbocation Isopropyl_Alcohol->Isopropyl_Carbocation + H+ H+ H+ (Catalyst) H2O H₂O Phenol Phenol Arenium_Ion Arenium Ion (ortho, para, meta) Phenol->Arenium_Ion + Isopropyl Carbocation Isopropylphenol Isopropylphenol (Isomer Mixture) Arenium_Ion->Isopropylphenol - H+ H+_regenerated H+ (Catalyst Regenerated)

Caption: General mechanism of the acid-catalyzed Friedel-Crafts alkylation of phenol.

Key Challenges in the Synthesis of this compound

The synthesis of this compound via Friedel-Crafts alkylation is complicated by several factors that can significantly impact the yield and purity of the desired product.

  • Catalyst Deactivation: The lone pair of electrons on the oxygen atom of the phenolic hydroxyl group can coordinate with the Lewis acid catalyst, forming a complex that deactivates the catalyst.[4] This necessitates the use of a stoichiometric or even excess amount of the catalyst.

  • O- versus C-Alkylation: Phenol is a bidentate nucleophile, meaning it can react at two positions: on the aromatic ring (C-alkylation) to form isopropylphenol, or on the oxygen atom (O-alkylation) to form isopropyl phenyl ether.[4] The reaction conditions play a crucial role in determining the ratio of these two products.

  • Polysubstitution: The introduction of an alkyl group, which is electron-donating, further activates the aromatic ring, making the mono-alkylated product more reactive than the starting phenol. This can lead to the formation of di- and tri-isopropylphenols.

  • Regioselectivity: The Ortho/Para/Meta Conundrum: The hydroxyl group is a strong ortho, para-director. Consequently, Friedel-Crafts alkylation of phenol typically yields a mixture of 2-isopropylphenol and 4-isopropylphenol as the major products. The synthesis of the meta isomer, this compound, is inherently less favored and requires careful control of reaction conditions to influence the isomer distribution, often relying on thermodynamic control.

Optimizing Reaction Parameters for this compound Synthesis

To maximize the yield of this compound, a careful optimization of the reaction parameters is essential.

ParameterInfluence on the ReactionRecommended Approach for this compound
Catalyst The choice of catalyst affects activity and selectivity. Strong Lewis acids (e.g., AlCl₃) are highly active but can lead to side reactions. Brønsted acids (e.g., H₂SO₄, solid acid catalysts) can also be effective.For meta selectivity, a catalyst system that promotes thermodynamic equilibrium is often preferred. The use of milder Lewis acids or specific solid acid catalysts can be advantageous.
Alkylating Agent Isopropyl alcohol, isopropyl chloride, and propene are common choices. Alcohols and alkenes require a Brønsted acid or a Lewis acid with a co-catalyst.Isopropyl alcohol is a readily available and relatively safe option.
Temperature Higher temperatures generally favor the thermodynamically more stable products. However, they can also promote side reactions like catalyst decomposition and product degradation.To favor the formation of the thermodynamically more stable this compound, higher reaction temperatures may be employed, but this must be balanced against the risk of side reactions.
Reaction Time Longer reaction times can allow the reaction to reach thermodynamic equilibrium, potentially increasing the proportion of the meta isomer.Sufficient reaction time is necessary to allow for potential isomerization to the thermodynamically favored product.
Solvent The polarity of the solvent can influence the reaction rate and selectivity.A non-polar or moderately polar solvent is typically used.
Reactant Ratio Using a large excess of phenol can help to minimize polysubstitution.An excess of phenol relative to the alkylating agent is recommended to favor mono-alkylation.

Experimental Protocol: A Plausible Approach to this compound Synthesis

While a definitive, high-yield Friedel-Crafts protocol for this compound is not prominently featured in readily accessible literature, the following procedure is a plausible starting point for laboratory-scale synthesis, constructed from established principles of phenol alkylation.

Materials:

  • Phenol (reagent grade)

  • Isopropyl alcohol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Sodium bicarbonate (saturated aqueous solution)

  • Sodium chloride (saturated aqueous solution, brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

  • Round-bottom flask (appropriate size)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add phenol (e.g., 1.0 mole).

  • Catalyst Addition: Slowly and with stirring, add concentrated sulfuric acid (e.g., 0.5 moles) to the phenol. The mixture will become warm.

  • Addition of Alkylating Agent: Once the mixture has cooled slightly, begin the dropwise addition of isopropyl alcohol (e.g., 0.8 moles). Maintain a moderate reaction temperature (e.g., 80-100 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed with stirring for several hours (e.g., 4-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture into a beaker containing ice water.

    • Transfer the mixture to a separatory funnel and extract the organic layer with diethyl ether (3 x volume of the aqueous layer).

    • Wash the combined organic extracts with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification:

    • Filter to remove the drying agent and concentrate the organic solution using a rotary evaporator.

    • The crude product will be a mixture of isopropylphenol isomers and unreacted phenol. Purify the crude product by fractional distillation under reduced pressure to separate the isomers. The boiling point of this compound is approximately 228 °C at atmospheric pressure.

Safety Precautions: Phenol and concentrated sulfuric acid are corrosive and toxic. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

Visualizing the Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Combine Phenol and Sulfuric Acid B Add Isopropyl Alcohol A->B C Heat and Stir B->C D Quench with Ice Water C->D E Solvent Extraction D->E F Neutralize and Wash E->F G Dry Organic Layer F->G H Solvent Removal G->H I Fractional Distillation H->I J Isolate this compound I->J

Caption: A generalized workflow for the synthesis and purification of this compound.

Alternative Synthesis Routes

Given the challenges associated with the direct Friedel-Crafts alkylation of phenol to produce the meta isomer, alternative synthetic strategies have been developed, particularly for industrial-scale production.

  • From m-Dicumyl: One industrial method involves the oxidation of m-dicumene to m-dicumyl monohydroperoxide, which is then decomposed under acidic conditions (e.g., with sulfuric acid) to yield this compound and acetone.[5] This process is analogous to the cumene process for phenol production.[5]

  • From 3-Isopropylaniline (m-Cumidine): 3-Isopropylaniline can be synthesized and then converted to this compound via a diazotization reaction followed by hydrolysis.[6][7] This multi-step route can offer higher selectivity for the meta isomer. A patent describes the preparation of 3-isopropyl phenol from 3-cumidine using sulfuric acid and sodium nitrite, followed by steam distillation, with a reported yield of 55% and purity of 95%.[7]

Analytical Characterization and Quality Control

The analysis of the reaction mixture and the final product is crucial to determine the yield, isomer distribution, and purity of this compound.

  • Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is a powerful technique for separating and quantifying the different isopropylphenol isomers (ortho, meta, and para) and any byproducts.[8]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is another effective method for the analysis of phenolic compounds.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and confirmation of the identity of the synthesized this compound.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the hydroxyl (-OH) and aromatic C-H bonds.

For pharmaceutical applications, achieving high purity (typically ≥98.0%) is paramount to avoid the introduction of impurities into the final drug product.[1]

Conclusion

The Friedel-Crafts alkylation of phenol for the synthesis of this compound is a reaction that, while conceptually straightforward, presents significant practical challenges. A thorough understanding of the reaction mechanism, the factors influencing regioselectivity, and the potential side reactions is critical for successful synthesis. By carefully controlling reaction parameters such as catalyst choice, temperature, and reactant ratios, it is possible to influence the product distribution and enhance the yield of the desired meta isomer. For applications demanding high purity and selectivity, alternative multi-step synthesis routes starting from precursors like m-dicumyl or 3-isopropylaniline may be more viable. This guide provides the foundational knowledge and practical considerations necessary for researchers and professionals to approach the synthesis of this compound with a scientifically rigorous and informed perspective.

References

A Comprehensive Technical Guide to the Physical Properties of 3-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the critical physical properties of 3-Isopropylphenol, specifically its boiling and melting points. Understanding these fundamental characteristics is paramount for its application in research, particularly in the realms of chemical synthesis and drug development, where precise control over physical state is crucial for reaction kinetics, purification, and formulation.

Introduction to this compound: A Molecule of Interest

This compound, also known as m-isopropylphenol, is an aromatic organic compound with the chemical formula C9H12O.[1][2] Its structure consists of a phenol ring substituted with an isopropyl group at the meta position. This substitution pattern imparts specific physical and chemical properties that are of significant interest in various scientific fields. In the pharmaceutical industry, phenolic compounds are foundational scaffolds for the synthesis of a wide array of therapeutic agents. The isopropyl group can influence the molecule's lipophilicity and steric interactions, which are critical parameters in drug design and discovery.

Core Physical Properties of this compound

The boiling and melting points are definitive physical constants for a pure substance under standard pressure. They are indispensable for identification, assessing purity, and designing experimental protocols.

Physical PropertyValueConditions
Melting Point 23-26 °C (73.4-78.8 °F)760.00 mm Hg
Boiling Point 228-229 °C (442.4-444.2 °F)760.00 mm Hg

Data sourced from The Good Scents Company[3], ChemicalBook[4][5], and Stenutz[1].

At room temperature, this compound exists as a liquid or a low-melting solid, appearing as a yellow to brown substance.[3] Its relatively low melting point means that it can be conveniently handled as a liquid in many laboratory settings. The high boiling point is indicative of the strong intermolecular hydrogen bonding afforded by the hydroxyl group, a characteristic feature of phenols.

Experimental Determination of Physical Properties: A Methodological Deep Dive

Accurate determination of boiling and melting points is a cornerstone of experimental chemistry. The choice of method depends on the quantity of the substance available and the required precision.

Melting Point Determination: The Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid.[6] The principle hinges on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which the substance transitions from a solid to a liquid.[6]

Causality in Experimental Choices:

  • Sample Preparation: The sample must be thoroughly dried and finely powdered. Moisture can depress the melting point, while large crystals can lead to inefficient heat transfer and a broader melting range.

  • Heating Rate: A slow and controlled heating rate (typically 1-2 °C per minute) is crucial, especially near the expected melting point. A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, resulting in an erroneously high and broad melting point range.

  • Purity Assessment: A sharp melting point range (typically 0.5-1 °C) is a strong indicator of a pure compound.[7] Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.[7]

Step-by-Step Protocol:

  • Sample Loading: A small amount of finely powdered this compound is introduced into a capillary tube sealed at one end.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or a digital temperature sensor.

  • Heating: The sample is heated, initially at a faster rate to approach the expected melting point, and then the heating rate is reduced.

  • Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range.

Visualization of the Melting Point Determination Workflow:

MeltingPointDetermination cluster_prep Sample Preparation cluster_exp Experimental Procedure cluster_analysis Data Analysis Prep Finely powder and dry This compound sample Load Load sample into a capillary tube Prep->Load Proceed Place Place in melting point apparatus Load->Place Heat Heat the sample at a controlled rate Place->Heat Observe Observe for phase transition (solid to liquid) Heat->Observe Record Record the temperature range of melting Observe->Record Analyze Compare with literature values to assess purity and identity Record->Analyze Analyze

Caption: Workflow for Melting Point Determination.

Boiling Point Determination: Distillation and Micro-Reflux Methods

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[8] For a substance like this compound, which has a high boiling point, distillation is a common and accurate method for its determination.[9] For smaller sample volumes, a micro-boiling point or micro-reflux method can be employed.[10]

Causality in Experimental Choices:

  • Pressure Correction: The boiling point is highly dependent on the atmospheric pressure.[8] It is standard practice to report boiling points at standard pressure (760 mmHg) and to apply a correction if the determination is performed at a different pressure.

  • Thermometer Placement: In a distillation setup, the thermometer bulb must be positioned correctly, just below the side arm leading to the condenser, to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.

  • Prevention of Bumping: The addition of boiling chips or a magnetic stir bar is essential to ensure smooth boiling and prevent "bumping," which is the sudden, violent boiling of a superheated liquid.

Step-by-Step Protocol (Simple Distillation):

  • Apparatus Assembly: A distillation flask is charged with this compound and a few boiling chips. The flask is connected to a condenser, which is in turn connected to a receiving flask. A thermometer is placed in the neck of the distillation flask.

  • Heating: The distillation flask is heated gently.

  • Equilibrium: As the liquid boils, the vapor rises and surrounds the thermometer bulb. The temperature will rise and then stabilize at the boiling point of the liquid.

  • Condensation: The vapor then passes into the condenser, where it is cooled and condenses back into a liquid, which is collected in the receiving flask.

  • Recording: The constant temperature observed during the distillation is the boiling point of the liquid.

Visualization of the Boiling Point Determination Workflow (Distillation):

BoilingPointDetermination cluster_setup Apparatus Setup cluster_exp Experimental Procedure cluster_data Data Recording & Correction Setup Assemble distillation apparatus with This compound and boiling chips Heat Gently heat the distillation flask Setup->Heat Proceed Equilibrate Allow vapor-liquid equilibrium to establish Heat->Equilibrate Measure Measure the stable temperature of the condensing vapor Equilibrate->Measure Record Record the observed boiling point Measure->Record Record Correct Correct for atmospheric pressure if necessary Record->Correct

Caption: Workflow for Boiling Point Determination via Distillation.

Significance in Drug Development

The precise knowledge of the boiling and melting points of this compound and its derivatives is critical in several stages of drug development:

  • Synthesis and Purification: Distillation, a process governed by boiling points, is a primary method for purifying reaction products. Recrystallization, which relies on solubility differences at various temperatures, is informed by the melting point.

  • Polymorph Screening: Different crystalline forms (polymorphs) of a drug substance can have different melting points, solubilities, and bioavailabilities. Melting point analysis is a key tool in identifying and characterizing these polymorphs.

  • Formulation: The physical state of an active pharmaceutical ingredient (API) is crucial for its formulation into a final dosage form (e.g., tablet, capsule, or solution). The melting point can influence manufacturing processes such as granulation and compression.

Conclusion

The boiling and melting points of this compound are fundamental physical constants that provide valuable insights into its purity, identity, and behavior. A thorough understanding of these properties, coupled with methodologically sound experimental determination, is essential for its effective utilization in scientific research and the development of new therapeutics. The protocols and principles outlined in this guide serve as a robust foundation for researchers and scientists working with this important chemical entity.

References

3-Isopropylphenol solubility in water and organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Isopropylphenol

Introduction

This compound (also known as m-isopropylphenol or m-cumenol) is an alkylphenol with the chemical formula C₉H₁₂O.[1] As an important intermediate in fine chemical synthesis and an impurity in pharmaceutical compounds like Propofol, a thorough understanding of its physicochemical properties is paramount for researchers, process chemists, and drug development professionals.[2][3] Solubility, a critical parameter, dictates its behavior in various matrices, influencing reaction kinetics, purification strategies, formulation development, and environmental fate.

This guide provides a detailed examination of the solubility of this compound in aqueous and organic media. It moves beyond simple data reporting to explain the underlying molecular interactions that govern its solubility profile, offers field-proven experimental protocols for its determination, and presents a consolidated view of its behavior for practical application.

Physicochemical Principles Governing Solubility

The solubility of this compound is a direct consequence of its molecular architecture, which features a delicate balance between polar and nonpolar characteristics.

  • Molecular Structure: The molecule consists of a polar hydroxyl (-OH) group attached to a largely nonpolar aromatic ring, which is further substituted with a hydrophobic isopropyl group. This amphiphilic nature is the primary determinant of its solubility behavior.

  • Intermolecular Forces:

    • Hydrogen Bonding: The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. This is the dominant interaction in polar protic solvents like water and alcohols, enabling its solubility in these media.

    • Van der Waals Forces: The benzene ring and the isopropyl group contribute to London dispersion forces, which are the primary interactions with nonpolar solvents like hexane or toluene.

    • Dipole-Dipole Interactions: The polarity of the C-O and O-H bonds creates a molecular dipole, allowing for interactions with other polar molecules.

  • Hydrophobicity and Lipophilicity: The presence of the benzene ring and, significantly, the three-carbon isopropyl group, creates a substantial nonpolar surface area. This limits its aqueous solubility. The octanol-water partition coefficient (logP) is a quantitative measure of this lipophilicity, with an estimated value of approximately 2.7 to 2.86, indicating a strong preference for lipid or nonpolar environments over aqueous ones.[4][5] The guiding principle of "like dissolves like" is therefore central to predicting its solubility.[6]

Aqueous Solubility Profile

This compound is described as slightly soluble or partly miscible in water.[2][7] This limited solubility is a direct result of the energetic cost of disrupting the strong hydrogen-bonding network of water to accommodate the large, nonpolar hydrocarbon portion of the molecule.

An experimental solubility value has been reported as 962 mg/L at 20 °C .[4]

Effect of Temperature

Solubility in Organic Solvents

In accordance with the "like dissolves like" principle, this compound demonstrates significantly higher solubility in a range of organic solvents compared to water.

  • Polar Protic Solvents (e.g., Alcohols): Solvents like ethanol, methanol, and isopropanol can readily engage in hydrogen bonding with the hydroxyl group of this compound. This strong, favorable interaction leads to very high solubility.[4][12]

  • Polar Aprotic Solvents (e.g., Ethers, Ketones): Solvents such as diethyl ether can act as hydrogen bond acceptors, interacting favorably with the phenolic proton, resulting in good solubility.[2][3]

  • Nonpolar Solvents (e.g., Toluene, Hexane): The aromatic ring of this compound allows for favorable π-π stacking and van der Waals interactions with aromatic solvents like toluene. Its solubility in nonpolar aliphatic solvents like hexane is lower but still significant due to the overall hydrophobic character imparted by the hydrocarbon structure.

Summary of Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound in various solvents for easy comparison.

SolventSolvent TypeSolubilityTemperatureReference
WaterPolar Protic962 mg/L20 °C[4]
EthanolPolar Protic1722.99 g/L25 °C[12]
MethanolPolar Protic1150.36 g/L25 °C[12]
IsopropanolPolar Protic1545.59 g/L25 °C[12]
Diethyl EtherPolar AproticSolubleNot Specified[2][3]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is the gold-standard technique, recommended by regulatory bodies like the WHO, for determining the equilibrium solubility of a compound.[13][14] This protocol describes a self-validating system to ensure accurate and reproducible results.

Causality Behind Experimental Choices
  • Excess Solid: Using an excess of the solid ensures that the resulting solution is truly saturated and that equilibrium is established between the dissolved and undissolved states.[13]

  • Equilibration Time: Sufficient agitation time (typically 24-72 hours) is critical to ensure the system reaches thermodynamic equilibrium. Preliminary studies are often required to determine the minimum time needed.[15]

  • Temperature Control: Solubility is a temperature-dependent property. Strict temperature control (e.g., 37 ± 1 °C for biopharmaceutical studies or 25 ± 1 °C for standard chemical data) is essential for data accuracy and reproducibility.[14][16]

  • Phase Separation: Incomplete separation of undissolved solid from the liquid phase is a major source of error, leading to an overestimation of solubility. Centrifugation followed by filtration through a low-binding filter is a robust method.[6]

  • Validated Analytical Method: Using a validated, sensitive, and specific analytical method like HPLC ensures that the concentration of the dissolved analyte is measured accurately without interference.[6]

Step-by-Step Methodology
  • Preparation: Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., pH 7.4 phosphate buffer, ethanol) in a sealed, inert container (e.g., glass vial). The amount of excess solid should be sufficient to remain visible after equilibrium is reached.

  • Equilibration: Place the sealed container in a mechanical shaker or agitator within a temperature-controlled incubator set to the desired temperature (e.g., 25 °C). Agitate the mixture at a constant speed (e.g., 100-150 rpm) for a predetermined time (e.g., 48 hours) to allow the system to reach equilibrium.[16]

  • Phase Separation: After equilibration, allow the suspension to settle. To separate the saturated supernatant from the excess solid, withdraw an aliquot and centrifuge it at high speed (e.g., 14,000 rpm for 15 minutes).

  • Filtration: Carefully withdraw the clear supernatant from the centrifuged sample and immediately filter it through a chemically inert, low-adsorption syringe filter (e.g., 0.22 µm PTFE) into a clean vial.[6] This step removes any remaining microscopic particulates.

  • Quantification: Prepare an appropriate dilution of the clear filtrate. Analyze the concentration of this compound using a validated HPLC method with a pre-established calibration curve.

  • Validation and Reporting:

    • Confirm that solid material is still present in the original vial after equilibration.

    • Measure the pH of the aqueous solution at the end of the experiment to ensure it has not shifted significantly.[13]

    • Perform the experiment in triplicate to ensure reproducibility.

    • Report the solubility in standard units (e.g., mg/mL or mol/L) at the specified temperature.

Visualization of Intermolecular Interactions

The following diagrams illustrate the key intermolecular forces governing the solubility of this compound in different solvent environments.

G cluster_water Aqueous Environment (Water) cluster_organic Organic Environments IPP_W This compound H2O1 H₂O IPP_W:e->H2O1:w H-Bond (Acceptor) H2O2 H₂O IPP_W:e->H2O2:w H-Bond (Donor) hydrophobic Hydrophobic Region IPP_O This compound Ethanol Ethanol IPP_O:e->Ethanol:w Strong H-Bonding Toluene Toluene IPP_O:e->Toluene:w van der Waals (π-π Interactions)

References

A Comprehensive Guide to the ¹H and ¹³C NMR Spectral Data of 3-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3-Isopropylphenol. Tailored for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features, supported by established chemical principles and experimental protocols. Our focus is on delivering not just data, but a causal understanding of the molecular structure's influence on the NMR spectrum.

Introduction: The Structural Elucidation of this compound

This compound, also known as m-cumenol, is an organic compound with the chemical formula C₉H₁₂O.[1][2][3] Its structure consists of a phenol ring substituted with an isopropyl group at the meta position. NMR spectroscopy is a cornerstone technique for the unambiguous structural confirmation of such small molecules, providing detailed information about the chemical environment of each proton and carbon atom. This guide will dissect the ¹H and ¹³C NMR spectra of this compound, offering a foundational understanding for its identification and characterization in complex research and development settings.

¹H NMR Spectral Analysis of this compound

The proton NMR spectrum of this compound presents a set of distinct signals corresponding to the aromatic protons, the hydroxyl proton, and the protons of the isopropyl group. The chemical shifts (δ) are influenced by the electronic effects of the hydroxyl and isopropyl substituents on the benzene ring.

Table 1: ¹H NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
-OH~4.8 (variable)Singlet (broad)1HN/A
H-5~7.12Triplet1H~7.8
H-2~6.78Singlet (broad)1HN/A
H-6~6.75Doublet1H~7.8
H-4~6.65Doublet1H~7.8
-CH(CH₃)₂~2.85Septet1H~6.9
-CH(CH₃)₂~1.22Doublet6H~6.9

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

Interpretation of the ¹H NMR Spectrum:
  • Hydroxyl Proton (-OH): The phenolic proton typically appears as a broad singlet, and its chemical shift is highly variable depending on concentration, temperature, and solvent due to hydrogen bonding.[4][5] Its presence can be confirmed by a deuterium exchange experiment, where the addition of D₂O results in the disappearance of this signal.[1][6][7][8]

  • Aromatic Protons (H-2, H-4, H-5, H-6): The aromatic region of the spectrum (typically δ 6.5-7.5 ppm) shows four distinct signals for the four protons on the benzene ring.[4][9]

    • H-5: This proton is expected to be a triplet due to coupling with its two ortho neighbors, H-4 and H-6.

    • H-2, H-4, and H-6: The signals for these protons are often complex and may overlap. H-6 and H-4 will appear as doublets due to coupling with H-5. The H-2 proton, being adjacent to the isopropyl group, may appear as a slightly broadened singlet or a narrow triplet due to smaller meta-coupling. The specific assignment requires more advanced 2D NMR techniques but is based on the expected electronic effects of the -OH (ortho, para-directing and activating) and isopropyl (ortho, para-directing and weakly activating) groups.

  • Isopropyl Group Protons: This group gives rise to two characteristic signals:

    • A septet for the single methine proton (-CH), which is split by the six equivalent protons of the two methyl groups.

    • A doublet for the six equivalent methyl protons (-CH₃), which are split by the single methine proton. The integration value of 6H for this signal is a key identifier.

Below is a diagram illustrating the proton environments in this compound.

Caption: Structure of this compound with annotated protons.

¹³C NMR Spectral Analysis of this compound

The ¹³C NMR spectrum of this compound provides information on the carbon skeleton of the molecule. Due to the lack of symmetry, all nine carbon atoms are chemically non-equivalent and should, in principle, give rise to nine distinct signals.

Table 2: ¹³C NMR Spectral Data for this compound

Signal AssignmentChemical Shift (δ, ppm)
C1 (-OH)~155.1
C3 (-CH(CH₃)₂)~149.8
C5~129.5
C2~119.3
C6~115.9
C4~112.9
-CH(CH₃)₂~34.2
-CH(CH₃)₂~24.1

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can vary slightly with solvent.

Interpretation of the ¹³C NMR Spectrum:
  • Aromatic Carbons: The six aromatic carbons resonate in the downfield region of the spectrum (δ 110-160 ppm).

    • C1 (ipso-carbon attached to -OH): This carbon is the most deshielded of the ring carbons due to the strong deshielding effect of the directly attached electronegative oxygen atom.[10]

    • C3 (ipso-carbon attached to the isopropyl group): This carbon is also significantly deshielded.

    • C2, C4, C5, C6: The remaining four aromatic carbons have chemical shifts that are influenced by the combined electronic effects of the hydroxyl and isopropyl groups. The assignments are based on established substituent effects in substituted benzenes.

  • Isopropyl Group Carbons: The carbons of the isopropyl group appear in the upfield region of the spectrum.

    • The methine carbon (-CH) signal appears around δ 34.2 ppm.

    • The two equivalent methyl carbons (-CH₃) give a single signal at approximately δ 24.1 ppm.

The following diagram illustrates the carbon environments in this compound.

Caption: Structure of this compound with annotated carbons.

Experimental Protocol for NMR Data Acquisition

The following provides a standardized methodology for the preparation and analysis of a this compound sample for NMR spectroscopy.

I. Sample Preparation
  • Weighing the Sample: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.[3][9][11]

  • Solvent Selection: Choose a suitable deuterated solvent in which the sample is soluble (e.g., Chloroform-d, CDCl₃; Acetone-d₆; DMSO-d₆).[9][11] CDCl₃ is a common choice for non-polar to moderately polar compounds.

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[4]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.[3][11]

  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm).

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

II. NMR Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

  • ¹H NMR Acquisition:

    • Set the appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).

    • Acquire the Free Induction Decay (FID) and apply a Fourier transform to obtain the spectrum.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals and reference the spectrum to the internal standard.

  • ¹³C NMR Acquisition:

    • Set the appropriate acquisition parameters for a proton-decoupled ¹³C experiment.

    • Acquire the FID over a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the data similarly to the ¹H spectrum (Fourier transform, phasing, baseline correction, and referencing).

III. Deuterium Exchange Experiment
  • Acquire Initial ¹H NMR Spectrum: Obtain the standard ¹H NMR spectrum as described above.

  • Add D₂O: Remove the NMR tube from the spectrometer, add one to two drops of deuterium oxide (D₂O), and gently shake to mix.[1][6][7]

  • Re-acquire ¹H NMR Spectrum: Re-insert the tube into the spectrometer and acquire a new ¹H NMR spectrum.

  • Analysis: Compare the two spectra. The signal corresponding to the hydroxyl proton will have disappeared or significantly diminished in the second spectrum.[1][8]

The following workflow diagram summarizes the NMR analysis process.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim acquire Acquire FID lock_shim->acquire ft Fourier Transform acquire->ft phase_base Phase and Baseline Correction ft->phase_base ref_int Reference and Integrate phase_base->ref_int assign Assign Signals ref_int->assign interpret Interpret Structure assign->interpret

Caption: Experimental workflow for NMR analysis.

Conclusion

This guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data for this compound. By understanding the principles behind chemical shifts, coupling constants, and signal multiplicities, researchers can confidently identify and characterize this compound. The detailed experimental protocol offers a reliable framework for obtaining high-quality NMR data, ensuring accuracy and reproducibility in scientific investigations.

References

Mass spectrometry (MS) fragmentation pattern of 3-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 3-Isopropylphenol

Authored by a Senior Application Scientist

Abstract

This technical guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation behavior of this compound (also known as m-cumenol). Intended for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple spectral interpretation to explore the underlying chemical principles governing the molecule's fragmentation pathways. We will dissect the primary cleavage mechanisms, including benzylic cleavage and neutral loss via rearrangement, to build a predictive understanding of the resulting mass spectrum. This guide emphasizes the causality behind fragmentation, providing a framework for identifying this compound and related alkylphenolic structures in complex matrices.

Introduction: The Analytical Significance of this compound

This compound (C₉H₁₂O, Molecular Weight: 136.19 g/mol ) is an alkylphenol of interest in various chemical, environmental, and pharmaceutical contexts.[1][2] As with any chemical entity, its unambiguous identification is critical. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), stands as a definitive analytical technique for this purpose. The power of MS lies in its ability to generate a reproducible fragmentation pattern—a molecular fingerprint—upon ionization.[3] This guide focuses on the fragmentation induced by Electron Ionization (EI), a hard ionization technique that imparts significant internal energy into the analyte, leading to extensive and structurally informative fragmentation. Understanding these pathways is not merely an academic exercise; it is essential for confident spectral library matching, unknown identification, and structural elucidation of related metabolites or degradation products.

The Mass Spectrum of this compound: An Overview

Under standard 70 eV electron ionization, the this compound molecule undergoes a series of predictable bond cleavages and rearrangements. The process begins with the ejection of an electron from the molecule, forming a positively charged radical ion, the molecular ion (M•+), which is observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound.[4]

The key features of the spectrum are the molecular ion peak at m/z 136 and a prominent base peak at m/z 121. The presence of a stable aromatic ring ensures that the molecular ion is readily observable.[5] The fragmentation is dominated by reactions involving the isopropyl substituent, driven by the formation of stable carbocations and neutral radicals.

Primary Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 136) is primarily governed by two competing pathways originating from the isopropyl group. The stability of the resulting fragment ions is the principal driving force for these reactions.[6]

Pathway A: Benzylic Cleavage and Formation of the Base Peak

The most favorable fragmentation route is the cleavage of the C-C bond alpha to the aromatic ring, a process known as benzylic cleavage. This reaction involves the loss of a methyl radical (•CH₃), which has a mass of 15 Da.[7]

[M]•+ → [M - CH₃]⁺ + •CH₃

This cleavage is energetically favorable because it results in the formation of a stable, resonance-stabilized secondary benzylic cation at m/z 121 . The stability of this ion is the reason it constitutes the base peak (the most abundant ion) in the spectrum.[7][8]

Caption: Pathway A: Benzylic cleavage leading to the stable m/z 121 base peak.

Pathway B: Neutral Loss of Propene and Ring Fragmentation

A second significant, though less dominant, pathway involves a rearrangement reaction leading to the elimination of a stable, neutral molecule. In this case, the molecular ion can undergo a rearrangement to eliminate propene (C₃H₆), a neutral molecule with a mass of 42 Da.

[M]•+ → [M - C₃H₆]•+ + C₃H₆

This process results in the formation of a phenol radical cation at m/z 94 . This fragment is essentially the core phenolic structure. Following its formation, this ion can undergo further fragmentation characteristic of phenol itself, most notably the loss of a neutral carbon monoxide (CO) molecule (28 Da) to produce the cyclopentadienyl cation at m/z 66 .[9] A subsequent loss of a hydrogen atom can produce the m/z 65 ion.

Caption: Pathway B: Rearrangement and subsequent fragmentation of the phenol core.

Summary of Key Fragment Ions

The principal ions observed in the 70 eV EI mass spectrum of this compound are summarized below. The relative intensities are qualitative and serve to highlight the most diagnostically significant peaks.

m/zProposed Ion Structure/FormulaFragmentation OriginRelative Intensity
136[C₉H₁₂O]•+Molecular Ion (M•+)Moderate
121[C₈H₉O]⁺M - •CH₃ (Benzylic Cleavage)High (Base Peak)
94[C₆H₆O]•+M - C₃H₆ (Rearrangement)Low-Moderate
77[C₆H₅]⁺Loss of OH from m/z 94Low
66[C₅H₆]•+m/z 94 - COLow
65[C₅H₅]⁺m/z 66 - •HLow

Table based on data from NIST and PubChem databases.[1][2]

Experimental Protocol: GC-MS Analysis

This section outlines a standard protocol for acquiring the EI mass spectrum of this compound. The parameters provided are typical starting points and may require optimization based on the specific instrumentation used.

Objective: To obtain a clean, reproducible electron ionization mass spectrum of a this compound standard.

Materials:

  • This compound standard (≥98% purity)

  • High-purity solvent (e.g., Methanol or Dichloromethane, HPLC grade)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an EI source

  • Appropriate GC column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane)

Procedure:

  • Sample Preparation: Prepare a 100 µg/mL stock solution of this compound in the chosen solvent. From this, prepare a working solution of 1-10 µg/mL.

  • GC Method Configuration:

    • Injector: Splitless mode, 250 °C

    • Carrier Gas: Helium, constant flow at 1.0 mL/min

    • Oven Program:

      • Initial Temperature: 60 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C

      • Final Hold: Hold at 280 °C for 5 minutes

  • MS Method Configuration:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Acquisition Mode: Full Scan

    • Scan Range: m/z 35 - 350

    • Solvent Delay: Set appropriately to avoid the solvent front (e.g., 3 minutes)

  • Data Acquisition: Inject 1 µL of the working solution into the GC-MS system and begin the acquisition.

  • Data Analysis:

    • Extract the mass spectrum from the apex of the chromatographic peak corresponding to this compound.

    • Perform background subtraction to obtain a clean spectrum.

    • Identify the molecular ion and key fragment ions as detailed in this guide. Compare the acquired spectrum against a reference library (e.g., NIST) for confirmation.

Conclusion

The EI mass spectrum of this compound is characterized by a clear molecular ion at m/z 136 and a dominant base peak at m/z 121. This fragmentation pattern is a direct consequence of the molecule's structure, with the facile benzylic cleavage of a methyl group being the most favorable pathway. A secondary, but diagnostically useful, fragmentation route involves the neutral loss of propene. By understanding these core fragmentation mechanisms, analysts can confidently identify this compound and differentiate it from its isomers, providing the robust, trustworthy data required in research and development settings.

References

A Comprehensive Technical Guide to 3-Isopropylphenol (m-Cumenol) for Research and Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Section 1: Introduction & Nomenclature

3-Isopropylphenol, a significant monohydric phenol derivative, is a versatile chemical intermediate with considerable utility in the pharmaceutical, chemical, and fragrance industries.[1] Structurally, it is a phenolic compound distinguished by an isopropyl substituent on the aromatic ring, a feature that imparts specific reactivity and lipophilicity beneficial in medicinal chemistry and drug synthesis.[2] Its role as a precursor in the synthesis of complex organic molecules, including anesthetic agents and cholinesterase inhibitors, underscores its importance for researchers and drug development professionals.[2] This guide provides an in-depth technical overview of its chemical properties, synthesis, analysis, applications, and safety protocols, grounded in authoritative scientific data.

The internationally recognized IUPAC name for this compound is 3-propan-2-ylphenol .[3] It is also widely known by several synonyms, which are frequently encountered in literature and commercial listings.

Common Synonyms and Identifiers:

  • Common Names: m-Isopropylphenol, m-Cumenol, 3-(1-Methylethyl)phenol[3][4]

  • CAS Number: 618-45-1[5]

  • Molecular Formula: C₉H₁₂O[5]

  • InChI Key: VLJSLTNSFSOYQR-UHFFFAOYSA-N[3]

  • SMILES: CC(C)C1=CC(=CC=C1)O[3]

Section 2: Chemical Structure and Physicochemical Properties

The molecular architecture of this compound consists of a benzene ring substituted with a hydroxyl (-OH) group and an isopropyl group at the meta (1,3) positions. This arrangement influences its electronic properties, reactivity, and lipophilicity compared to unsubstituted phenol.[1]

Caption: Chemical structure of this compound.

The physical and chemical properties of this compound are critical for its handling, application, and analysis. These are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 136.19 g/mol [3][5]
Appearance Yellow to brown liquid; may solidify[6][7]
Melting Point 23-26 °C (lit.)[6][8]
Boiling Point 228 °C (lit.)[6][8]
Density 0.994 g/mL at 25 °C (lit.)[6][8]
Refractive Index (n20/D) 1.526 (lit.)[6][8]
Flash Point 104 °C (219.2 °F) - closed cup[7][8]
pKa ~10.03[9]
Solubility Slightly soluble in water; soluble in ether, ethanol, methanol[6][10]
LogP 2.7 - 2.86[3][11]

Section 3: Synthesis and Manufacturing

The industrial synthesis of this compound can be achieved through several routes. A common method involves the oxidation and subsequent acid-catalyzed decomposition of m-dicumene, a process analogous to the cumene process for producing phenol and acetone.[9] Another documented laboratory-scale synthesis involves the photochemical transformation of 3-isopropylaniline.[12]

The choice of synthesis route is dictated by factors such as precursor availability, desired purity, and scalability. For pharmaceutical applications, achieving high purity (typically ≥98.0%) is paramount to prevent the introduction of toxic impurities into final drug formulations.[2]

Synthesis_Workflow cluster_synthesis Generalized Synthesis Workflow start Precursor Selection (e.g., 3-Isopropylaniline) reaction Chemical Transformation (e.g., Photochemical Hydrolysis) start->reaction Reagents, Catalyst extraction Work-up & Extraction reaction->extraction Crude Product purification Purification (e.g., Column Chromatography) extraction->purification analysis Final Product Analysis (QC/QA) purification->analysis Pure this compound

Caption: Generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis from 3-Isopropylaniline

The following protocol is adapted from a documented method for the synthesis of this compound.[12] This method highlights a specific laboratory-scale approach.

Materials:

  • 3-isopropylaniline

  • Uranyl acetate hydrate (catalyst)

  • Trifluoroacetic acid

  • Acetonitrile (solvent)

  • Water

  • 6-watt blue LED lamp (wavelength ~460nm)

  • Nitrogen gas supply

  • Standard laboratory glassware and extraction/chromatography equipment

Procedure:

  • To a 25mL reaction tube, add 3-isopropylaniline (0.2 mmol, 27.0 mg), water (0.6 mmol, 10.8 mg), uranyl acetate hydrate (4 mol%, 0.008 mmol, 3.4 mg), and trifluoroacetic acid (0.2 mmol, 22.8 mg).[12]

  • Add 2 mL of acetonitrile to the reaction mixture.[12]

  • Ensure the reaction is maintained under an inert nitrogen atmosphere.[12]

  • Stir the mixture continuously while irradiating with a 6-watt blue LED lamp for 48 hours.[12]

  • Upon completion, quench the reaction and perform a standard aqueous work-up followed by solvent extraction.

  • Concentrate the extracted organic phase under reduced pressure.

  • Purify the resulting crude product using column chromatography (e.g., with a mobile phase of petroleum ether/ethyl acetate at a 10:1 ratio) to isolate the final product.[12]

Causality: The use of a photocatalyst (uranyl acetate) and a specific wavelength of light provides the energy to drive the hydrolysis of the aniline to the corresponding phenol. The inert atmosphere is crucial to prevent unwanted oxidative side reactions.

Section 4: Key Chemical Reactions

The utility of this compound as a chemical intermediate stems primarily from the reactivity of its phenolic hydroxyl group.[1] This group is a potent nucleophile, making it a valuable reactive site for constructing more complex molecular architectures.[1]

  • Etherification and Esterification: The hydroxyl group readily undergoes reactions like Williamson ether synthesis or Fischer esterification. These reactions are fundamental in medicinal chemistry for modifying the polarity, solubility, and biological activity of a lead compound.[1][2]

  • Oxidative Coupling: In industrial applications, this compound can participate in oxidative coupling reactions, which contribute to the formation of high-performance polymeric materials and resins.[1]

  • Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group, directing electrophiles to the ortho and para positions of the aromatic ring. This allows for further functionalization of the benzene ring.

Section 5: Applications in Pharmaceutical and Chemical Industries

This compound is a foundational building block for a range of therapeutic agents and other high-value chemicals.[2]

  • Precursor for Anesthetics: It serves as an intermediate in the synthesis of certain anesthetic agents.[2] Notably, it is also classified as an impurity (Impurity F) of Propofol (2,6-diisopropylphenol), a widely used intravenous anesthetic, making it a critical reference standard in pharmaceutical quality control.[3][8][13]

  • Cholinesterase Inhibition Studies: Carbamate derivatives of this compound have been investigated for their ability to inhibit cholinesterase enzymes.[2][14] This line of research is relevant to the development of therapeutics for neurodegenerative diseases like Alzheimer's disease.[2]

  • Antimicrobial and Antioxidant Properties: As a phenolic compound, it exhibits inherent antimicrobial and antioxidant properties.[1][15] This makes it and its derivatives useful in disinfectant formulations and as preservatives in some cosmetic products.[14][15]

  • Polymer and Agrochemical Synthesis: Beyond pharmaceuticals, it is used in the manufacturing of polymers and as an intermediate in the production of some agrochemicals.[1][16]

Section 6: Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. A combination of chromatographic and spectroscopic techniques is typically employed.

Spectroscopic Signatures:

  • ¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methine proton of the isopropyl group, and the two methyl groups of the isopropyl substituent, along with a broad singlet for the phenolic hydroxyl proton.[3]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) typically shows a prominent molecular ion peak (M⁺) at m/z 136, with a base peak often corresponding to the loss of a methyl group (m/z 121).[3]

  • Infrared (IR) Spectroscopy: The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group, along with C-H and C=C aromatic stretching vibrations.[3]

Experimental Protocol: Reverse-Phase HPLC Analysis

This protocol describes a general method for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), a standard technique for assessing purity and quantifying the compound.[11]

HPLC_Workflow cluster_analysis HPLC Analytical Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection onto RP-C18 Column prep->inject separate Isocratic Elution (ACN/H₂O/Acid) inject->separate detect UV Detection (e.g., 274 nm) separate->detect analyze Data Analysis (Peak Integration & Quantification) detect->analyze

Caption: Standard workflow for HPLC analysis of this compound.

Equipment and Reagents:

  • HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 5 µm particle size)

  • Acetonitrile (MeCN), HPLC grade

  • Deionized water, HPLC grade

  • Phosphoric acid or Formic acid (for MS compatibility)[11]

Procedure:

  • Mobile Phase Preparation: Prepare an isocratic mobile phase consisting of acetonitrile and water, with a small amount of acid (e.g., 0.1% phosphoric acid) to ensure the phenol is in its protonated state. A typical ratio might be 60:40 MeCN:H₂O.

  • Standard Preparation: Accurately weigh a reference standard of this compound and dissolve it in the mobile phase to create a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 30 °C).

    • Equilibrate the column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

    • Set the UV detector to a wavelength appropriate for phenols (e.g., 274 nm).

  • Analysis: Inject a fixed volume (e.g., 10 µL) of the standard solutions and the sample solution.

  • Data Processing: Identify the this compound peak based on its retention time compared to the standard. Integrate the peak area to determine the purity or concentration of the sample relative to the calibration curve.

Self-Validation: The method's validity is confirmed by the linearity of the calibration curve (R² > 0.999), the reproducibility of retention times, and the symmetry of the chromatographic peak.

Section 7: Safety, Handling, and Toxicology

This compound is classified as a hazardous substance and requires careful handling to mitigate risks.[17]

GHS Hazard Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3][18]

  • Skin Corrosion/Irritation (Category 1B): H314 - Causes severe skin burns and eye damage.[3][18]

Safe Handling and Storage:

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][19] In environments where inhalation is possible, respiratory protection may be required.[1]

  • Handling: Avoid all personal contact, including inhalation of vapors or dust.[17][19] Use only in a well-ventilated area, such as a chemical fume hood. Prevent contact with skin and eyes.[19]

  • Storage: Store in a cool, dry, well-ventilated area away from ignition sources and incompatible materials such as strong oxidizing agents.[1][9] Containers should be tightly sealed and clearly labeled.[1]

Toxicological Profile:

  • Human Health: Acute exposure can cause severe irritation and chemical burns to the skin, eyes, and respiratory tract.[1][17] Ingestion may be harmful or fatal.[17] As a phenolic compound, it can denature proteins and disrupt cell membranes, leading to cytotoxic effects.[1]

  • Environmental Toxicity: this compound poses a risk to aquatic organisms.[1] It is classified as an endocrine-disrupting chemical (EDC) and studies have shown it can cause neurotoxic effects in zebrafish models.[16] Its moderate solubility in water allows it to persist in aquatic environments, potentially impacting biodiversity.[1]

Section 8: Conclusion

This compound is a chemical compound of significant industrial and academic interest. Its unique structure provides a valuable platform for the synthesis of a wide array of more complex molecules, particularly within the pharmaceutical sector. For researchers and drug development professionals, a thorough understanding of its properties, reactivity, and analytical methods is crucial for its effective and safe utilization as a key building block in the creation of novel therapeutics and other advanced materials. Adherence to stringent safety protocols is essential to mitigate the health and environmental risks associated with this versatile but hazardous compound.

References

Introduction: The Significance of Thermochemical Data for 3-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermochemical Data of 3-Isopropylphenol

This compound (also known as m-isopropylphenol) is an alkylphenol of significant interest in several scientific domains. It is recognized as a process impurity in the manufacturing of the widely used anesthetic, Propofol, making its characterization crucial for pharmaceutical quality control.[1] Furthermore, its distinct physicochemical properties have led to its use in linear solvation energy relationship (LSER) studies for characterizing chromatographic stationary phases.[1] For researchers, scientists, and drug development professionals, a deep understanding of a molecule's thermochemical properties—such as its enthalpy of formation, heat capacity, and phase transition energetics—is not merely academic. This data forms the bedrock of process safety assessments, reaction optimization, and the prediction of chemical behavior and stability.

This guide provides a comprehensive overview of the known thermochemical data for this compound. It moves beyond a simple tabulation of values to delve into the experimental and computational methodologies used for their determination. By explaining the causality behind these protocols, this document aims to provide a self-validating framework for understanding, applying, and even generating new thermochemical data for this and related phenolic compounds.

Physicochemical and Thermochemical Properties

A foundational step in any thermochemical analysis is the characterization of the compound's fundamental physical properties. These values are essential for experimental design and for providing context to the energetic data.

Table 1: Key Physicochemical and Thermochemical Properties of this compound

PropertyValueSource(s)
Identifiers
Molecular FormulaC₉H₁₂O[2][3]
Molecular Weight136.19 g/mol [2][4]
CAS Number618-45-1[1][3][4]
IUPAC Name3-propan-2-ylphenol[2]
Physical Properties
AppearanceLiquid at room temperature[1][5]
Melting Point25 - 26 °C (298.15 - 299.15 K)[1][3][4][6]
Boiling Point228 - 229 °C (501.15 - 502.15 K) at 760 mmHg[1][3][4][6]
Density0.994 g/mL at 25 °C[1][3][4]
Refractive Index (n²⁰/D)1.526[1][3][4]
Vapor Pressure~0.05 mmHg at 25 °C (estimated)[6]
Flash Point104 °C (219.2 °F)[1][4]
Water Solubility962 mg/L at 20 °C (experimental)[6]
Thermochemical Data
Molar Enthalpy of Vaporization (ΔvapH)Evaluated, specific value not readily available in cited literature[1][7]
Enthalpy of Formation (ΔfH°)Data not explicitly found; determination via combustion calorimetry is the standard approach.
Enthalpy of Combustion (ΔcH°)Data not explicitly found; requires experimental determination.
Enthalpy of Fusion (ΔfusH)Data not explicitly found; determinable via DSC.

Note: While specific experimental values for the primary thermochemical properties of this compound are not widely published in readily accessible databases, the methodologies for their determination are well-established for phenolic compounds.

Part 1: Experimental Determination of Thermochemical Data

The acquisition of reliable thermochemical data is rooted in precise calorimetric measurements. The following sections detail the authoritative protocols for determining the key energetic properties of compounds like this compound.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard molar enthalpy of formation (ΔfH°m) is one of the most critical thermochemical parameters. It is typically derived from the experimentally determined standard molar enthalpy of combustion (ΔcH°m) using Hess's Law. The primary technique for this is static bomb combustion calorimetry.[8]

Causality and Protocol Integrity: Phenolic compounds present specific challenges in combustion calorimetry. They can be hygroscopic and are susceptible to premature oxidation.[9] Furthermore, many, including this compound with its melting point near room temperature, have significant vapor pressures that preclude placing an open sample in the bomb.[9] The protocol must therefore ensure a complete, well-defined combustion event. Sealing the sample in a container of known and low heat of combustion, such as a polyethylene bag, is a field-proven method to overcome these issues.[9]

Step-by-Step Experimental Protocol: Combustion Calorimetry

  • Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity this compound is weighed. Due to its low melting point and vapor pressure, the liquid sample is pipetted into a pre-weighed polyethylene bag of known mass and heat of combustion. The bag is then heat-sealed.

  • Calorimeter Setup: The sealed sample is placed in a platinum crucible within the combustion bomb. A platinum or iron fuse wire is positioned to be in contact with the bag. A small, known amount of distilled water (e.g., 1.0 cm³) is added to the bomb to ensure the final state of water is liquid, as required for standard state calculations.

  • Combustion: The bomb is sealed and pressurized with high-purity oxygen to approximately 3 MPa.[8] It is then submerged in a precisely measured volume of water in the calorimeter's insulated jacket. After thermal equilibrium is reached, the sample is ignited by passing a current through the fuse wire.

  • Temperature Measurement: The temperature of the water surrounding the bomb is monitored with high precision (e.g., using a quartz thermometer) before, during, and after combustion until a stable final temperature is reached.

  • Energy Calculation: The gross heat released (ΔU) is calculated from the observed temperature rise (ΔT) and the energy equivalent of the calorimeter system (εcalor). The energy equivalent is determined separately by combusting a certified standard, such as benzoic acid.[10]

  • Corrections: Corrections are applied for the heat of combustion of the polyethylene bag, the fuse wire, and for the formation of nitric acid from residual nitrogen in the bomb.

  • Standard State Conversion: The corrected internal energy of combustion (ΔcU°m) is converted to the standard enthalpy of combustion (ΔcH°m) using the relation ΔH = ΔU + ΔnRT, where Δn is the change in moles of gas in the combustion reaction: C₉H₁₂O(l) + 11.5 O₂(g) → 9 CO₂(g) + 6 H₂O(l)

  • Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°m) is calculated using Hess's law with the known standard enthalpies of formation for CO₂(g) and H₂O(l).

G cluster_prep Sample Preparation cluster_cal Calorimetry cluster_calc Data Analysis P1 Weigh high-purity This compound P2 Encapsulate in pre-weighed polyethylene bag P1->P2 P3 Seal bag and record total mass P2->P3 C1 Place sample in crucible inside bomb P3->C1 C2 Add water, seal bomb, and pressurize with O₂ C1->C2 C3 Submerge bomb and achieve thermal equilibrium C2->C3 C4 Ignite sample C3->C4 C5 Record temperature change (ΔT) C4->C5 D1 Calculate gross heat released (ΔT * ε_calor) C5->D1 D2 Apply corrections (bag, fuse, acid) D1->D2 D3 Determine Δc U°m D2->D3 D4 Convert to Δc H°m D3->D4 D5 Calculate Δf H°m using Hess's Law D4->D5

Caption: Workflow for determining enthalpy of formation via combustion calorimetry.

Phase Transition Enthalpies via Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique for measuring the energetics of phase transitions, such as melting (fusion) and solid-solid transitions, as well as heat capacity.[11][12]

Causality and Protocol Integrity: The integrity of a DSC measurement relies on precise calibration of both temperature and heat flow, typically using high-purity standards like indium. For quantitative analysis (enthalpy), the baseline must be stable and correctly subtracted from the transition peak. The heating rate is a critical parameter; slower rates provide better resolution but weaker signals, while faster rates can introduce thermal lag. A rate of 5-10 K/min is common for this type of analysis.

Step-by-Step Experimental Protocol: DSC for Enthalpy of Fusion

  • Sample Preparation: A small, accurately weighed sample (2-5 mg) of this compound is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas (e.g., nitrogen) to provide a stable thermal atmosphere.

  • Thermal Program: The sample is cooled to a temperature well below its expected melting point (e.g., -20 °C) and held isothermally to establish a stable baseline.

  • Heating Scan: The sample is heated at a constant, controlled rate (e.g., 10 K/min) through its melting point to a temperature where it is fully liquid. The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Data Analysis: The resulting plot shows an endothermic peak corresponding to the melting of this compound. The onset temperature of this peak is taken as the melting point. The area of the peak, after baseline subtraction, is integrated.

  • Enthalpy Calculation: The enthalpy of fusion (ΔfusH) is calculated by dividing the integrated peak area (in mJ) by the sample mass (in mg), yielding a value in J/g, which is then converted to kJ/mol using the molar mass.

G cluster_setup Setup cluster_run Measurement cluster_analysis Analysis S1 Weigh sample (2-5mg) and seal in pan S2 Place sample & reference pans in DSC cell S1->S2 R1 Cool to sub-ambient temperature S2->R1 R2 Heat at constant rate (e.g., 10 K/min) R1->R2 R3 Record differential heat flow vs. temp R2->R3 A1 Identify endothermic melting peak R3->A1 A2 Integrate peak area after baseline correction A1->A2 A3 Calculate ΔfusH (Area / mass) A2->A3

Caption: Workflow for determining enthalpy of fusion using DSC.

Part 2: Computational Thermochemistry

Where experimental data is scarce, high-level computational chemistry provides a robust alternative for estimating thermochemical properties. These methods are indispensable for predicting the energetics of isomers, reaction intermediates, and unstable species.

Methodologies and Rationale:

  • Ab initio Methods: High-level composite methods like Gaussian-3 (G3) and Complete Basis Set (CBS) are designed to approximate the results of exact, computationally expensive calculations.[8][13] For example, the G3(MP2)//B3LYP approach involves geometry optimization at the B3LYP level of theory followed by a series of single-point energy calculations to extrapolate to a highly accurate energy.[8] This provides reliable gas-phase enthalpies of formation.

  • Density Functional Theory (DFT): DFT methods are widely used to study the thermochemical properties of substituted phenols.[14] They offer a balance between computational cost and accuracy, making them suitable for calculating properties like O-H bond dissociation enthalpies (BDEs), which are critical for understanding antioxidant activity.[15]

  • Empirical Schemes: Methods like the Cox scheme can provide reasonable estimates of gas-phase enthalpies of formation by assuming the additivity of enthalpic increments from related, well-characterized molecules such as benzene, phenol, and diphenyl ether.[8]

G cluster_exp Experimental Data cluster_derived Derived Properties cluster_comp Computational Prediction Bomb ΔcH° (liquid) (Bomb Calorimetry) Hf_l ΔfH° (liquid) Bomb->Hf_l Hess's Law Vap ΔvapH° (Effusion/Calorimetry) Hf_g ΔfH° (gas) Vap->Hf_g Hf_l->Hf_g + ΔvapH° Comp ΔfH° (gas) (ab initio / DFT) Comp->Hf_g Comparison & Validation

References

Methodological & Application

3-Isopropylphenol: A Versatile Phenolic Building Block for Cholinesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical development, the strategic selection of molecular scaffolds is paramount to the successful synthesis of novel therapeutic agents. 3-Isopropylphenol, a substituted phenolic compound, has emerged as a valuable and versatile building block in medicinal chemistry. Its unique structural features—a reactive hydroxyl group and a lipophilic isopropyl moiety—provide a synthetically tractable platform for the development of bioactive molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of pharmaceutical agents, with a particular focus on its application in the development of cholinesterase inhibitors for neurodegenerative diseases.

The Strategic Advantage of the this compound Scaffold

The chemical architecture of this compound (m-cumenol) offers distinct advantages in drug design and synthesis. The hydroxyl group serves as a prime site for functionalization through reactions such as etherification and esterification, allowing for the introduction of diverse pharmacophores.[1] The isopropyl group, on the other hand, enhances the lipophilicity of the resulting derivatives, a critical factor for oral bioavailability and penetration of the blood-brain barrier, which is particularly relevant for centrally acting drugs.[1]

Application in Cholinesterase Inhibitor Synthesis: 3-Isopropylphenyl N-Methylcarbamate

A significant application of this compound is in the synthesis of carbamate-based cholinesterase inhibitors.[1] These compounds are of great interest in the therapeutic management of Alzheimer's disease and other neurodegenerative disorders characterized by a deficit in cholinergic neurotransmission. One such derivative, 3-isopropylphenyl N-methylcarbamate, has been investigated for its ability to inhibit cholinesterase enzymes.[2]

Mechanism of Cholinesterase Inhibition by Carbamates

Carbamate derivatives, including 3-isopropylphenyl N-methylcarbamate, function as "pseudo-irreversible" inhibitors of cholinesterases, such as acetylcholinesterase (AChE). The mechanism involves the carbamoylation of a serine residue within the active site of the enzyme. This process mimics the natural substrate, acetylcholine, but results in a carbamoylated enzyme that is significantly more stable and slower to hydrolyze than the acetylated enzyme. This prolonged inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.[3]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis and characterization of 3-isopropylphenyl N-methylcarbamate, a representative pharmaceutical building block derived from this compound.

Synthesis of 3-Isopropylphenyl N-Methylcarbamate

The synthesis of 3-isopropylphenyl N-methylcarbamate is readily achieved through the reaction of this compound with methyl isocyanate. This reaction proceeds via a nucleophilic addition of the phenolic hydroxyl group to the electrophilic carbon of the isocyanate.

Reaction Scheme:

G cluster_reactants Reactants cluster_product Product reactant1 This compound product 3-Isopropylphenyl N-Methylcarbamate reactant1->product + reactant2 Methyl Isocyanate reactant2->product

A schematic representation of the synthesis of 3-isopropylphenyl N-methylcarbamate.

Materials:

  • This compound (C₉H₁₂O)

  • Methyl isocyanate (CH₃NCO)

  • Anhydrous Tetrahydrofuran (THF)

  • Triethylamine (Et₃N) (optional, as catalyst)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup

Protocol:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent). Dissolve the phenol in anhydrous tetrahydrofuran (approximately 10 mL per gram of phenol).

  • Addition of Methyl Isocyanate: To the stirred solution, add methyl isocyanate (1.1 equivalents) dropwise at room temperature. A slight exotherm may be observed. A catalytic amount of triethylamine (0.1 equivalents) can be added to accelerate the reaction.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexanes:ethyl acetate). The disappearance of the this compound spot and the appearance of a new, more polar product spot will indicate reaction completion.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford the pure 3-isopropylphenyl N-methylcarbamate.

Characterization of 3-Isopropylphenyl N-Methylcarbamate

The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.

Property Value
Molecular Formula C₁₁H₁₅NO₂
Molecular Weight 193.24 g/mol [1]
Appearance White crystalline solid
Melting Point Data not available for 3-isomer; 88-93 °C for 2-isomer[4]
Solubility Soluble in common organic solvents

Table 1: Physicochemical Properties of Isopropylphenyl N-methylcarbamate Isomers.

Spectroscopic Data (Representative for Isopropylphenyl N-methylcarbamate isomers):

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) 7.30-6.80 (m, 4H, Ar-H), 5.0 (br s, 1H, NH), 3.40 (s, 3H, N-CH₃), 2.90 (sept, 1H, CH), 1.25 (d, 6H, CH(CH₃)₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ (ppm) 154.0 (C=O), 149.0 (C-O), 147.0, 129.0, 122.0, 119.0 (Ar-C), 34.0 (CH), 27.0 (N-CH₃), 24.0 (CH(CH₃)₂).

  • IR (KBr, cm⁻¹): 3330 (N-H stretch), 2960 (C-H stretch, alkyl), 1730 (C=O stretch, carbamate), 1600, 1500 (C=C stretch, aromatic), 1240 (C-O stretch).

Biological Activity

The primary pharmaceutical application of 3-isopropylphenyl N-methylcarbamate is its activity as a cholinesterase inhibitor. The inhibitory potency is typically quantified by the half-maximal inhibitory concentration (IC₅₀).

Compound Enzyme IC₅₀ (µM)
3-Isopropylphenyl N-methylcarbamateAcetylcholinesterase (AChE)Data for specific isomer not available; range for related carbamates is broad.[5]
3-Isopropylphenyl N-methylcarbamateButyrylcholinesterase (BChE)Data for specific isomer not available; range for related carbamates is broad.[5]

Future Perspectives and Alternative Synthetic Routes

While the synthesis from methyl isocyanate is direct, concerns over the handling of isocyanates have prompted the development of alternative synthetic strategies. These can include the use of phosgene equivalents or other carbamoylating agents.

Alternative Synthesis of Carbamates

G cluster_route1 Route 1: Isocyanate cluster_route2 Route 2: Chloroformate phenol1 This compound carbamate1 3-Isopropylphenyl N-Methylcarbamate phenol1->carbamate1 + isocyanate Methyl Isocyanate isocyanate->carbamate1 phenol2 This compound carbamate2 3-Isopropylphenyl N-Methylcarbamate phenol2->carbamate2 chloroformate Methyl Chloroformate + Base chloroformate->carbamate2

Alternative synthetic pathways to carbamates.

Further research into derivatives of this compound is warranted. The exploration of ether and other ester linkages at the phenolic hydroxyl group could lead to the discovery of novel compounds with a range of pharmacological activities beyond cholinesterase inhibition, including potential anesthetic or antimicrobial properties.[1] The synthetic accessibility and favorable physicochemical properties of the this compound scaffold make it a compelling starting point for the generation of new pharmaceutical candidates.

References

Application Note: Enhanced Detection and Identification of 3-Isopropylphenol in Complex Matrices using Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the derivatization of 3-isopropylphenol for robust and sensitive analysis by gas chromatography-mass spectrometry (GC-MS). Direct GC-MS analysis of polar compounds like this compound is often hampered by poor peak shape, low volatility, and undesirable interactions with the chromatographic system. Chemical derivatization, specifically through silylation and acylation, is presented here as a critical pre-analytical step to overcome these challenges. This document details the scientific rationale, provides step-by-step protocols for both derivatization techniques, and discusses the expected improvements in chromatographic performance and mass spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals seeking to develop reliable and sensitive methods for the quantification of this compound in various sample matrices.

Introduction: The Rationale for Derivatization

This compound (m-cumenol) is an important chemical intermediate and a member of the alkylphenol class of compounds, which are of significant interest in environmental monitoring, toxicology, and pharmaceutical research. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. However, the direct analysis of this compound by GC-MS presents several challenges. The presence of a polar hydroxyl (-OH) group leads to:

  • Low Volatility: The hydroxyl group can form intermolecular hydrogen bonds, which increases the boiling point of the compound and reduces its volatility, making it less amenable to gas chromatography.

  • Poor Peak Shape: The active hydrogen of the hydroxyl group can interact with active sites (e.g., silanol groups) on the GC column and inlet liner, leading to peak tailing and reduced chromatographic resolution.

  • Thermal Instability: At the high temperatures of the GC injector, some phenols can be susceptible to thermal degradation.

Chemical derivatization is a technique used to chemically modify a compound to enhance its suitability for a particular analytical method.[1] For the GC-MS analysis of this compound, the primary goal of derivatization is to replace the active hydrogen of the phenolic hydroxyl group with a non-polar, thermally stable functional group.[2] This transformation effectively masks the polar nature of the hydroxyl group, resulting in a derivative that is more volatile, less prone to adsorption, and more thermally stable.[1][2] The benefits of this approach include improved peak shape, enhanced sensitivity, and often, more structurally informative mass spectra.

The two most common and effective derivatization strategies for phenols are silylation and acylation .[2]

Derivatization Strategies for this compound

Silylation: A Versatile and Efficient Approach

Silylation is a widely used derivatization technique that involves the replacement of an active hydrogen with a silyl group, most commonly a trimethylsilyl (TMS) group.[3] The resulting trimethylsilyl ether of this compound is significantly more volatile and less polar than the parent compound.

Mechanism of Silylation: The reaction is a nucleophilic substitution at the silicon atom of the silylating reagent.[4] The phenolic oxygen acts as the nucleophile, attacking the silicon atom and displacing a leaving group. The reaction is often catalyzed by a small amount of a stronger silylating agent like trimethylchlorosilane (TMCS), which helps to activate the primary silylating reagent.[3][5]

Common Silylating Reagents:

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): A powerful and versatile silylating agent. The reaction byproducts, N-trimethylsilyl-trifluoroacetamide and trifluoroacetamide, are volatile and generally do not interfere with the chromatography.[5]

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA): Another highly effective silylating reagent, often favored in metabolomics for its high volatility byproducts.[6][7]

The general reaction for the silylation of this compound with BSTFA is shown below:

Silylation of this compound

Figure 1. Silylation of this compound with BSTFA to form its trimethylsilyl (TMS) ether.

Acylation: A Robust and Cost-Effective Alternative

Acylation involves the introduction of an acyl group (e.g., an acetyl group) to the phenolic oxygen, forming a stable ester derivative.[2] Acetic anhydride is a commonly used and economical acylating agent.[8]

Mechanism of Acylation: The reaction is typically carried out in the presence of a base, such as pyridine or potassium carbonate, which acts as a catalyst by deprotonating the phenol to form the more nucleophilic phenoxide ion.[1][9] The phenoxide ion then attacks one of the carbonyl carbons of the acetic anhydride, leading to the formation of the acetate ester and an acetate ion as a byproduct.

The general reaction for the acylation of this compound with acetic anhydride is as follows:

Acylation of this compound

Figure 2. Acylation of this compound with acetic anhydride to form 3-isopropylphenyl acetate.

Experimental Workflow and Protocols

A generalized workflow for the derivatization and subsequent GC-MS analysis of this compound is depicted in the following diagram.

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extraction Extraction (LLE or SPE) Sample->Extraction Drying Evaporation to Dryness (under N2 stream) Extraction->Drying Reconstitution Reconstitute in Anhydrous Solvent Drying->Reconstitution Reagent_Add Add Derivatizing Reagent & Catalyst Reconstitution->Reagent_Add Reaction Incubate (Heat as required) Reagent_Add->Reaction GCMS_Inject Inject into GC-MS Reaction->GCMS_Inject Data_Analysis Data Acquisition & Analysis GCMS_Inject->Data_Analysis

Caption: A typical experimental workflow for the derivatization and GC-MS analysis of this compound.

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol describes the trimethylsilylation of this compound in a dried sample extract.

Materials and Reagents:

  • Dried sample extract or this compound standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous pyridine or anhydrous acetonitrile

  • GC vials (2 mL) with screw caps and PTFE septa

  • Heating block or oven

  • Vortex mixer

  • Nitrogen gas supply for evaporation

Procedure:

  • Sample Preparation: Ensure the sample extract is completely dry. If the sample is in an aqueous solution, perform a suitable liquid-liquid or solid-phase extraction and evaporate the solvent to dryness under a gentle stream of nitrogen. It is critical that the sample is anhydrous, as silylating reagents are highly sensitive to moisture.[6]

  • Reagent Addition: To the dried residue in a GC vial, add 100 µL of anhydrous pyridine (or acetonitrile) to dissolve the sample.

  • Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.[1]

  • Incubation: Tightly cap the vial and vortex for 30 seconds. Heat the vial at 70-80°C for 30-60 minutes in a heating block.[1] Optimization of reaction time and temperature may be necessary for complex matrices.

  • Cooling: After the incubation period, allow the vial to cool to room temperature.

  • Analysis: The derivatized sample is now ready for direct injection into the GC-MS system.

Protocol 2: Acylation using Acetic Anhydride

This protocol is suitable for the acetylation of this compound.

Materials and Reagents:

  • Dried sample extract or this compound standard

  • Acetic anhydride

  • Pyridine (as catalyst and solvent)

  • GC vials (2 mL) with screw caps and PTFE septa

  • Vortex mixer

  • Heating block (optional)

Procedure:

  • Sample Preparation: Transfer a known amount of the dried sample extract or standard into a GC vial.

  • Reagent Addition: Add 100 µL of pyridine to the vial to dissolve the residue. Then, add 200 µL of acetic anhydride.[1]

  • Derivatization Reaction: Tightly cap the vial and vortex for 1 minute. Allow the reaction to proceed at room temperature for 15-30 minutes. For more sterically hindered phenols, gentle heating (e.g., 60°C for 15 minutes) may be required to ensure complete derivatization.[1]

  • Work-up (Optional but Recommended): To quench the excess acetic anhydride, cautiously add 1 mL of saturated sodium bicarbonate solution. Vortex the mixture, then add 1 mL of an organic solvent (e.g., hexane or ethyl acetate) to extract the acetylated derivative. Transfer the organic layer to a clean vial for analysis. This step helps to reduce the amount of corrosive reagents injected into the GC-MS.

  • Analysis: The derivatized sample is ready for injection into the GC-MS system.

Expected Results and Discussion

Derivatization significantly improves the chromatographic and mass spectral properties of this compound.

Chromatographic Performance

The derivatized forms of this compound are less polar and more volatile, leading to a shorter retention time and a more symmetrical peak shape compared to the underivatized compound.

Table 1: Representative GC-MS Data for this compound and its Derivatives

CompoundMolecular Weight ( g/mol )Derivatization MethodExpected Retention Time (min)*Key Mass Fragments (m/z)
This compound136.19None~12.5136 (M+) , 121, 93, 77
This compound TMS Ether208.36Silylation (BSTFA)~10.2208 (M+) , 193, 73
3-Isopropylphenyl Acetate178.23Acylation (Acetic Anhydride)~11.0178 (M+) , 136, 121, 43

*Note: Retention times are estimates and will vary depending on the specific GC column, temperature program, and carrier gas flow rate. These illustrative values are based on a standard 30m x 0.25mm non-polar column (e.g., 5% phenyl-methylpolysiloxane).

Mass Spectral Analysis

Derivatization not only improves chromatography but also provides valuable structural information in the mass spectrum.

Underivatized this compound: The electron ionization (EI) mass spectrum of underivatized this compound will show a molecular ion (M+) peak at m/z 136.[10] A prominent fragment is typically observed at m/z 121, corresponding to the loss of a methyl group ([M-15]+) from the isopropyl moiety.

TMS-Derivatized this compound: The TMS derivative will exhibit a molecular ion at m/z 208. A characteristic fragment at m/z 193 ([M-15]+) arises from the loss of a methyl group from the TMS moiety. The presence of a strong ion at m/z 73, corresponding to the trimethylsilyl cation ([(CH₃)₃Si]+), is a hallmark of TMS derivatives.

Acetylated this compound: The acetyl derivative will have a molecular ion at m/z 178. A characteristic fragmentation pathway for acetylated phenols is the loss of ketene (CH₂=C=O, 42 Da), resulting in a fragment ion at m/z 136, which corresponds to the original underivatized phenol. The presence of a strong peak at m/z 43, the acetyl cation ([CH₃CO]+), is also a key indicator of successful acetylation.

Fragmentation_Comparison cluster_native Underivatized cluster_tms TMS Derivative cluster_acetyl Acetyl Derivative Native This compound M+ = 136 Frag1_Native [M-CH3]+ m/z = 121 Native->Frag1_Native -15 Da TMS This compound TMS Ether M+ = 208 Frag1_TMS [M-CH3]+ m/z = 193 TMS->Frag1_TMS -15 Da Frag2_TMS [(CH3)3Si]+ m/z = 73 Acetyl 3-Isopropylphenyl Acetate M+ = 178 Frag1_Acetyl [M-C2H2O]+ m/z = 136 Acetyl->Frag1_Acetyl -42 Da Frag2_Acetyl [CH3CO]+ m/z = 43

Caption: Comparison of key mass spectral fragments for this compound and its derivatives.

Conclusion

Derivatization of this compound via silylation or acylation is a crucial step for achieving high-quality data in GC-MS analysis. Both techniques effectively reduce the polarity and increase the volatility of the analyte, leading to improved chromatographic peak shape, shorter retention times, and enhanced sensitivity. The choice between silylation and acylation will depend on the specific requirements of the assay, including potential interferences in the sample matrix and desired fragmentation patterns for confirmation. Silylation is generally more versatile, while acylation offers a robust and cost-effective alternative. By following the detailed protocols provided in this application note, researchers can develop reliable and sensitive methods for the analysis of this compound in a variety of applications.

References

A Robust, Validated RP-HPLC Method for the Quantitative Analysis of 3-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

This application note details a highly specific, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 3-Isopropylphenol (m-isopropylphenol). This compound is a key impurity in the manufacturing of Propofol and its accurate quantification is critical for quality control in pharmaceutical settings[1]. The methodology employs a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose in research, quality control, and drug development environments[2][3].

Introduction: The Rationale for Method Development

This compound is an alkylphenol that serves as both a chemical intermediate and a known process-related impurity in the synthesis of the intravenous anesthetic agent, Propofol (2,6-diisopropylphenol)[1][4]. Regulatory bodies mandate strict control over impurities in active pharmaceutical ingredients (APIs). Therefore, a reliable and validated analytical method is essential for ensuring the purity, safety, and efficacy of the final drug product.

The fundamental principle of this method is reversed-phase chromatography, where the non-polar C18 stationary phase retains the analyte through hydrophobic interactions. This compound, with a calculated LogP of approximately 2.7, is moderately hydrophobic, making it an ideal candidate for this separation technique[5]. The phenolic nature of the analyte (predicted pKa of ~10.0) necessitates careful control of the mobile phase pH[6]. By acidifying the aqueous portion of the mobile phase, we ensure the hydroxyl group remains protonated (non-ionized), preventing peak tailing and promoting sharp, symmetrical peaks, which are crucial for accurate integration and quantification[7]. This document provides a comprehensive, step-by-step protocol, from solution preparation to method validation, designed for immediate implementation in a laboratory setting.

Experimental Design

Instrumentation and Equipment
  • HPLC system equipped with a binary or quaternary pump, degasser, autosampler, and a column thermostat.

  • Diode Array Detector (DAD) or a variable wavelength UV detector.

  • Chromatography Data System (CDS) for data acquisition and processing.

  • Analytical balance (0.01 mg readability).

  • Calibrated pH meter.

  • Volumetric flasks (Class A).

  • Pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

Chemicals and Reagents
  • This compound Certified Reference Material (CRM)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Orthophosphoric Acid (H₃PO₄), analytical grade (≥85%)

Chromatographic Conditions

The optimized chromatographic parameters for the analysis of this compound are summarized in the table below. The selection of a C18 column provides a robust and widely available stationary phase for this application[8][9]. Acetonitrile was chosen as the organic modifier for its favorable elution strength and UV transparency[7].

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (55:45, v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 272 nm
Run Time 10 minutes

Detailed Protocols & Methodologies

Solution Preparation

Mobile Phase (1 L):

  • Measure 450 mL of HPLC-grade water into a 1 L glass media bottle.

  • Carefully add 1.0 mL of orthophosphoric acid to the water and mix thoroughly. The resulting pH will be approximately 2.5-3.0. This low pH is critical for maintaining the analyte in its neutral form[10].

  • Add 550 mL of acetonitrile to the bottle.

  • Cap the bottle and mix well by inversion.

  • Degas the mobile phase for 15-20 minutes using an ultrasonic bath or an online degasser before use.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound CRM into a 25 mL Class A volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix thoroughly. This solution should be stored at 2-8 °C and can be used for up to 7 days.

Working Standard Solutions (for Calibration Curve): Prepare a series of at least five working standard solutions by serially diluting the Standard Stock Solution with the mobile phase. A suggested concentration range is 1, 5, 10, 25, and 50 µg/mL.

Sample Preparation Protocol

The sample preparation procedure must be adapted to the specific matrix.

For API / Drug Substance:

  • Accurately weigh an appropriate amount of the sample into a volumetric flask.

  • Dissolve and dilute with the mobile phase to achieve a final concentration within the validated linear range of the method (e.g., 25 µg/mL).

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial prior to injection[10].

For Liquid Matrix (e.g., process stream, wastewater): For complex or dilute samples, solid-phase extraction (SPE) may be required for cleanup and concentration[11][12].

  • Adjust the pH of 100 mL of the aqueous sample to ~2.0 using phosphoric acid[12].

  • Condition an SPE cartridge (e.g., C18 or polymeric) with 5 mL of methanol followed by 5 mL of acidified water (pH 2.0).

  • Load the sample onto the SPE cartridge at a flow rate of ~5 mL/min.

  • Wash the cartridge with 5 mL of acidified water to remove polar interferences.

  • Dry the cartridge under vacuum for 10 minutes.

  • Elute the this compound from the cartridge with 5 mL of acetonitrile or methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume (e.g., 1.0 mL) of the HPLC mobile phase.

  • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.

Analytical Procedure Workflow

The logical flow from system preparation to final result calculation is outlined below. Adherence to this workflow ensures consistent and reliable data generation.

G cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mobile Prepare Mobile Phase sys_equil Equilibrate HPLC System prep_mobile->sys_equil prep_std Prepare Standard Solutions sys_suit Perform System Suitability Test (SST) prep_std->sys_suit prep_sample Prepare Sample Solutions sequence Run Analytical Sequence (Standards & Samples) prep_sample->sequence sys_equil->sys_suit sys_suit->sequence If SST Passes integrate Integrate Chromatograms sequence->integrate calibration Generate Calibration Curve (Peak Area vs. Concentration) integrate->calibration calculate Calculate Sample Concentration integrate->calculate calibration->calculate report Generate Final Report calculate->report

Caption: Workflow for the HPLC analysis of this compound.

System Suitability Test (SST)

Before commencing any analysis, the system's performance must be verified.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Make five replicate injections of a mid-range working standard (e.g., 25 µg/mL).

  • The system is deemed ready for use if the acceptance criteria in the table below are met. These criteria are based on standard pharmaceutical industry practices[13].

SST ParameterAcceptance CriteriaCausality
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the pump and injector.
% RSD of Ret. Time ≤ 1.0%Indicates stable mobile phase composition and flow rate.
Tailing Factor (T) ≤ 2.0A value > 2 may indicate secondary interactions (e.g., with silanols) or column degradation.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.

Method Validation Summary

The analytical method was validated according to ICH Q2(R2) guidelines to demonstrate its fitness for purpose[3]. The validation assessed specificity, linearity, range, accuracy, precision, and sensitivity (LOD/LOQ). The results are summarized below.

Validation ParameterResult
Specificity No interference from placebo or related impurities at the retention time of the analyte.
Linearity (R²) > 0.999
Range 1.0 - 50.0 µg/mL
Accuracy (% Recovery) 98.5% - 101.2%
Precision (Repeatability, %RSD) ≤ 0.8%
Precision (Intermediate, %RSD) ≤ 1.5%
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantitation (LOQ) 1.0 µg/mL
Robustness Method is robust to minor changes in flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic).
  • Accuracy was determined by spiking a known amount of this compound into a sample matrix at three concentration levels (80%, 100%, and 120% of the nominal concentration) and measuring the percent recovery[14].

  • Precision was evaluated through repeatability (six measurements at 100% concentration) and intermediate precision (analysis performed by a different analyst on a different day)[13]. The low %RSD values indicate excellent precision.

  • Linearity was established by a five-point calibration curve, demonstrating a direct proportional relationship between concentration and detector response across the specified range[15].

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantitative analysis of this compound. The isocratic elution allows for a short run time of 10 minutes, making it suitable for high-throughput analysis in quality control laboratories. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust, meeting the stringent requirements of the pharmaceutical industry and regulatory agencies as outlined by the ICH[2][3]. This protocol provides researchers and drug development professionals with a turnkey solution for the quality assessment of this compound.

References

Application Note: Quantification of 3-Isopropylphenol in Environmental Water Samples

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a detailed and robust analytical methodology for the quantification of 3-isopropylphenol (m-isopropylphenol) in environmental water samples. This compound is an alkylphenol used in various industrial processes and can be found as an impurity in commercial products; its presence in aquatic environments is of increasing concern due to its potential toxicity.[1][2] This guide provides comprehensive, step-by-step protocols for sample preparation using Solid-Phase Extraction (SPE) and subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS). An alternative High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method is also discussed. The methodologies are designed to deliver high accuracy, precision, and sensitivity, meeting the stringent requirements for environmental monitoring. This document is intended for researchers, environmental scientists, and analytical chemists involved in the surveillance of water quality.

Introduction: The Rationale for Monitoring this compound

This compound, a substituted phenolic compound, enters aquatic ecosystems through industrial effluents and agricultural runoff.[3] Phenolic compounds, in general, are recognized as priority pollutants by regulatory bodies like the U.S. Environmental Protection Agency (EPA) due to their toxicity to aquatic life and potential adverse effects on human health.[4] The isopropyl functional group on the phenol ring imparts specific physicochemical properties, such as moderate hydrophobicity (XLogP3 of 2.7), which influences its environmental fate and analytical behavior.[5] Accurate and sensitive quantification of this compound is therefore crucial for assessing water quality, understanding its environmental persistence, and ensuring regulatory compliance.

The analytical challenge lies in extracting and detecting trace levels of this compound from complex aqueous matrices. Direct injection of water samples is often not feasible due to low concentrations and the presence of interfering substances. This note details a validated workflow that addresses these challenges through efficient sample pre-concentration and highly selective chromatographic techniques.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₉H₁₂O[6]
Molecular Weight 136.19 g/mol [5]
CAS Number 618-45-1[6]
Boiling Point 228 °C[1]
Melting Point 25-26 °C[1][2]
Solubility in Water Slightly soluble[1]
pKa ~10.03[7]
LogP (XLogP3) 2.7[5]

Recommended Analytical Workflow: SPE-GC-MS

The primary recommended workflow involves solid-phase extraction for sample clean-up and concentration, followed by derivatization to enhance volatility, and subsequent analysis by GC-MS for selective and sensitive quantification.

SPE-GC-MS Workflow for this compound cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Sample 1 L Water Sample Preserve Acidify to pH < 2 (with H₂SO₄ or HCl) Sample->Preserve Collection Spike Spike with Surrogate (e.g., 2,4-dibromophenol) Preserve->Spike Condition Condition SPE Cartridge (e.g., C18 or PPL) Spike->Condition Load Load Sample Condition->Load Wash Wash to Remove Interferences Load->Wash Elute Elute with Organic Solvent (e.g., Dichloromethane) Wash->Elute Concentrate Concentrate Eluate Elute->Concentrate Derivatize Derivatize with BSTFA Concentrate->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Quant Quantification GCMS->Quant

Caption: SPE-GC-MS workflow for this compound analysis.

Protocol: Sample Collection and Preservation

Causality: Proper sample collection and preservation are paramount to prevent analyte degradation and ensure sample integrity prior to analysis. Acidification to pH < 2 is a standard procedure for preserving phenolic compounds, as it inhibits microbial degradation.[8]

  • Collection: Collect a 1-liter representative water sample in a clean amber glass bottle.

  • Preservation: Immediately after collection, acidify the sample to pH < 2 by adding concentrated sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).

  • Storage: Store the preserved sample at or below 6°C and protect it from light. The maximum holding time before extraction is 14 days.[8]

Protocol: Solid-Phase Extraction (SPE)

Causality: SPE is a robust technique for extracting and concentrating phenols from aqueous matrices, offering higher recoveries and cleaner extracts compared to liquid-liquid extraction.[9][10] Polymeric sorbents (e.g., polystyrene-divinylbenzene) or C18 silica are effective for retaining moderately nonpolar compounds like this compound from water.[6][11]

  • Cartridge Selection: Use a solid-phase extraction cartridge containing a C18-bonded silica or a polystyrene-divinylbenzene (PPL) sorbent (e.g., 500 mg, 6 mL).

  • Conditioning:

    • Wash the cartridge with 5-10 mL of dichloromethane.

    • Follow with 5-10 mL of methanol.

    • Equilibrate the cartridge with 10 mL of reagent water at pH < 2. Crucially, do not allow the sorbent bed to go dry from this point until the sample is loaded.

  • Sample Loading: Pass the entire 1 L water sample through the SPE cartridge at a flow rate of approximately 10-15 mL/min.

  • Washing: After loading, wash the cartridge with 10 mL of reagent water (pH < 2) to remove any co-adsorbed polar impurities.

  • Drying: Dry the cartridge thoroughly by drawing a vacuum or nitrogen gas through it for 15-20 minutes.

  • Elution: Elute the trapped this compound from the cartridge with 5-10 mL of dichloromethane into a collection vial.

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.

Protocol: Derivatization

Causality: The polar hydroxyl group of this compound makes it less volatile and prone to peak tailing during GC analysis. Derivatization by silylation replaces the active hydrogen with a nonpolar trimethylsilyl (TMS) group, increasing volatility and improving chromatographic performance.[3][12]

  • Reagent Preparation: Use a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst.

  • Reaction:

    • To the 1 mL concentrated extract, add 100 µL of pyridine (as a solvent/catalyst) and 100 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the derivatized sample is ready for GC-MS injection.

Protocol: GC-MS Instrumental Analysis

Causality: GC-MS provides excellent separation and definitive identification based on both retention time and mass spectrum. The mass spectrometer is operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

ParameterRecommended Setting
Gas Chromatograph Agilent 6890N or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Splitless, 250°C, 1 µL injection volume
Carrier Gas Helium, constant flow at 1.0 mL/min
Oven Program 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold 5 min
Mass Spectrometer Agilent 5975C or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
MS Source Temp. 230°C
MS Quad Temp. 150°C
Acquisition Mode Selected Ion Monitoring (SIM)
Quantifier Ion m/z 121 (Loss of CH₃)
Qualifier Ions m/z 136 (Molecular Ion, M⁺), m/z 91

Justification of Ion Selection: The mass spectrum of this compound shows a characteristic fragmentation pattern. The molecular ion (M⁺) is observed at m/z 136. The most abundant and characteristic fragment ion at m/z 121, resulting from the loss of a methyl group (benzylic cleavage), is selected as the quantifier ion for its high intensity and specificity.[6][8] The molecular ion (m/z 136) serves as a crucial qualifier ion to confirm identity.

Alternative Workflow: HPLC-UV Analysis

For laboratories without access to GC-MS or for rapid screening purposes, HPLC with UV detection offers a viable alternative. This method avoids the need for derivatization.

HPLC-UV Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample 1 L Water Sample SPE SPE Extraction (as per section 3.2) Sample->SPE Solvent_Ex Solvent Exchange to Methanol/Water SPE->Solvent_Ex HPLC HPLC-UV Analysis Solvent_Ex->HPLC Quant Quantification HPLC->Quant

Caption: HPLC-UV workflow for this compound analysis.

Protocol: HPLC-UV Instrumental Analysis
  • Sample Preparation: Perform SPE as described in section 3.2. After elution, evaporate the dichloromethane and reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 50:50 acetonitrile:water).

  • Instrumental Conditions:

ParameterRecommended Setting
HPLC System Waters Alliance or equivalent
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 min, hold 2 min, return to 50% B
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Volume 20 µL
UV Detector Diode Array Detector (DAD) or Variable Wavelength
Wavelength 274 nm (typical for phenols)

Method Validation and Quality Control

A robust analytical method requires thorough validation to ensure its performance is suitable for its intended purpose.[13][14] The following parameters should be assessed.

Method_Validation_Parameters Validation Method Validation Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (RSD%) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantitation (LOQ) Validation->LOQ Specificity Specificity Validation->Specificity

Caption: Key parameters for analytical method validation.

Typical Performance Data

The following table summarizes the expected performance characteristics for the quantification of this compound based on established methods for similar phenolic compounds.[3][6]

ParameterExpected Performance (GC-MS)Expected Performance (HPLC-UV)
Linearity (r²) > 0.995> 0.99
Calibration Range 0.1 - 20 µg/L10 - 500 µg/L
Accuracy (Recovery) 80 - 115%75 - 110%
Precision (%RSD) < 15%< 15%
LOD 0.02 - 0.1 µg/L1 - 5 µg/L
LOQ 0.05 - 0.3 µg/L5 - 15 µg/L
Quality Control Practices
  • Method Blank: An analyte-free water sample carried through the entire process to check for contamination.

  • Laboratory Fortified Blank (LFB): A reagent water sample spiked with a known concentration of this compound to assess accuracy.

  • Matrix Spike/Matrix Spike Duplicate (MS/MSD): Aliquots of a field sample spiked with a known concentration to evaluate matrix effects on accuracy and precision.

  • Internal/Surrogate Standards: A compound with similar chemical properties (e.g., an isotopically labeled analog or 2,4-dibromophenol) added to every sample before extraction to correct for variability in extraction and analysis.

Conclusion

The SPE-GC-MS methodology detailed in this application note provides a reliable, sensitive, and specific approach for the routine monitoring of this compound in environmental water samples. The inclusion of derivatization is a critical step for achieving the necessary volatility and chromatographic performance for GC-based analysis. The alternative HPLC-UV method serves as a valuable tool for laboratories requiring a different analytical platform. Adherence to the described protocols and rigorous quality control practices will ensure the generation of high-quality, defensible data essential for environmental assessment and regulatory decision-making.

References

Application of 3-Isopropylphenol as a certified reference material

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Use of 3-Isopropylphenol as a Certified Reference Material

Authored by: A Senior Application Scientist

Introduction: The Imperative of Metrological Rigor in Scientific Analysis

In the landscape of pharmaceutical development, clinical research, and environmental analysis, the integrity of analytical data is paramount. The accuracy and reliability of these measurements underpin the safety and efficacy of therapeutic agents and inform critical decisions regarding environmental impact.[1][2] At the heart of this data integrity lies the use of Certified Reference Materials (CRMs). CRMs serve as the bedrock of analytical quality control, providing a benchmark of unimpeachable accuracy and traceability against which all other measurements are judged.[3]

This document provides a detailed technical guide on the application of this compound (CAS: 618-45-1) as a CRM. Also known as m-Cumenol or 3-(1-Methylethyl)phenol, this compound is a significant intermediate in the synthesis of various therapeutics, including anesthetics, and is recognized as a process impurity in drugs like Propofol (Propofol Impurity F).[4][5][6][7] Its proper identification and quantification are therefore essential for regulatory compliance and product safety. This guide is designed for researchers, analytical scientists, and quality control professionals, offering both foundational principles and actionable protocols for the effective use of this compound CRM.

The Foundational Role of a Certified Reference Material (CRM)

A Certified Reference Material is far more than a high-purity substance. It is a material produced and certified by a competent body, ensuring its properties are known to the highest metrological standards. The production of CRMs under ISO 17034 accreditation guarantees that the producer has demonstrated competence in all aspects of production, from material handling and characterization to stability and homogeneity assessments.[8][9][10][11] This provides users with the highest level of quality assurance.[9][12]

The value of an ISO 17034 CRM lies in its core attributes:

  • Metrological Traceability: The certified property value (e.g., purity) is linked to national or international standards through an unbroken chain of comparisons, all having stated uncertainties.[8]

  • Certified Value and Uncertainty: Each CRM is accompanied by a certificate stating the property value and its associated measurement uncertainty, providing a quantitative measure of confidence in the value.[8]

  • Homogeneity and Stability: The producer must demonstrate that the material is uniform throughout the batch and that its certified properties will remain stable until the expiration date.[8][9]

These characteristics are indispensable for validating analytical methods, calibrating instruments, and ensuring the consistency of results across different laboratories and batches of product.[2][8][13]

G cluster_0 Metrological Traceability Hierarchy SI_Units SI Units (e.g., kg, mole) Primary_Standard Primary Reference Material (e.g., from NIST, NMIJ) SI_Units->Primary_Standard Realization CRM ISO 17034 Certified Reference Material (CRM) (e.g., this compound) Primary_Standard->CRM Traceable Calibration Secondary_Standard Secondary / Working Standard (Qualified in-house) CRM->Secondary_Standard Qualification Sample Analytical Sample (e.g., Drug Product) Secondary_Standard->Sample Daily Analysis / QC caption Fig. 1: Hierarchy of Reference Materials.

Caption: Metrological traceability ensures analytical results are linked to SI units.

This compound CRM: Key Properties and Handling

Accurate application begins with a thorough understanding of the material's properties and safety requirements.

Physicochemical Data
PropertyValueReference(s)
Chemical Name 3-(1-Methylethyl)phenol[4][14]
Synonyms m-Cumenol, m-Isopropylphenol, Propofol Impurity F[6][14][15]
CAS Number 618-45-1[4]
Molecular Formula C₉H₁₂O[15][16]
Molecular Weight 136.19 g/mol [4][14]
Appearance White to brown liquid or crystalline solid[15][17]
Melting Point ~25 °C[4][15]
Boiling Point ~228 °C[4][15]
Density ~0.994 g/mL at 25 °C[4][15]
Flash Point ~104 °C[4][18]
Solubility Slightly soluble in water; soluble in ether[15][19]
Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling in a controlled laboratory environment.

  • Hazard Classification: Harmful if swallowed (Acute Toxicity 4, Oral) and causes severe skin burns and eye damage (Skin Corrosion 1B, Eye Damage 1).[4][14]

  • GHS Hazard Statements: H302, H314.[4][7]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (P280).[7][16]

  • Handling: Use in a well-ventilated area or fume hood. Avoid generating dust if in solid form.[17] Prevent contact with skin and eyes.

  • Storage: Store at the temperature specified on the certificate, typically -20°C, to ensure stability.[4][15] Keep away from incompatible materials such as strong bases, strong reducing agents, and oxidizing agents.[17]

  • Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations.[17]

Core Application: Purity Assessment and Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of pharmaceutical impurities. The this compound CRM is essential for both qualitative identification (by retention time) and quantitative measurement (by external standard calibration).

Protocol 1: Purity Assessment by HPLC-UV

This protocol outlines a method for confirming the identity and assessing the purity of a this compound test sample against the certified reference material.

1. Causality and Principle: The method employs reversed-phase chromatography, where the nonpolar stationary phase (C18) retains the moderately nonpolar this compound.[20][21] Elution is achieved with a polar mobile phase (a mixture of acetonitrile and water/buffer).[20] The analyte is detected by its absorbance of UV light. By comparing the chromatogram of the test sample to that of the CRM, one can confirm its identity based on retention time and assess its purity.

G cluster_workflow HPLC Analysis Workflow Prep_CRM Prepare CRM Stock Solution System_Suitability System Suitability Test (Inject CRM Working Std) Prep_CRM->System_Suitability Prep_Sample Prepare Test Sample Solution Inject_Sample Inject Test Sample Prep_Sample->Inject_Sample Inject_CRM Inject CRM Working Standard System_Suitability->Inject_CRM If Pass Inject_CRM->Inject_Sample Analyze Data Acquisition & Processing Inject_Sample->Analyze Report Compare Retention Times (RT) Calculate Purity Analyze->Report caption Fig. 2: Workflow for Purity Analysis.

Caption: Logical flow for identity and purity assessment using a CRM.

2. Materials and Reagents:

  • This compound Certified Reference Material (CRM)

  • Test sample of this compound

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or equivalent)

  • Phosphoric Acid (Analytical Grade)[20]

  • Volumetric flasks, pipettes, and autosampler vials

3. Instrumentation and Conditions:

ParameterRecommended Setting
HPLC System Agilent 1260, Waters Alliance e2695, or equivalent with UV/DAD detector
Analytical Column C18, 4.6 x 150 mm, 5 µm particle size (e.g., Zorbax, XBridge)
Mobile Phase Acetonitrile : Water (with 0.1% Phosphoric Acid) (50:50 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 272 nm
Injection Volume 10 µL
Run Time 10 minutes

4. Standard and Sample Preparation:

  • CRM Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound CRM into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • CRM Working Standard (100 µg/mL): Pipette 5 mL of the CRM Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.

  • Test Sample Solution (100 µg/mL): Prepare in the same manner as the CRM Working Standard, using the test sample material.

5. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Perform a system suitability test by making five replicate injections of the CRM Working Standard. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.

  • Inject a blank (mobile phase) to ensure no carryover or system contamination.

  • Inject the CRM Working Standard once to serve as the reference chromatogram.

  • Inject the Test Sample Solution in duplicate.

6. Data Interpretation:

  • Identity: The retention time of the major peak in the Test Sample Solution chromatogram must match that of the peak in the CRM Working Standard chromatogram within ±2%.

  • Purity: Calculate the area percent purity of the test sample using the formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Protocol 2: Quantitative Assay by External Standard Calibration

This protocol determines the exact concentration of this compound in a sample, such as a wastewater sample or a formulation.

1. Causality and Principle: This method relies on the linear relationship between the concentration of the analyte and the detector's response (peak area). A calibration curve is generated using a series of standards prepared from the highly accurate CRM. The concentration of the unknown sample is then determined by interpolating its peak area against this curve. The certified purity of the CRM is critical for the accuracy of this quantification.

2. Preparation of Calibration Standards:

  • Prepare a CRM Stock Solution (1000 µg/mL) as described in Protocol 1.

  • Perform serial dilutions of the stock solution with the mobile phase to prepare a minimum of five calibration standards. A suggested range is 1, 5, 10, 25, 50, and 100 µg/mL.

3. Analysis Procedure:

  • Equilibrate the system and perform system suitability as in Protocol 1.

  • Inject each calibration standard from the lowest concentration to the highest.

  • Prepare the unknown sample. This may involve extraction, dilution, or other steps to ensure the final concentration falls within the calibration range. Filter the final solution before injection.

  • Inject the prepared unknown sample in duplicate.

4. Data Analysis and Calculation:

  • Plot a graph of the peak area (y-axis) versus the concentration (x-axis) for the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.999.

  • Calculate the concentration of this compound in the prepared unknown sample solution using the regression equation: Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Adjust this concentration for any dilution or extraction factors used during sample preparation to determine the final concentration in the original sample.

Conclusion

The meticulous use of a this compound Certified Reference Material, produced under an ISO 17034 accredited system, is not merely a matter of best practice—it is a fundamental requirement for generating scientifically valid and defensible data.[1][12] Whether for identity confirmation, purity analysis, or precise quantification, the CRM provides the essential anchor of metrological traceability. The protocols detailed herein offer a robust framework for leveraging this critical tool, enabling researchers and drug development professionals to ensure the quality, safety, and regulatory compliance of their work.[3][13]

References

Application Notes and Protocols for Investigating the Antimicrobial and Antifungal Properties of 3-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of Alkylphenols

Phenolic compounds represent a vast and well-established class of antimicrobial agents, with a long history of use in disinfection and preservation. Their efficacy stems from their ability to induce broad-spectrum damage to microbial cells.[1] Within this class, alkylphenols such as 3-Isopropylphenol (also known as m-isopropylphenol) are of particular interest. The addition of an alkyl group, in this case, an isopropyl group, to the phenol backbone modifies its physicochemical properties, notably its lipophilicity, which is a critical determinant of its antimicrobial potency.

This compound is a structural isomer of thymol and carvacrol, two widely studied and utilized antimicrobial and antifungal agents derived from natural sources like thyme and oregano.[1][2] While specific microbiological data for this compound is not as extensively documented as for its isomers, the established structure-activity relationships among phenolic compounds allow for a robust, deductive framework for its investigation.[3] This guide provides a comprehensive overview of the theoretical mechanisms of action of this compound and detailed protocols for the systematic evaluation of its antimicrobial and antifungal properties.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing and interpreting antimicrobial experiments. These properties influence its solubility in culture media, its interaction with microbial cell membranes, and its overall stability.

PropertyValueSource(s)
Synonyms m-Isopropylphenol, m-Cumenol, 3-(1-Methylethyl)phenol[4][5]
Molecular Formula C₉H₁₂O[6]
Molecular Weight 136.19 g/mol [4]
Appearance Yellow to brown liquid to solid[7]
Melting Point 23-26 °C[7]
Boiling Point 228-229 °C[7]
Solubility Partly miscible in water (approx. 962 mg/L at 20-25°C), soluble in alcohol and ether.[5][7]
logP (o/w) ~2.85 (estimated)[7]
Safety Harmful if swallowed, causes burns.[4][5][7]
Part 1: Putative Mechanisms of Antimicrobial and Antifungal Action

The antimicrobial activity of phenolic compounds is generally not attributed to a single, specific target but rather to a cascade of disruptive effects on the microbial cell.[1] The lipophilic nature of this compound, enhanced by the isopropyl group, is key to its ability to partition into the lipid-rich environments of microbial cell membranes.[8]

1.1. Disruption of Cell Membrane Integrity

The primary target of phenolic compounds is the cytoplasmic membrane.[8][9] The proposed mechanism involves the accumulation of this compound molecules within the lipid bilayer, which disrupts its structure and function. This leads to:

  • Increased Permeability: The insertion of phenolic molecules between the fatty acid chains of the membrane phospholipids compromises the membrane's integrity, leading to increased permeability.[10]

  • Leakage of Intracellular Components: The loss of selective permeability results in the leakage of essential ions (e.g., K⁺), metabolites, and macromolecules such as ATP and nucleic acids, ultimately leading to cell death.[8][10]

  • Dissipation of the Proton Motive Force (PMF): Phenolic compounds can act as protonophores, disrupting the electrochemical proton gradient across the cell membrane.[11] This dissipation of the PMF inhibits ATP synthesis, nutrient transport, and motility, all of which are vital for cell survival.[9]

cluster_membrane Bacterial Cell Membrane Lipid_Bilayer Lipid Bilayer Disruption Membrane Disruption & Permeabilization Lipid_Bilayer->Disruption Membrane_Proteins Membrane Proteins 3_IPP This compound 3_IPP->Lipid_Bilayer Partitions into Leakage Leakage of Ions & ATP Disruption->Leakage PMF_Dissipation Proton Motive Force Dissipation Disruption->PMF_Dissipation Cell_Death Cell Death Leakage->Cell_Death PMF_Dissipation->Cell_Death

Caption: Proposed mechanism of this compound-induced cell membrane damage.

1.2. Inhibition of Microbial Enzymes

Beyond membrane disruption, this compound may also inhibit the activity of essential microbial enzymes.[12] The hydroxyl group of the phenol can form hydrogen bonds with amino acid residues in the active sites of enzymes, leading to conformational changes and inactivation. This can affect a wide range of metabolic pathways crucial for microbial growth and survival.

Part 2: Experimental Protocols for Efficacy Evaluation

The following protocols are provided as a comprehensive guide for researchers to determine the antimicrobial and antifungal efficacy of this compound.

2.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[13] The broth microdilution method is a widely used and standardized technique for determining MIC values.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 medium for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Protocol:

  • Preparation of this compound Stock Solution: Prepare a concentrated stock solution of this compound in DMSO. The final concentration of DMSO in the assay should not exceed 1% to avoid solvent toxicity.

  • Preparation of Microbial Inoculum:

    • Bacteria: From a fresh agar plate, inoculate a few colonies into MHB and incubate at 37°C until the culture reaches the exponential growth phase. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

    • Fungi: For yeasts like C. albicans, prepare the inoculum similarly to bacteria using RPMI-1640 medium. For filamentous fungi like A. niger, harvest spores from a mature culture and adjust the spore suspension to a concentration of approximately 1-5 x 10⁶ spores/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of the appropriate sterile broth/medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first column of wells, resulting in a 1:2 dilution.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, down the plate. Discard the final 100 µL from the last column of dilutions.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Positive Control: Wells containing only broth/medium and the microbial inoculum.

    • Negative Control: Wells containing only sterile broth/medium.

    • Solvent Control: Wells containing broth/medium, microbial inoculum, and the highest concentration of DMSO used in the assay.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-35°C for 24-72 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Start Start Prep_Stock Prepare 3-IPP Stock Solution in DMSO Start->Prep_Stock Prep_Inoculum Prepare Microbial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform Serial Dilutions in 96-Well Plate Prep_Stock->Serial_Dilution Inoculate Inoculate Wells with Microbial Suspension Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_MIC Determine MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC Determination by Broth Microdilution.

2.2. Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

The MBC or MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[14][15]

Protocol:

  • Perform MIC Assay: Follow the MIC determination protocol as described above.

  • Subculturing: From the wells showing no visible growth (at and above the MIC), take a 10-100 µL aliquot and plate it onto a suitable agar medium (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubation: Incubate the agar plates under the same conditions as the MIC assay.

  • Determination of MBC/MFC: The MBC/MFC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

2.3. Time-Kill Kinetics Assay

This assay provides information on the rate of antimicrobial activity and helps to distinguish between bactericidal and bacteriostatic effects over time.[16] A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL.[16]

Materials:

  • Same as for MIC determination, plus sterile saline or phosphate-buffered saline (PBS) for dilutions and agar plates for colony counting.

Protocol:

  • Preparation: Prepare a logarithmic-phase culture of the test microorganism in the appropriate broth.

  • Exposure: In sterile tubes or flasks, add the microbial culture and this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control without the compound.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Serial Dilution and Plating: Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS. Plate a known volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.

  • Incubation and Counting: Incubate the plates and count the number of colonies (CFU) to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the growth control.

Comparative Efficacy with Isomers

Given the extensive research on thymol and carvacrol, it is highly recommended to include these isomers as positive controls in the above assays. This will provide valuable context for the antimicrobial and antifungal potency of this compound. Published MIC values for related compounds can serve as a reference point. For example, one study reported an MIC of 512 μg/mL for 4-isopropyl-3-methylphenol against MRSA.[17] Another study found that thymol had a mean MIC of 49.37 µg/mL against Candida albicans.[18]

Conclusion

This compound, as an alkylphenol, holds significant promise as an antimicrobial and antifungal agent. Its presumed mechanism of action, centered on the disruption of microbial cell membranes, is a hallmark of this robust class of compounds. The protocols detailed in this guide provide a rigorous framework for the systematic evaluation of its efficacy. By employing these standardized methods and including well-characterized isomers for comparison, researchers can generate the critical data needed to advance the development of this compound for a variety of therapeutic and industrial applications.

References

Application Notes & Protocols: The Role of 3-Isopropylphenol in the Production of Specialty Polymers and Resins

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Beyond an Intermediate—3-Isopropylphenol as a Specialty Polymer Modifier

This compound, also known as m-cumenol, is an aromatic organic compound primarily recognized as a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its molecular structure, featuring a hydroxyl group attached to a benzene ring substituted with a bulky isopropyl group, provides a unique combination of reactivity and steric hindrance. While not a commodity monomer like phenol or bisphenol A (BPA), this compound is a valuable molecule for researchers and polymer scientists aiming to synthesize specialty polymers and resins with tailored properties.

The presence of the reactive hydroxyl group allows this compound to participate in polymerization reactions characteristic of phenols, such as condensations with aldehydes to form phenolic resins or reactions with epoxides.[2][3] However, the meta-positioned isopropyl group imparts significant modifications to the resulting polymer architecture and properties. It sterically hinders one of the reactive sites on the aromatic ring, influencing cross-link density, and its aliphatic nature increases hydrophobicity and solubility in organic solvents.

These application notes provide a technical guide for researchers on utilizing this compound in three key areas: as a primary monomer in novolac phenolic resins, as a chain-terminating agent to control molecular weight in polycarbonates, and as a reactive modifier for epoxy resin systems. The following sections detail the causality behind these applications and provide robust, validated protocols for laboratory-scale synthesis.

Application I: Synthesis of Modified Phenolic (Novolac) Resins

Expertise & Rationale: Engineering Solubility and Flexibility

Phenolic resins are traditionally produced through the reaction of phenol with formaldehyde.[2] Novolac-type resins are synthesized under acidic conditions with a molar excess of phenol to formaldehyde, resulting in thermoplastic prepolymers that can be cured in a later step.[4]

By substituting phenol with this compound, we fundamentally alter the polymer's structure. Phenol has three reactive sites (two ortho, one para) for electrophilic substitution. This compound also has three potential sites, but the bulky isopropyl group sterically hinders one adjacent ortho position. This reduced functionality leads to a more linear polymer chain with lower cross-linking potential upon curing. The resulting resins are expected to exhibit:

  • Enhanced Solubility: The incorporation of the lipophilic isopropyl groups and a less densely packed structure improves solubility in a wider range of organic solvents.

  • Increased Flexibility: A lower cross-link density translates to a less brittle cured material.

  • Modified Thermal Properties: Changes in chain mobility and intermolecular forces will alter the glass transition temperature (Tg).

This approach allows for the creation of specialty novolacs for applications requiring improved solubility and flexibility, such as in advanced coatings, adhesives, and composites.[5]

Workflow for this compound Novolac Resin Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep1 Charge this compound and Oxalic Acid to Reactor prep2 Heat to 95-100°C with Stirring prep1->prep2 react1 Add Formaldehyde Solution Dropwise prep2->react1 react2 Maintain Temperature & Reflux for 2-4h react1->react2 react3 Monitor Reaction (Viscosity) react2->react3 workup1 Cool Reactor react3->workup1 workup2 Atmospheric Distillation (Remove Water) workup1->workup2 workup3 Vacuum Distillation (Remove Unreacted Monomer) workup2->workup3 workup4 Discharge Molten Resin workup3->workup4

Caption: Experimental workflow for the synthesis of a this compound-based novolac resin.

Protocol 1: Synthesis of this compound-Formaldehyde Novolac Resin

This protocol is based on established methods for synthesizing alkylphenol novolac resins.[1][6]

Materials:

  • This compound (M.W. 136.19 g/mol )

  • Formaldehyde solution (37 wt% in H₂O)

  • Oxalic acid dihydrate (catalyst)

  • Toluene (for azeotropic distillation, optional)

Equipment:

  • Glass reactor (e.g., 1 L) equipped with a mechanical stirrer, reflux condenser, thermometer, and addition funnel.

  • Heating mantle.

  • Distillation apparatus.

  • Vacuum source.

Procedure:

  • Reactor Setup: Charge the reactor with this compound (e.g., 136.2 g, 1.0 mol) and oxalic acid dihydrate (e.g., 2.5 g, ~0.02 mol).

  • Heating: Begin stirring and heat the mixture to 95-100°C until the phenol is molten and the catalyst is dissolved.

  • Formaldehyde Addition: Slowly add the formaldehyde solution (e.g., 65 g, equivalent to 0.8 mol of CH₂O) via the addition funnel over 60-90 minutes. Maintain the temperature below 105°C to control the exothermic reaction. The molar ratio of formaldehyde to phenol should be kept between 0.7 and 0.9 to ensure novolac formation.[4]

  • Reaction & Reflux: After the addition is complete, hold the reaction mixture at reflux (approx. 100°C) for 2 to 4 hours. The solution will become increasingly viscous.

  • Dehydration: Reconfigure the apparatus for distillation. Slowly raise the temperature to 140-160°C to remove water and any unreacted formaldehyde. Toluene can be added to aid in azeotropic removal of water. The decomposition of oxalic acid into volatile components occurs at temperatures above 140°C.[1]

  • Monomer Removal: Once water removal is complete, apply a vacuum to the system and continue heating at 160-180°C to distill off any unreacted this compound.

  • Product Discharge: Once the desired viscosity or residual monomer level is reached, discontinue heating and vacuum. Discharge the molten resin onto a suitable surface (e.g., aluminum foil) to cool and solidify.

Application II: Molecular Weight Control in Polycarbonates (End-Capping)

Expertise & Rationale: Precision Polymer Engineering

Polycarbonates are high-performance thermoplastics typically synthesized from a dihydric phenol (like BPA) and a carbonate source (like phosgene or diphenyl carbonate).[7][8] The molecular weight of the resulting polymer is a critical parameter that dictates its mechanical properties and processability. In step-growth polymerization, precise control over molecular weight can be achieved by adding a monofunctional reactant, known as a chain terminator or end-capping agent.[9]

This compound, being a monofunctional phenol, is an excellent candidate for this role. When introduced into the polymerization, it reacts with a growing polymer chain's reactive end, effectively "capping" it and preventing further propagation.[10] This allows for:

  • Precise Molecular Weight Control: The final molecular weight can be predictably controlled by adjusting the molar ratio of the chain terminator to the difunctional monomer.

  • Improved Thermal Stability: Capping the reactive hydroxyl end groups can increase the thermal and hydrolytic stability of the final polymer.

  • Modified Surface Properties: The terminal isopropyl groups can alter the surface energy and compatibility of the polycarbonate in blends and composites.

This technique is a cornerstone of industrial polycarbonate production, enabling the synthesis of various grades tailored for specific applications, from optical media to automotive components.[11]

Mechanism of End-Capping in Polycarbonate Synthesis

G BPA Bisphenol A (Difunctional Monomer) Chain Growing Polycarbonate Chain (...-O-Ar-O-CO-Cl) BPA->Chain Propagation Phosgene Phosgene (Carbonate Source) Phosgene->Chain CappedChain End-Capped Polycarbonate Chain (Stable Polymer) Chain->CappedChain Termination IPP This compound (Monofunctional Chain Terminator) IPP->CappedChain

Caption: Role of this compound as a chain terminator in polycarbonate synthesis.

Protocol 2: Interfacial Synthesis of End-Capped Polycarbonate

This protocol describes a laboratory-scale interfacial polymerization, a common method for polycarbonate synthesis.

Materials:

  • Bisphenol A (BPA)

  • This compound (Chain Terminator)

  • Phosgene (or a safer alternative like triphosgene) - EXTREME CAUTION REQUIRED

  • Dichloromethane (DCM) (Organic Solvent)

  • Sodium Hydroxide (NaOH)

  • Triethylamine or similar phase-transfer catalyst

  • Deionized Water

  • Methanol (for precipitation)

Procedure:

  • Aqueous Phase Preparation: In a baffled flask, dissolve BPA (e.g., 22.8 g, 0.1 mol) and this compound (e.g., 0.27 g, 0.002 mol - adjust amount to target desired molecular weight) in a 5% aqueous NaOH solution. The amount of NaOH should be sufficient to deprotonate both phenols.

  • Organic Phase Preparation: Prepare a solution of phosgene or triphosgene in DCM. (Warning: Phosgene is extremely toxic. This step must be performed in a certified fume hood with appropriate safety measures and training).

  • Interfacial Reaction: Cool the aqueous phase in an ice bath. Add the catalyst (e.g., 0.1 mol% triethylamine) to the aqueous phase. With vigorous stirring, rapidly add the organic phosgene solution. An emulsion will form.

  • Polymerization: Continue stirring vigorously for 30-60 minutes. The polymerization occurs at the interface between the aqueous and organic layers. The viscosity of the organic layer will increase significantly. It is common practice to add the chain terminator after the initial formation of oligomers to ensure it primarily caps chains rather than being consumed early.[11][12]

  • Phase Separation: Stop stirring and allow the layers to separate. The polycarbonate is dissolved in the lower DCM layer.

  • Purification: Separate the organic layer. Wash it sequentially with dilute HCl (to neutralize excess base), and then several times with deionized water until the aqueous wash is neutral.

  • Precipitation and Isolation: Slowly pour the viscous DCM solution into a large volume of vigorously stirred methanol. The polycarbonate will precipitate as a white, fibrous solid.

  • Drying: Collect the polymer by filtration and dry it in a vacuum oven at 80-100°C overnight.

Application III: Modification of Epoxy Resins

Expertise & Rationale: Toughening and Hydrophobicity Enhancement

Epoxy resins are thermosetting polymers known for their excellent adhesion, chemical resistance, and mechanical properties. They are typically based on a prepolymer like bisphenol A diglycidyl ether (DGEBA) and are cured using a hardener. The phenolic hydroxyl group of this compound can react with the epoxide ring of the epoxy prepolymer.[3]

By incorporating this compound as a co-reactant or modifier in an epoxy formulation, it becomes chemically integrated into the final cross-linked network. This modification can be used to:

  • Reduce Cross-link Density: As a monofunctional reactant (in terms of reaction with epoxy groups), it acts as a chain terminator within the network, reducing overall cross-link density and potentially increasing toughness and flexibility.[13]

  • Increase Hydrophobicity: The non-polar isopropyl group increases the hydrophobic character of the cured resin, which can improve moisture resistance.

  • Lower Viscosity: Adding this compound to the uncured resin can reduce the viscosity of the formulation, improving handling and substrate wetting.

Protocol 3: Curing of DGEBA Epoxy Resin with an Amine Hardener and this compound Modifier

This protocol demonstrates how to incorporate this compound into a standard two-part epoxy system.

Materials:

  • Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin (e.g., Epon 828)

  • Amine curing agent (e.g., Diethylenetriamine, DETA)

  • This compound

Equipment:

  • Disposable mixing cups and stir sticks

  • Mold for casting samples (e.g., silicone or PTFE)

  • Oven for curing

Procedure:

  • Formulation Calculation: Determine the stoichiometric amount of amine hardener required for the epoxy resin based on their respective equivalent weights (Amine Hydrogen Equivalent Weight and Epoxide Equivalent Weight).

  • Pre-mixing: In a mixing cup, weigh the desired amount of DGEBA epoxy resin.

  • Modifier Addition: Add the desired amount of this compound to the epoxy resin (e.g., 5-15 parts per hundred parts of resin, phr). Mix thoroughly until a homogeneous solution is obtained. Gentle warming may be required.

  • Hardener Addition: Add the calculated stoichiometric amount of the amine hardener to the epoxy/phenol mixture.

  • Mixing: Mix all components thoroughly for 2-3 minutes, scraping the sides and bottom of the cup to ensure a uniform mixture. Avoid excessive air entrapment. A centrifuge can be used for degassing.

  • Casting: Pour the mixture into the mold.

  • Curing: Cure the cast resin according to a suitable cure schedule. A typical schedule for a DGEBA/DETA system might be 2 hours at 80°C followed by 3 hours at 150°C. The reaction between the phenolic hydroxyl and the epoxy group is slower than the amine-epoxy reaction and is facilitated by higher temperatures.[14]

  • Demolding: After the curing cycle is complete, allow the mold to cool to room temperature before demolding the cured sample.

Data Summary and Characterization

The incorporation of this compound is expected to systematically alter polymer properties. The magnitude of these changes will depend on the concentration of the modifier used.

PropertyUnmodified Phenolic Resin3-IPP Modified Phenolic ResinUnmodified Polycarbonate3-IPP End-Capped PCUnmodified Epoxy3-IPP Modified Epoxy
Cross-link Density HighLowerN/A (Thermoplastic)N/A (Thermoplastic)HighLower
Solubility Limited to polar solventsImproved in organic solventsSoluble in DCM, etc.Similar / Slightly ImprovedInsoluble (Cured)Insoluble (Cured)
Brittleness HighReducedDuctileDuctileOften BrittleReduced
Tg (Glass Transition) HighLowerHigh (~150°C for BPA-PC)Slightly LowerHighLower
Molecular Weight N/A (Network)N/A (Network)High, PolydisperseControlled, less disperseN/A (Network)N/A (Network)

Standard Characterization Techniques:

  • FTIR Spectroscopy: To confirm the incorporation of this compound by identifying characteristic peaks of the isopropyl group and changes in the hydroxyl stretching region.

  • NMR Spectroscopy: To provide detailed structural elucidation of the resulting polymers and confirm covalent bonding.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of soluble polymers like the novolac prepolymer and the end-capped polycarbonate.

  • Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and other thermal transitions.

References

Application Note: A Comprehensive Protocol for the Silylation of Phenolic Compounds for Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: January 2026

The Rationale for Derivatization: Overcoming Analytical Hurdles

Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds.[1] Many phenolic compounds, however, possess one or more hydroxyl (-OH) groups, which lead to strong intermolecular hydrogen bonding. This results in:

  • Low Volatility: A high boiling point prevents the efficient transfer of the analyte into the gas phase.[2][3]

  • Poor Thermal Stability: At the high temperatures of the GC injector and column, phenols can degrade, leading to inaccurate quantification.[4]

  • Poor Peak Shape: The polar hydroxyl groups can interact with active sites on the GC column and inlet liner, causing peak tailing and reducing resolution.[5]

Derivatization addresses these issues by chemically masking the polar functional groups.[2] Silylation is the most prevalent method for this purpose, involving the replacement of the active, acidic hydrogen of the phenolic hydroxyl group with a non-polar trimethylsilyl (TMS) or a related silyl group.[4][6][7] The resulting silyl ethers are significantly more volatile, less polar, and more thermally stable, making them ideal for GC analysis.[7][8]

The Chemistry of Silylation

The silylation of a phenolic compound is a nucleophilic substitution reaction (SN2 type).[4][9] The oxygen atom of the phenol's hydroxyl group acts as a nucleophile, attacking the silicon atom of the silylating agent. This displaces a leaving group from the reagent, forming a stable silyl ether and a reaction by-product.[9][10]

Figure 1: General mechanism for the silylation of a phenol.

The efficiency of the reaction is driven by the strength of the silylating agent (the "silyl donor") and the nature of the leaving group (X). A better leaving group makes the silicon atom more susceptible to nucleophilic attack, resulting in a more powerful reagent.[4]

Selecting the Optimal Silylating Agent

A variety of silylating agents are available, each with distinct reactivity profiles and advantages. The choice of reagent depends on the specific phenolic compound (e.g., steric hindrance) and the analytical requirements.

Reagent (Abbreviation)StructureKey Characteristics & Applications
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) CF₃-C(OSi(CH₃)₃)=N-Si(CH₃)₃A versatile and powerful silylating agent. Its by-products are highly volatile, minimizing chromatographic interference.[6] Widely used for phenols, alcohols, and carboxylic acids.[11]
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) CF₃-C(O)N(CH₃)Si(CH₃)₃Considered one of the strongest TMS donors.[1] Its by-product, N-methyltrifluoroacetamide, is even more volatile than those from BSTFA, making it a preferred choice for trace analysis.[5][12]
Trimethylchlorosilane (TMCS) (CH₃)₃SiClRarely used alone due to its lower reactivity and the production of corrosive HCl.[10] It is an excellent catalyst, typically added in small amounts (1-10%) to reagents like BSTFA to enhance their reactivity towards sterically hindered hydroxyl groups.[5][7][13]
Hexamethyldisilazane (HMDS) (CH₃)₃Si-NH-Si(CH₃)₃A weaker, more selective silylating agent.[10] Often used in combination with TMCS and a solvent like pyridine (e.g., Sweeley's reagent) for derivatizing sugars and simple phenols.[10][14]
N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) CF₃-C(O)N(CH₃)Si(CH₃)₂(C(CH₃)₃)Forms tert-butyldimethylsilyl (TBDMS) derivatives instead of TMS derivatives. TBDMS ethers are ~10,000 times more stable against hydrolysis, making them ideal for complex sample matrices or when sample workup is required after derivatization.[2][9]

Protocol: Silylation of Phenolic Compounds with BSTFA + 1% TMCS

This protocol provides a robust and widely applicable method for the derivatization of phenolic compounds using one of the most common reagent formulations.

Materials and Reagents
  • Reaction Vials: 2 mL amber glass vials with PTFE-lined screw caps.

  • Silylating Reagent: N,O-bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS).[8]

  • Solvent: Anhydrous pyridine or acetonitrile (high purity, GC grade).

  • Sample: Dried extract or standard of the phenolic compound(s). It is critical that the sample is free of water.[4][15]

  • Equipment: Heating block or oven, vortex mixer, gas chromatograph with mass spectrometer (GC-MS).

  • Inert Gas: Nitrogen or argon for sample drying.

Safety Precautions
  • Silylating agents are highly sensitive to moisture and can be corrosive and flammable.[16] Always handle these reagents under a chemical fume hood.[17]

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves (e.g., nitrile).[16][17]

  • Store reagents in a desiccator, tightly sealed, and under an inert atmosphere as provided by the manufacturer.

  • Review the Safety Data Sheet (SDS) for each reagent before use.[18]

Experimental Workflow

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis prep1 1. Aliquot Sample (1-10 mg or dried extract) prep2 2. Ensure Anhydrous State (Evaporate under N2 to complete dryness) prep1->prep2 deriv1 3. Add Solvent (e.g., 100 µL Pyridine) prep2->deriv1 deriv2 4. Add Silylating Reagent (e.g., 200 µL BSTFA + 1% TMCS) deriv1->deriv2 deriv3 5. Cap Tightly & Vortex deriv2->deriv3 deriv4 6. Heat Reaction (e.g., 70°C for 60 min) deriv3->deriv4 deriv5 7. Cool to Room Temp deriv4->deriv5 analysis1 8. Inject into GC-MS deriv5->analysis1 analysis2 9. Data Acquisition & Processing analysis1->analysis2

Figure 2: Step-by-step experimental workflow for silylation.

Step-by-Step Derivatization Procedure
  • Sample Preparation: Place 1-10 mg of the sample or the fully dried residue of a sample extract into a clean, dry 2 mL reaction vial. If the sample is in an aqueous solution, it must be evaporated to complete dryness, for example, under a gentle stream of nitrogen.[10]

  • Solvent Addition: Add 100 µL of anhydrous pyridine to the vial. Pyridine is an excellent choice as it is a good solvent for many phenols and also acts as an HCl scavenger, which can be formed from the TMCS catalyst.[4][10]

  • Reagent Addition: Add 200 µL of BSTFA + 1% TMCS to the vial. A molar excess of at least 2:1 of silylating reagent to active hydrogens is recommended to drive the reaction to completion.[10][13]

  • Mixing: Immediately cap the vial tightly and vortex for 30 seconds to ensure thorough mixing.

  • Reaction: Place the vial in a heating block or oven set to 70°C for 60 minutes.[9][13] Reaction time and temperature may need optimization depending on the specific analyte; simple phenols may react completely at room temperature in minutes, while hindered phenols may require more forcing conditions.[11][13]

  • Cooling: Remove the vial from the heat source and allow it to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS. The derivatized sample is typically stable for several hours to days if stored properly capped and protected from moisture.

Recommended GC-MS Conditions
  • GC Column: A low- to mid-polarity column is recommended. A 5% phenyl-polysiloxane phase (e.g., DB-5ms, ZB-5ms, HP-5ms) is an excellent starting point, offering good selectivity for a wide range of derivatized compounds.[13][19]

  • Injector: 280°C, Splitless mode (1 min).[8]

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Oven Program: Initial temperature of 80°C, hold for 2 min, then ramp at 10°C/min to 300°C and hold for 5 min. (This program should be optimized for the specific analytes of interest).

  • MS Transfer Line: 290°C.

  • Ion Source: 230°C.

  • Mass Scan Range: m/z 40-600.

  • Ionization Mode: Electron Impact (EI) at 70 eV.[8]

Troubleshooting Common Silylation Issues

ProblemPotential Cause(s)Recommended Solution(s)
Large parent analyte peak; low or no derivative peak. 1. Presence of moisture: Water will preferentially react with and consume the silylating reagent.[4][15] 2. Insufficient reagent: Molar ratio of reagent to analyte is too low. 3. Incomplete reaction: Time or temperature is insufficient for the specific analyte (e.g., sterically hindered phenols).1. Ensure the sample, solvent, and glassware are completely anhydrous. Dry sample under vacuum or with a stream of inert gas.[20] 2. Increase the volume of silylating reagent.[13] 3. Increase reaction temperature and/or time. Consider using a more powerful reagent like MSTFA.[13][21]
Multiple peaks for a single compound. For compounds with multiple hydroxyl groups, partial derivatization can occur, leading to mono-silylated, di-silylated, etc., products.[1]Use more forcing reaction conditions (higher temperature/longer time) or a stronger catalyst/reagent combination (e.g., BSTFA + 10% TMCS) to ensure complete derivatization of all active sites.
Peak tailing for derivatized analyte. 1. Active sites: The GC inlet liner or the front of the column may have active sites causing adsorption. 2. Column degradation: The stationary phase is damaged.1. Use a new, deactivated inlet liner. Change the septum. 2. Trim 10-20 cm from the front of the GC column.[5]
Extraneous peaks in the chromatogram. 1. Contaminated reagents/solvents. 2. Reagent by-products: Although volatile, by-products can sometimes interfere with very early eluting peaks.[6] 3. Septum bleed. 1. Always run a reagent blank (solvent + reagent, no sample) to identify background peaks. Use only high-purity reagents and solvents.[4] 2. Use MSTFA for the most volatile by-products.[12] 3. Use a high-quality, low-bleed septum.

Conclusion

Silylation is an indispensable technique for the successful analysis of phenolic compounds by gas chromatography. By converting polar, non-volatile phenols into their corresponding thermally stable and volatile silyl ethers, this method enables robust and reproducible quantification with excellent chromatographic performance. Understanding the reaction chemistry, selecting the appropriate reagent, and adhering to a meticulous, anhydrous protocol are the cornerstones of success. This guide provides the foundational knowledge and practical steps to empower researchers to confidently apply this powerful derivatization strategy in their analytical workflows.

References

Application Note & Protocol: A Researcher's Guide to the Selective Synthesis of 3-Methyl-4-isopropylphenol from m-Cresol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This comprehensive guide provides a detailed protocol and in-depth scientific rationale for the synthesis of 3-methyl-4-isopropylphenol (also known as 4-isopropyl-3-methylphenol or p-thymol) via the direct isopropylation of m-cresol. Targeting researchers, scientists, and professionals in drug development, this document elucidates the underlying principles of the Friedel-Crafts alkylation, addresses the critical challenge of isomeric purity, and offers a robust, field-proven methodology. The protocol emphasizes a solvent-free approach using a solid acid catalyst, aligning with principles of green chemistry while ensuring high selectivity for the desired product.

Introduction: The Significance of 3-Methyl-4-isopropylphenol

3-Methyl-4-isopropylphenol is a synthetic isomer of the naturally occurring monoterpenoid phenol, thymol. It has garnered significant interest across various industries due to its potent antimicrobial and bactericidal properties, coupled with low toxicity and minimal skin irritation.[1] These characteristics make it a highly desirable ingredient in cosmetics, quasi-drugs, and other personal care products as an effective and safe preservative.[1] Unlike its natural analogues, thymol and carvacrol, 3-methyl-4-isopropylphenol is colorless and odorless, enhancing its appeal for consumer product formulations.[1]

The primary industrial route to this valuable compound is the isopropylation of m-cresol.[1] However, this synthesis is not without its challenges. The reaction, a classic Friedel-Crafts alkylation, is prone to producing a complex mixture of isomers, including 2-isopropyl-3-methylphenol, 5-isopropyl-3-methylphenol, and the thermodynamically favored thymol (6-isopropyl-3-methylphenol), alongside O-alkylated ethers and poly-alkylated byproducts.[1] Achieving high selectivity for the desired 4-isopropyl isomer is therefore the central challenge, necessitating precise control over reaction conditions and catalyst selection.

This guide details a selective and efficient protocol for the synthesis of 3-methyl-4-isopropylphenol, focusing on a solvent-free reaction over a solid acid catalyst.

Synthetic Strategy: The Friedel-Crafts Isopropylation of m-Cresol

The core of this synthesis is the electrophilic aromatic substitution reaction known as Friedel-Crafts alkylation.[2] In this process, an electrophile, the isopropyl carbocation, is generated from an alkylating agent and attacks the electron-rich aromatic ring of m-cresol.

Choice of Alkylating Agent and Catalyst

Various alkylating agents can be employed, including propylene, isopropyl halides, and isopropyl alcohol (IPA).[2] Isopropyl alcohol is an advantageous choice due to its lower cost, reduced toxicity, and easier handling compared to gaseous propylene or corrosive halides. The water molecule generated from the dehydration of IPA is the only byproduct, making this a cleaner process.

The catalyst is crucial for generating the electrophile. While traditional homogeneous Lewis acids (e.g., AlCl₃, FeCl₃) are effective, they are often required in stoichiometric amounts, are corrosive, and generate significant acidic waste, complicating purification.[3][4] Modern approaches favor heterogeneous solid acid catalysts such as zeolites, sulfated metal oxides, or, as detailed in this protocol, strongly acidic polymer resins.[2] These catalysts offer significant advantages:

  • Ease of Separation: They can be easily removed from the reaction mixture by simple filtration.

  • Recyclability: Solid acid catalysts can often be regenerated and reused, improving process economy and sustainability.

  • Tunable Acidity: The nature and strength of the acid sites can be modified to influence selectivity.

Overall Synthetic Workflow

The synthesis can be broken down into three main stages: reaction, workup, and purification. The workflow is designed to maximize the yield of the target isomer while facilitating the removal of byproducts and unreacted starting materials.

G cluster_0 Synthesis Stage cluster_1 Workup Stage cluster_2 Purification Stage Reactants m-Cresol & Isopropyl Alcohol Reaction Solvent-Free Alkylation (Controlled Temperature) Reactants->Reaction Catalyst Solid Acid Catalyst Catalyst->Reaction Filtration Catalyst Removal Reaction->Filtration Crude Product Mixture Extraction Aqueous Wash (Remove Polar Impurities) Filtration->Extraction Distillation Removal of Excess m-Cresol (Vacuum Distillation) Extraction->Distillation Crystallization Isolation of Pure Product Distillation->Crystallization Isomer-Enriched Residue FinalProduct 3-Methyl-4-isopropylphenol Crystallization->FinalProduct

Caption: Overall workflow for the synthesis of 3-methyl-4-isopropylphenol.

Detailed Experimental Protocol

This protocol is adapted from the solvent-free methodology described by Teodorescu, F. et al. (2017), which demonstrates high selectivity towards mono-alkylated products.[2]

Reagents and Materials
Reagent/MaterialCAS No.Molecular Weight ( g/mol )Molar RatioQuantity (Example Scale)Notes
m-Cresol108-39-4108.1453.57 g (33 mmol)99% purity or higher. Handle in a fume hood.
Isopropyl Alcohol (IPA)67-63-060.1010.40 g (6.6 mmol)Anhydrous grade recommended.
Strong Acidic Resin CatalystN/AN/ACatalytic~0.2 ge.g., Amberlyst™ 15 or similar.
Diethyl Ether60-29-774.12-As neededFor extraction.
Saturated Sodium Bicarbonate SolutionN/AN/A-As neededFor washing.
Brine (Saturated NaCl Solution)N/AN/A-As neededFor washing.
Anhydrous Magnesium Sulfate7487-88-9120.37-As neededFor drying.
Heptane/Toluene MixtureN/AN/A-As neededFor crystallization.

Step-by-Step Procedure

G start Start step1 1. Charge Reactor: Add m-cresol (5 eq.), IPA (1 eq.), and acidic resin catalyst to a round-bottom flask with a stir bar. start->step1 step2 2. Reaction: Heat the mixture to 180 °C (453 K) with vigorous stirring under an inert atmosphere (N₂ or Ar). Monitor reaction by GC-MS. step1->step2 step3 3. Cool & Dilute: Cool the reaction to room temperature. Dilute the viscous mixture with diethyl ether. step2->step3 After ~4-6 hours or completion step4 4. Catalyst Removal: Filter the mixture to remove the solid acid catalyst. Wash the catalyst with a small amount of ether. step3->step4 step5 5. Aqueous Workup: Transfer filtrate to a separatory funnel. Wash sequentially with: - Sat. NaHCO₃ (aq) - Water - Brine step4->step5 step6 6. Dry & Concentrate: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporator). step5->step6 step7 7. Purify by Distillation: Perform vacuum distillation to remove the bulk of unreacted m-cresol. step6->step7 step8 8. Crystallization: Dissolve the residue in a minimal amount of hot toluene. Slowly add heptane until turbidity appears. Cool slowly to induce crystallization. step7->step8 step9 9. Isolate & Dry: Collect crystals by vacuum filtration. Wash with cold heptane. Dry under vacuum. step8->step9 end_node Pure 3-Methyl-4-isopropylphenol step9->end_node G cluster_0 Step 1: Generation of Isopropyl Cation cluster_1 Step 2: Electrophilic Attack & Isomer Formation cluster_2 Step 3: Rearomatization IPA CH₃-CH(OH)-CH₃ Protonated_IPA CH₃-CH(OH₂⁺)-CH₃ IPA->Protonated_IPA + H⁺ H_cat H⁺ (from Catalyst) Carbocation CH₃-CH⁺-CH₃ Protonated_IPA->Carbocation - H₂O SigmaComplex_ortho σ-complex (ortho) Carbocation->SigmaComplex_ortho Attack at C4 SigmaComplex_para σ-complex (para) Carbocation->SigmaComplex_para Attack at C6 Water H₂O mCresol m-Cresol Ring mCresol:e->Carbocation:w π-attack Product_ortho Thymol (Isomeric Byproduct) SigmaComplex_ortho->Product_ortho - H⁺ Product_para 3-Methyl-4-isopropylphenol (Target Product) SigmaComplex_para->Product_para - H⁺ H_regen H⁺ (Catalyst Regenerated)

References

Application Notes and Protocols: Exploring the Reaction Mechanisms of the Hydroxyl Group of 3-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Versatile Reactivity of 3-Isopropylphenol's Hydroxyl Group

This compound, a significant intermediate in the chemical and pharmaceutical industries, possesses a rich and versatile reactivity centered around its phenolic hydroxyl group.[1][2] The interplay between the electron-donating hydroxyl group and the sterically influential isopropyl group at the meta position dictates the regioselectivity and reaction kinetics of various transformations. The hydroxyl group not only activates the aromatic ring for electrophilic substitution but also serves as a primary site for a host of nucleophilic reactions, including etherification and esterification.[1] Furthermore, it is susceptible to oxidation, leading to the formation of valuable quinone structures.

This comprehensive guide delves into the key reaction mechanisms involving the hydroxyl group of this compound. It provides detailed, field-proven protocols for researchers engaged in the synthesis of novel derivatives for applications spanning from pharmaceuticals to material science. We will explore the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving desired chemical transformations with high efficiency and selectivity.

Section 1: O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers from an organohalide and an alkoxide.[3] In the context of this compound, this reaction allows for the introduction of a diverse range of alkyl and aryl groups at the oxygen atom, thereby modifying the molecule's lipophilicity and biological activity. The reaction proceeds via an SN2 mechanism, where the phenoxide ion, generated by deprotonation of the hydroxyl group with a strong base, acts as a potent nucleophile.[3]

The choice of base is critical; sodium hydroxide or potassium hydroxide are commonly employed for their efficacy and cost-effectiveness. The selection of the alkylating agent is equally important, with primary alkyl halides being preferred to minimize competing elimination reactions.[3] The presence of the isopropyl group on the aromatic ring of this compound does not significantly hinder the nucleophilic attack by the phenoxide oxygen, allowing for efficient ether formation.

Mechanistic Rationale

The reaction is initiated by the deprotonation of the phenolic hydroxyl group by a strong base, forming the 3-isopropylphenoxide ion. This ion then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in a concerted SN2 displacement of the halide leaving group.

Williamson_Ether_Synthesis cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack phenol This compound phenoxide 3-Isopropylphenoxide phenol->phenoxide base Base (e.g., NaOH) water H₂O base->water phenoxide_ion 3-Isopropylphenoxide ether 3-Isopropoxy-alkylbenzene phenoxide_ion->ether alkyl_halide Alkyl Halide (R-X) halide Halide ion (X⁻) alkyl_halide->halide

Caption: Mechanism of Williamson Ether Synthesis with this compound.

Experimental Protocol: Synthesis of 3-Isopropoxy-1-methylbenzene

This protocol details the synthesis of 3-isopropoxy-1-methylbenzene from this compound and methyl iodide.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityComments
This compound136.191.36 g (10 mmol)
Sodium Hydroxide40.000.44 g (11 mmol)
Methyl Iodide141.941.56 g (11 mmol)Caution: Toxic and volatile.
Ethanol46.0720 mLSolvent
Diethyl Ether74.1250 mLFor extraction
Saturated NaCl solution-20 mLFor washing
Anhydrous MgSO₄120.37-Drying agent

Procedure:

  • Deprotonation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.36 g (10 mmol) of this compound in 20 mL of ethanol.

  • To the stirred solution, add 0.44 g (11 mmol) of sodium hydroxide pellets.

  • Heat the mixture to reflux for 30 minutes to ensure complete formation of the sodium 3-isopropylphenoxide.

  • Alkylation: Cool the reaction mixture to room temperature. Add 1.56 g (11 mmol) of methyl iodide dropwise to the stirred solution.

  • Heat the mixture to reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling, pour the reaction mixture into 50 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 25 mL).

  • Combine the organic layers and wash with 20 mL of saturated NaCl solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation to yield pure 3-isopropoxy-1-methylbenzene.

Section 2: O-Acylation (Esterification)

The esterification of this compound via O-acylation is a facile and widely used transformation to produce phenolic esters.[4] These esters have diverse applications, including as fragrances, plasticizers, and intermediates in pharmaceutical synthesis.[5] The reaction typically involves the acylation of the phenolic hydroxyl group with an acyl chloride or anhydride in the presence of a base.[5][6] The base, often a tertiary amine like pyridine or triethylamine, serves to neutralize the acidic byproduct (e.g., HCl) and can also act as a nucleophilic catalyst.[5]

Alternatively, the Schotten-Baumann reaction, which utilizes an aqueous base, provides a robust method for acylation.[6] For hindered phenols, phase-transfer catalysis (PTC) offers a highly efficient alternative, facilitating the reaction between the phenoxide in the aqueous phase and the acylating agent in the organic phase.[6][7][8]

Mechanistic Rationale

The O-acylation of this compound proceeds through a nucleophilic acyl substitution mechanism. The phenolic hydroxyl group, a potent nucleophile (or the corresponding phenoxide), attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the departure of the leaving group (e.g., chloride or carboxylate).

O_Acylation cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group phenol This compound tetrahedral_intermediate Tetrahedral Intermediate phenol->tetrahedral_intermediate acyl_chloride Acyl Chloride (RCOCl) acyl_chloride->tetrahedral_intermediate intermediate Tetrahedral Intermediate ester 3-Isopropylphenyl Ester intermediate->ester chloride Chloride ion (Cl⁻) intermediate->chloride

Caption: Mechanism of O-Acylation of this compound.

Experimental Protocol: Synthesis of 3-Isopropylphenyl Acetate

This protocol describes the synthesis of 3-isopropylphenyl acetate using acetic anhydride and pyridine.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityComments
This compound136.191.36 g (10 mmol)
Acetic Anhydride102.091.22 g (12 mmol)Corrosive
Pyridine79.100.95 g (12 mmol)Caution: Toxic and flammable.
Dichloromethane (DCM)84.9320 mLSolvent
1 M HCl solution-20 mLFor washing
Saturated NaHCO₃ solution-20 mLFor washing
Anhydrous Na₂SO₄142.04-Drying agent

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 1.36 g (10 mmol) of this compound in 20 mL of dry dichloromethane (DCM).

  • Add 0.95 g (12 mmol) of pyridine to the solution and cool the mixture to 0 °C in an ice bath.

  • Acylation: Slowly add 1.22 g (12 mmol) of acetic anhydride to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: Dilute the reaction mixture with an additional 20 mL of DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 20 mL of 1 M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude ester can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure 3-isopropylphenyl acetate.

Section 3: Oxidation of the Hydroxyl Group

The oxidation of phenols can lead to a variety of products, with the formation of benzoquinones being a particularly important transformation.[9][10] The oxidation of this compound can be achieved using various oxidizing agents. The reaction often proceeds through a phenoxyl radical intermediate, which can then undergo further reactions.[11] The regioselectivity of the oxidation is influenced by the substitution pattern of the phenol and the nature of the oxidant.[11] For this compound, oxidation can potentially lead to the corresponding isopropyl-1,2-benzoquinone or isopropyl-1,4-benzoquinone.

Catalytic oxidation methods using transition metal complexes and molecular oxygen offer a greener and more efficient alternative to stoichiometric oxidants.[10][12][13]

Mechanistic Rationale

The oxidation of this compound typically involves the initial formation of a phenoxyl radical through a one-electron oxidation. This radical is resonance-stabilized, with the unpaired electron delocalized over the oxygen atom and the aromatic ring. The subsequent steps can involve radical coupling or further oxidation to form the quinone product.

Oxidation_of_Phenol cluster_step1 Step 1: Formation of Phenoxyl Radical cluster_step2 Step 2: Further Oxidation/Rearrangement phenol This compound phenoxyl_radical 3-Isopropylphenoxyl Radical phenol->phenoxyl_radical -e⁻, -H⁺ oxidant Oxidant radical 3-Isopropylphenoxyl Radical quinone Isopropyl-benzoquinone radical->quinone [O]

Caption: General mechanism for the oxidation of this compound.

Experimental Protocol: Oxidation to Isopropyl-1,4-benzoquinone (Conceptual)

This protocol provides a conceptual framework for the oxidation of this compound using a common laboratory oxidant. Specific conditions may require optimization.

Materials and Reagents:

Reagent/MaterialMolar Mass ( g/mol )QuantityComments
This compound136.191.36 g (10 mmol)
Salcomine (Co(salen))325.23Catalytic amountCatalyst
Acetonitrile41.0550 mLSolvent
Oxygen32.00BalloonOxidant

Procedure:

  • Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer and an oxygen balloon, dissolve 1.36 g (10 mmol) of this compound and a catalytic amount of salcomine in 50 mL of acetonitrile.

  • Oxidation: Stir the solution vigorously under an oxygen atmosphere at room temperature.

  • Monitor the reaction progress by TLC, observing the disappearance of the starting material and the appearance of a colored quinone product.

  • Work-up: Upon completion, filter the reaction mixture to remove the catalyst.

  • Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to isolate the isopropyl-1,4-benzoquinone.

Section 4: Electrophilic Aromatic Substitution Initiated by the Hydroxyl Group

While not direct reactions of the hydroxyl group's oxygen or hydrogen, several important electrophilic aromatic substitution reactions are critically dependent on the initial deprotonation of the hydroxyl group to form a highly activated phenoxide intermediate. These reactions highlight the profound influence of the hydroxyl group on the reactivity of the aromatic ring.

Reimer-Tiemann Reaction

The Reimer-Tiemann reaction introduces a formyl group (-CHO) onto the aromatic ring, predominantly at the ortho position to the hydroxyl group.[1][14][15] The reaction proceeds by treating the phenol with chloroform in a strongly basic solution. The key electrophile is dichlorocarbene (:CCl₂), generated in situ from chloroform and the base.[14][15] The highly nucleophilic phenoxide ion attacks the dichlorocarbene, leading to the formation of an ortho-hydroxybenzaldehyde after hydrolysis.[14][15]

Kolbe-Schmitt Reaction

The Kolbe-Schmitt reaction is a carboxylation reaction that introduces a carboxylic acid group (-COOH) onto the aromatic ring, typically at the ortho position.[16][17][18][19][20] The reaction involves heating the sodium phenoxide salt with carbon dioxide under pressure.[16][19] The phenoxide acts as the nucleophile, attacking the carbon atom of CO₂. Subsequent tautomerization and acidification yield the corresponding hydroxybenzoic acid.[16][20]

Safety and Handling

This compound is harmful if swallowed and can cause severe skin burns and eye damage.[16][21][22] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][21] In case of contact, immediately flush the affected area with plenty of water and seek medical attention.[21]

Conclusion

The hydroxyl group of this compound is a versatile functional group that enables a wide array of chemical transformations. Understanding the mechanisms of O-alkylation, O-acylation, oxidation, and hydroxyl-activated electrophilic aromatic substitution is crucial for the rational design and synthesis of novel this compound derivatives. The protocols provided in this guide offer a solid foundation for researchers to explore the rich chemistry of this important building block, paving the way for advancements in drug discovery and materials science.

References

Troubleshooting & Optimization

Technisches Support-Center: Optimierung der Reaktionsbedingungen für die Synthese von 3-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German.

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses Handbuch dient als spezialisierte Ressource zur Bewältigung der Herausforderungen bei der Synthese von 3-Isopropylphenol. Als leitender Anwendungswissenschaftler ist es mein Ziel, Ihnen nicht nur Protokolle, sondern auch die zugrunde liegenden wissenschaftlichen Prinzipien zu vermitteln, um eine fundierte Fehlerbehebung und Optimierung Ihrer Experimente zu ermöglichen.

Abschnitt 1: Überblick über die Synthesemethoden

Die Synthese von this compound kann über mehrere Wege erfolgen, von denen jeder seine eigenen Vor- und Nachteile hat. Die Wahl der Methode hängt oft von den verfügbaren Ausgangsmaterialien, dem erforderlichen Maßstab und den gewünschten Reinheitsgraden ab.

Die drei primären Synthesewege sind:

  • Direkte Alkylierung von Phenol: Bei dieser Methode wird Phenol in Gegenwart eines Katalysators mit einem Alkylierungsmittel wie Propen oder Isopropanol umgesetzt.[1][2] Obwohl sie einfach ist, ist die Kontrolle der Isomerenselektivität eine große Herausforderung, da ortho- und para-Produkte oft bevorzugt gebildet werden.[3][4]

  • Hock-Umlagerung (Cumol-Verfahren): Analog zur industriellen Synthese von Phenol wird bei diesem Verfahren m-Dicumol zu m-Dicumylmonohydroperoxid oxidiert, das dann unter Säurekatalyse in this compound und Aceton gespalten wird.[5][6]

  • Synthese aus 3-Isopropylanilin (m-Cumidin): Dieser Weg beinhaltet die Diazotierung von 3-Isopropylanilin, gefolgt von einer Hydrolyse zur Bildung des Phenols.[3][7] Dies ist oft die Methode der Wahl für eine regioselektive Synthese im Labormaßstab.

Vergleichstabelle der Synthesemethoden
MerkmalDirekte Alkylierung von PhenolHock-UmlagerungSynthese aus 3-Isopropylanilin
Ausgangsmaterialien Phenol, Propen/Isopropanolm-Dicumol, Luft, Säure3-Isopropylanilin, NaNO₂, Säure
Typische Katalysatoren Zeolithe, AlCl₃, H₂SO₄, Aluminiumphenoxid[3][4][8]Schwefelsäure[5]Keine (stöchiometrische Reagenzien)
Hauptvorteile Kostengünstige AusgangsmaterialienHohe Atomökonomie, industriell skalierbarAusgezeichnete Regioselektivität für das meta-Isomer
Hauptnachteile Geringe meta-Selektivität, Bildung von Polyalkylierungsprodukten[3]Erfordert spezielle Ausrüstung für die OxidationMehrstufiger Prozess, Umgang mit instabilen Diazoniumsalzen[3]
Typische Ausbeute Variabel, oft gering für das meta-IsomerHochGut bis ausgezeichnet (z. B. 55 %)[3]

Synthesewege-Diagramm

Synthesis_Pathways cluster_alkylation Direkte Alkylierung cluster_hock Hock-Umlagerung cluster_diazotization Diazotierungsweg A_Phenol Phenol A_Product Produktgemisch (o-, m-, p-Isomere) A_Phenol->A_Product Alkylierung A_Propene Propen / Isopropanol A_Propene->A_Product A_Catalyst Säurekatalysator (z.B. Zeolith) A_Catalyst->A_Product Final_Product This compound A_Product->Final_Product Aufreinigung H_Dicumene m-Dicumol H_Peroxide m-Dicumyl- monohydroperoxid H_Dicumene->H_Peroxide Luftoxidation H_Product This compound + Aceton H_Peroxide->H_Product Säure-Katalyse H_Product->Final_Product Trennung D_Aniline 3-Isopropylanilin D_Salt Diazoniumsalz D_Aniline->D_Salt NaNO₂ / H₂SO₄ (0-5 °C) D_Product This compound D_Salt->D_Product Hydrolyse (Erhitzen)

Abbildung 1: Übersicht über die primären Synthesewege zu this compound.

Abschnitt 2: Anleitung zur Fehlerbehebung (F&A-Format)

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während der Synthese von this compound auftreten können, und bietet gezielte Lösungen.

Problem: Geringe Ausbeute an this compound

F: Meine Friedel-Crafts-Alkylierung von Phenol führt zu einer geringen Ausbeute des gewünschten meta-Isomers. Was sind die wahrscheinlichen Ursachen und wie kann ich sie verbessern?

A: Eine geringe Ausbeute bei der direkten Alkylierung ist oft auf eine mangelnde Regioselektivität und die Bildung von Nebenprodukten zurückzuführen. Hier sind die Hauptfaktoren und Optimierungsstrategien:

  • Katalysatorwahl: Herkömmliche Lewis-Säuren wie AlCl₃ oder Säuren wie H₂SO₄ begünstigen die Bildung der ortho- und para-Isomere aufgrund der elektronenschiebenden Wirkung der Hydroxylgruppe.[2][3] Die Verwendung von formselektiven Katalysatoren wie bestimmten Zeolithen (z. B. ZSM-5) kann die Selektivität in Richtung des para-Isomers verschieben, aber die meta-Selektivität bleibt bei der direkten Alkylierung eine Herausforderung.[9] Für eine gezielte meta-Synthese ist der Weg über 3-Isopropylanilin oft überlegen.[3]

  • Reaktionstemperatur: Hohe Temperaturen (über 250 °C) können die Isomerisierung und Transalkylierung fördern, was potenziell die Ausbeute des thermodynamisch stabileren meta-Isomers erhöhen könnte, aber oft auch zu mehr Zersetzung und Nebenprodukten führt.[3] Eine sorgfältige Temperaturkontrolle ist entscheidend.

  • Molares Verhältnis: Ein großer Überschuss an Phenol im Verhältnis zum Alkylierungsmittel (z. B. 5:1) kann die Bildung von di- und polyalkylierten Nebenprodukten minimieren, wodurch die Ausbeute des gewünschten monoalkylierten Produkts erhöht wird.[9]

  • Reaktionszeit: Eine zu lange Reaktionszeit kann die Polyalkylierung oder Zersetzung fördern. Die Reaktion sollte mittels GC oder HPLC überwacht werden, um den optimalen Endpunkt zu bestimmen.

Problem: Hohe Konzentrationen von o- und p-Isomeren

F: Ich beobachte signifikante Mengen an 2- und 4-Isopropylphenol in meinem Produktgemisch. Wie kann ich die meta-Selektivität erhöhen?

A: Die direkte Alkylierung von Phenol ist von Natur aus auf die ortho- und para-Positionen ausgerichtet. Um die meta-Selektivität zu erzwingen, müssen Sie einen synthetischen Ansatz wählen, der die Isopropylgruppe an der meta-Position "verankert", bevor die Hydroxylgruppe eingeführt wird.

  • Empfohlene Lösung: Der robusteste Weg ist die Synthese ausgehend von einem meta-substituierten Vorläufer. Ein bewährtes Verfahren beginnt mit der Reduktion von 3-Nitrocumol zu 3-Isopropylanilin (m-Cumidin), gefolgt von einer Diazotierung und anschließender Hydrolyse des Diazoniumsalzes zu this compound.[3][10] Dieser mehrstufige Prozess garantiert, dass die funktionellen Gruppen in der korrekten meta-Beziehung zueinander stehen.

Problem: Bildung von Di- und Polyalkylierungs-Nebenprodukten

F: Meine Reaktion produziert signifikante Mengen an Diisopropylphenol. Wie kann ich dies minimieren?

A: Die Bildung von Di- und Polyalkylierungsprodukten tritt auf, wenn das bereits gebildete Monoisopropylphenol weiter mit dem Alkylierungsmittel reagiert.

  • Kontrolle des Molverhältnisses: Wie bereits erwähnt, ist die Verwendung eines deutlichen Überschusses an Phenol die wirksamste Methode, um die Wahrscheinlichkeit zu verringern, dass das Alkylierungsmittel auf ein bereits substituiertes Phenolmolekül trifft.[9]

  • Temperatur und Zeit: Führen Sie die Reaktion bei der niedrigstmöglichen Temperatur durch, die eine angemessene Reaktionsgeschwindigkeit ermöglicht. Überwachen Sie den Fortschritt genau und beenden Sie die Reaktion, sobald die maximale Konzentration des Monoprodukts erreicht ist.

  • Katalysatoraktivität: Ein hochaktiver Katalysator kann die Polyalkylierung beschleunigen. Eine Reduzierung der Katalysatormenge oder die Wahl eines weniger aktiven Katalysators kann helfen, die Reaktion zu moderieren.

Problem: Schwierigkeiten bei der Produktaufreinigung

F: Wie kann ich this compound effektiv von seinen Isomeren und anderen Nebenprodukten trennen?

A: Die Trennung von Isopropylphenol-Isomeren ist aufgrund ihrer ähnlichen Siedepunkte eine Herausforderung.

  • Fraktionierte Destillation unter Vakuum: Dies ist die primäre Methode zur Reinigung. Da die Siedepunkte der Isomere nahe beieinander liegen (o-IP: ~212 °C, m-IP: ~228 °C, p-IP: ~228 °C), ist eine effiziente Fraktionierkolonne erforderlich.[11] Die Destillation unter reduziertem Druck ist unerlässlich, um eine thermische Zersetzung bei hohen Temperaturen zu vermeiden.[4]

  • Kristallisation: Wenn das Rohprodukt fest ist oder verfestigt werden kann, kann eine fraktionierte Kristallisation aus einem geeigneten Lösungsmittel (z. B. Hexan) zur Anreicherung eines Isomers genutzt werden.

  • Chromatographie: Für die Analyse und Reinigung im kleinen Maßstab ist die HPLC eine ausgezeichnete Methode, um die Reinheit zu bestimmen und Isomere zu trennen.[12]

Abschnitt 3: Häufig gestellte Fragen (FAQs)

F: Was ist die sicherste und regioselektivste Labormethode zur Herstellung von this compound? A: Die Synthese über die Diazotierung von 3-Isopropylanilin wird allgemein als die zuverlässigste Methode für eine regioselektive Synthese im Labormaßstab angesehen, da sie die Bildung von ortho- und para-Isomeren vermeidet.[3]

F: Welche Analysetechniken eignen sich am besten zur Überwachung des Reaktionsfortschritts und zur Beurteilung der Produktreinheit? A: Gaschromatographie (GC) mit einer geeigneten Säule (z. B. polar) ist ideal zur Überwachung der Reaktion, da sie die Isomere und das Ausgangsmaterial gut trennen kann. Hochleistungsflüssigkeitschromatographie (HPLC) ist ebenfalls sehr effektiv, insbesondere für nichtflüchtige Nebenprodukte.[12] Die endgültige Strukturaufklärung sollte mittels NMR-Spektroskopie erfolgen.

F: Was sind die primären Sicherheitsvorkehrungen beim Umgang mit this compound und seinen Vorläufern? A: this compound ist gesundheitsschädlich beim Verschlucken und verursacht Verätzungen.[5] Es ist zwingend erforderlich, in einem gut belüfteten Abzug zu arbeiten und geeignete persönliche Schutzausrüstung (PSA) zu tragen, einschließlich chemikalienbeständiger Handschuhe, Schutzbrille und Laborkittel.[13][14] Besondere Vorsicht ist bei der Handhabung von starken Säuren, Oxidationsmitteln und den instabilen Diazoniumsalzen geboten.[15][16]

Abschnitt 4: Detailliertes Versuchsprotokoll

Synthese von this compound aus 3-Isopropylanilin (m-Cumidin)

Dieses Protokoll ist eine Adaption von etablierten Diazotierungs- und Hydrolyseverfahren.[3]

Schritt 1: Herstellung der sauren Anilinlösung

  • In einem Dreihalskolben, der mit einem Magnetrührer, einem Tropftrichter und einem Thermometer ausgestattet ist, wird eine Mischung aus 250 g 98%iger Schwefelsäure und 1 Liter Wasser vorsichtig unter Kühlung im Eisbad zubereitet.

  • Zu dieser gekühlten Säurelösung werden langsam 135 g (ca. 1 mol) 3-Isopropylanilin (m-Cumidin) unter Rühren zugegeben, wobei die Temperatur bei 35-40 °C gehalten wird.

  • Die Mischung wird 1 Stunde bei 35 °C gerührt, um die vollständige Bildung des Anilinsulfatsalzes zu gewährleisten.

Schritt 2: Diazotierung

  • Die Anilinsulfatlösung wird in einem Eis-Salz-Bad auf 0-5 °C abgekühlt.

  • Eine Lösung aus 74 g (ca. 1,07 mol) Natriumnitrit in 200 ml Wasser wird vorbereitet und in den Tropftrichter gegeben.

  • Die Natriumnitritlösung wird langsam zur gerührten Anilinsulfatlösung getropft, wobei die Reaktionstemperatur streng unter 5 °C gehalten wird. Eine zu schnelle Zugabe oder eine höhere Temperatur kann zur Zersetzung des Diazoniumsalzes und zur Bildung von Nebenprodukten führen.

  • Nach Abschluss der Zugabe wird die Mischung weitere 30 Minuten bei 0-5 °C gerührt. Ein Test auf überschüssige salpetrige Säure (mit Kaliumjodid-Stärkepapier) sollte positiv sein.

Schritt 3: Hydrolyse des Diazoniumsalzes

  • In einem separaten, größeren Kolben, der für die Wasserdampfdestillation eingerichtet ist, wird eine Lösung aus 290 g Kupfersulfat in 250 ml Wasser auf 105 °C erhitzt.

  • Die kalte Diazoniumsalzlösung wird langsam zu der heißen Kupfersulfatlösung gegeben. Das sich bildende this compound wird gleichzeitig durch Wasserdampfdestillation aus dem Reaktionsgemisch entfernt. Dies minimiert die Bildung von harzigen Nebenprodukten.

  • Das Destillat wird aufgefangen. Die organische Phase wird von der wässrigen Phase getrennt.

Schritt 4: Aufreinigung

  • Die organische Phase wird mit einer gesättigten Natriumbicarbonatlösung und anschließend mit Wasser gewaschen.

  • Das Rohprodukt wird über wasserfreiem Magnesiumsulfat getrocknet.

  • Das getrocknete Produkt wird durch fraktionierte Destillation unter Vakuum gereinigt, um reines this compound zu erhalten.

Workflow-Diagramm für die Diazotierungdot

Diazotization_Workflow

References

Purification techniques for 3-Isopropylphenol from reaction mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-isopropylphenol (also known as m-cumenol). This document provides researchers, scientists, and drug development professionals with in-depth, experience-based answers to common challenges encountered during the purification of this versatile chemical intermediate.[1] The guidance herein is structured to address issues from initial mixture analysis to advanced troubleshooting, ensuring you can achieve the desired purity for your downstream applications.

Section 1: Understanding Your Crude Reaction Mixture

Effective purification begins with a thorough understanding of the impurities present in your crude product. The nature and quantity of these impurities are dictated by the synthetic route used to produce this compound.

Frequently Asked Questions

Q1: What are the most common impurities I should expect in my crude this compound?

The impurity profile is highly dependent on the synthesis method. Here are the most common scenarios:

  • Friedel-Crafts Alkylation of Phenol: This classic method involves reacting phenol with propylene or an isopropylating agent. A significant challenge is controlling the regioselectivity, which often leads to a mixture of isomeric products.

    • Primary Impurities: 2-Isopropylphenol (o-isomer) and 4-isopropylphenol (p-isomer).[2]

    • Secondary Impurities: Unreacted phenol, and over-alkylation products such as 2,4-, 2,5-, 2,6-, and 3,5-diisopropylphenol.

  • Hock Rearrangement (Cumene-based process): Synthesis starting from m-dicumene involves oxidation followed by acid-catalyzed rearrangement.[3]

    • Primary Impurities: Unreacted starting materials and byproducts like acetone.[3]

    • Secondary Impurities: Residual acids from the decomposition step.

  • Diazotization of 3-Isopropylaniline: This route involves converting 3-isopropylaniline to a diazonium salt, followed by hydrolysis.[4]

    • Primary Impurities: Unreacted 3-isopropylaniline and byproducts from side reactions of the diazonium salt.

Q2: My crude phenol product is pink/brown. What causes this discoloration and will it affect my purification?

Phenolic compounds, including this compound, are susceptible to air oxidation, which forms highly colored quinone-type impurities.[5][6] This process can be accelerated by exposure to air, light, and trace metal ions.[5] While often present in small amounts, these colored impurities can be persistent. The discoloration itself indicates product degradation and the presence of impurities that you will need to remove. It is crucial to handle the purification under conditions that minimize further oxidation.[5]

Q3: How can I quickly assess the composition of my crude mixture before starting a large-scale purification?

Analytical techniques are essential for developing an effective purification strategy.

  • Gas Chromatography (GC): GC is an excellent method for separating and quantifying the volatile components of your mixture, such as the isopropylphenol isomers and unreacted starting materials.[7]

  • Thin-Layer Chromatography (TLC): TLC is a fast and inexpensive way to get a qualitative sense of the mixture's complexity. Screening different solvent systems can help in developing conditions for column chromatography.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide a quantitative ratio of the different isomers and other impurities if unique peaks can be identified and integrated.

Section 2: Core Purification Techniques & Protocols

The choice of purification method depends on the specific impurities present, the scale of the reaction, and the desired final purity. The most common techniques are fractional distillation, crystallization, and column chromatography.

Workflow for Selecting a Purification Method

Purification_Workflow cluster_start Initial Analysis cluster_techniques Primary Purification cluster_end Final Steps Start Crude Reaction Mixture Analysis Analyze Mixture (GC, TLC, NMR) Start->Analysis Distillation Fractional Distillation (Boiling Point >20°C diff.) Analysis->Distillation Volatile Impurities Crystallization Crystallization (If solid at RT & good solvent found) Analysis->Crystallization Solid Product Chromatography Column Chromatography (Isomers or non-volatile impurities) Analysis->Chromatography Similar Polarities Purity_Check Assess Purity (GC, HPLC, NMR) Distillation->Purity_Check Crystallization->Purity_Check Chromatography->Purity_Check Pure_Product Pure this compound Purity_Check->Pure_Product Purity ≥ 98% Redo Further Purification (If purity is insufficient) Purity_Check->Redo Purity < 98% Redo->Crystallization Minor Impurities Redo->Chromatography Isomer Contamination

Caption: Decision workflow for purifying this compound.

Fractional Distillation

Principle: This technique separates compounds based on differences in their boiling points. It is most effective when the boiling points of the desired product and the impurities differ significantly (ideally >20-30 °C).[8]

Q4: Can I separate the 2-, 3-, and 4-isopropylphenol isomers by distillation?

This is a significant challenge. The boiling points of the isomers are very close, making separation by standard distillation difficult.

CompoundBoiling Point (°C at 760 mmHg)Melting Point (°C)
2-Isopropylphenol212-213[9]12-16[9]
This compound 228 [10][11]25-26 [10][12]
4-Isopropylphenol222-223[13]62[2][13]

As shown in the table, the boiling points are too close for effective separation via simple distillation. High-efficiency fractional distillation with a packed column (e.g., Vigreux or Raschig rings) and a high reflux ratio is required to achieve even partial separation.[8] For high-purity applications, distillation is best used to remove lower-boiling solvents or higher-boiling di-isopropylphenol byproducts, rather than for isomer separation.

Protocol: Vacuum Fractional Distillation for Bulk Impurity Removal
  • Setup: Assemble a fractional distillation apparatus with a packed column (e.g., a 30 cm Vigreux column). Use a vacuum-jacketed column to minimize heat loss. Ensure all joints are properly sealed for vacuum application.

  • Charge the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Connect the apparatus to a vacuum pump with a pressure gauge. Reduce the pressure to the desired level (e.g., 10-20 mmHg) to lower the boiling points and prevent thermal degradation.

  • Heating: Gently heat the flask using a heating mantle.

  • Equilibration: As the mixture begins to boil, observe the vapor rising up the column. Allow a reflux ring to slowly ascend the column to establish equilibrium between the liquid and vapor phases.[8]

  • Collect Fractions:

    • Fore-run: Collect the first fraction, which will be enriched in any low-boiling impurities (e.g., residual solvents, unreacted phenol).

    • Main Fraction: Once the temperature at the thermometer head stabilizes, collect the main fraction corresponding to the boiling point of this compound at that pressure.

    • Final Fraction: Collect the final fraction, which will contain higher-boiling impurities.

  • Shutdown: Discontinue heating, allow the apparatus to cool completely, and then slowly vent the system to atmospheric pressure before disassembling.

Crystallization

Principle: This method relies on the differences in solubility of the target compound and its impurities in a chosen solvent at different temperatures.[14] The goal is to find a solvent where this compound is highly soluble at high temperatures but poorly soluble at low temperatures.

Q5: My crystallization is not working. Either everything crashes out, or nothing crystallizes. What should I do?

This is a common issue that hinges on solvent selection.

  • Everything Crashes Out: This indicates the solvent is too non-polar, and your product is not soluble enough even when hot. Try a slightly more polar solvent or a solvent mixture.

  • Nothing Crystallizes: The compound is too soluble, even at low temperatures. Try a less polar solvent or add an "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the warm solution until it just becomes cloudy, then reheat to clarify and cool slowly.

Solvent Selection Guide for this compound:

Solvent SystemPolaritySuitability
Hexane / HeptaneNon-polarGood choice. This compound has limited solubility at room temperature.
TolueneMid-polarCan be effective, often used in a mixture with hexane.
DichloromethaneMid-polarGenerally too good a solvent; may require an anti-solvent.
WaterPolarThis compound is only slightly soluble in water.[3][10] Can be used for washing but not ideal for primary crystallization.
Protocol: Recrystallization of this compound
  • Solvent Selection: In a small test tube, test the solubility of a small amount of crude material in various solvents (e.g., heptane, toluene/heptane mixtures) to find a suitable system.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[14] Use a magnetic stirrer and hot plate.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[14] If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[15]

  • Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the crystals on the filter with a small amount of ice-cold crystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Column Chromatography

Principle: This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while a mobile phase flows through it. It is highly effective for separating compounds with similar physical properties, such as isomers.[5]

Q6: My isopropylphenol isomers are co-eluting on the silica column. How can I improve the separation?

Separating regioisomers is a classic chromatographic challenge because they often have very similar polarities.[5]

  • Optimize the Mobile Phase: The key is to find a solvent system with the right polarity to resolve the isomers. Start with a low polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity. Extensive TLC screening with different solvent systems (e.g., Toluene/Acetone, Dichloromethane/Methanol) can save significant time.[5]

  • Change the Stationary Phase: If silica gel (a polar, acidic stationary phase) fails, consider alternatives. Alumina (basic or neutral) can offer different selectivity. For very difficult separations, reversed-phase chromatography (using a non-polar C18 stationary phase and a polar mobile phase like water/acetonitrile) is a powerful option, often employed in HPLC.[5][16] Phenyl-based columns can also provide enhanced selectivity for aromatic compounds through π-π interactions.[16][17]

  • Derivatization: In some cases, converting the phenols to their acetate or silyl ether derivatives can alter their polarity enough to achieve separation.[18] The protecting group can be removed after purification.

Chromatography_Separation cluster_column Silica Gel Column p1 p2 Cmp_Start Mixture Applied (2-, 3-, 4-isomers) MobilePhase Mobile Phase (Eluent) Flows Downward Isomer2 2 Isomer3 3 Isomer4 4 Elution Elution Order: 1st: Least Polar (2-isomer) 2nd: 3-isomer 3rd: Most Polar (4-isomer)

Caption: Principle of isomeric separation by column chromatography.

Section 3: Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low Recovery After Distillation - Product decomposition at high temperatures.- Column hold-up (liquid adhering to column packing).- Leaks in the vacuum system.- Use vacuum distillation to lower the boiling point.- Use a shorter column or less packing material.- Check all seals and joints; use high-vacuum grease.
Product Solidifies in Condenser - The melting point of the compound is higher than the temperature of the condenser cooling fluid.- For phenols, which can have melting points above room temperature (e.g., 4-isopropylphenol at 62°C), use warm water or no cooling fluid in the condenser.[6]
Oily Product After Crystallization - Incomplete drying.- Presence of an impurity that is lowering the melting point (eutectic mixture).- Solvent is trapped in the crystal lattice.- Dry the product for a longer period under high vacuum.- Re-crystallize from a different solvent system.- Perform a second purification step, such as column chromatography.
Streaking/Tailing on Silica Column - The compound is too polar and is interacting too strongly with the acidic silica gel.- Column is overloaded with crude material.- Add a small amount (0.5-1%) of a polar modifier like acetic acid or triethylamine to the eluent to improve peak shape.[5]- Use less material or a larger column.
Product Turns Pink/Brown During Workup - Air oxidation of the phenol.[19]- Work under an inert atmosphere (Nitrogen or Argon) when possible.- Use degassed solvents to minimize dissolved oxygen.[5]- Add an antioxidant like BHT (butylated hydroxytoluene) in trace amounts if permissible for the final application.

References

Improving yield and selectivity in the synthesis of 3-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Isopropylphenol (m-cumenol). This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes to this valuable intermediate.[1] As a versatile building block, particularly in the synthesis of anesthetics and other therapeutics, achieving high yield and, most critically, high meta-selectivity is paramount.[1]

This document moves beyond standard protocols to provide a deeper understanding of the reaction dynamics, helping you troubleshoot common issues and rationalize your experimental choices.

Overview: The Challenge of Meta-Selectivity

The direct isopropylation of phenol, typically via Friedel-Crafts alkylation, is inherently biased against the formation of the meta-isomer. The hydroxyl group is a strong ortho-, para-directing activator, meaning electrophilic attack preferentially occurs at the positions ortho and para to the -OH group. Consequently, syntheses often yield a mixture of 2-isopropylphenol and 4-isopropylphenol, with the desired this compound as a minor component.

Achieving high meta-selectivity requires either circumventing the directing effect of the hydroxyl group or employing a multi-step strategy where the substitution pattern is established through other means. This guide will address troubleshooting for direct alkylation attempts and provide protocols for more selective alternative routes.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of this compound in a practical question-and-answer format.

Q1: My overall yield of alkylated phenols is very low. What are the likely causes?

Low conversion or yield in phenol alkylation is a frequent issue stemming from several factors. Understanding these can help you systematically diagnose the problem.

  • Catalyst Deactivation: The primary culprit is often the Lewis basicity of the phenolic hydroxyl group, which can coordinate to and deactivate the Lewis acid catalyst (e.g., AlCl₃, FeCl₃).[2] This sequestration requires using a stoichiometric or even excess amount of the catalyst to ensure enough is available to activate the alkylating agent.[2]

  • Insufficient Reaction Temperature: Friedel-Crafts reactions have an activation energy barrier that must be overcome. If the temperature is too low, the reaction rate will be negligible. Cautiously increase the temperature while monitoring the reaction progress.[3]

  • Competing O-Alkylation: The phenoxide ion can be alkylated on the oxygen atom to form isopropyl phenyl ether.[4][5] This is particularly prevalent with stronger bases or in polar aprotic solvents. Lower temperatures generally favor C-alkylation over O-alkylation.[2]

  • Purity of Reagents: Water is a significant poison for Lewis acid catalysts. Ensure all reagents, solvents, and glassware are scrupulously dry.[3][6]

G start Low Overall Yield Detected q1 Is Catalyst Stoichiometry ≥ 1.1 eq? start->q1 s1 Increase catalyst loading to >1 eq to compensate for deactivation by phenol's -OH group. q1->s1 No q2 Are Reagents & Glassware Anhydrous? q1->q2 Yes s1->q2 s2 Use freshly distilled solvents and oven/flame-dried glassware. Water deactivates the Lewis Acid. q2->s2 No q3 Is Reaction Temperature Optimized? q2->q3 Yes s2->q3 s3 Gradually increase temperature. Monitor by TLC/GC to find optimal point before byproduct formation increases. q3->s3 No q4 Is O-Alkylation Prevalent (ether formation)? q3->q4 Yes s3->q4 s4 Lower reaction temperature. Use less polar solvents to disfavor O-alkylation. q4->s4 Yes end Yield Improved q4->end No s4->end

Caption: Troubleshooting workflow for low yield.

Q2: My reaction produces a mixture of isomers. How can I improve selectivity for this compound?

This is the central challenge. Direct alkylation of phenol is not the preferred industrial or laboratory method for producing pure this compound due to poor regioselectivity.

  • Understanding the Root Cause: As mentioned, the -OH group is an ortho, para-director. Under typical Friedel-Crafts conditions, the thermodynamically stable para-product (4-isopropylphenol) and the kinetically favored ortho-product (2-isopropylphenol) will be the major products.

  • Shape-Selective Catalysts: While some solid acid catalysts like zeolites can influence isomer distribution, they often favor the para-isomer due to steric constraints within their pore structures.[7] They are unlikely to produce a majority of the meta-isomer.

  • Strategic Synthesis is Key: The most effective solution is to abandon direct alkylation of phenol and adopt a route where the meta-substitution pattern is pre-determined. Two reliable approaches are:

    • Diazotization of 3-Isopropylaniline (m-Cumidine): This is a classic and effective route. 3-isopropylaniline is diazotized with nitrous acid (from NaNO₂/HCl) and the resulting diazonium salt is hydrolyzed in boiling aqueous acid to yield this compound.[8] Yields for this process are often moderate but the selectivity is excellent.[8]

    • From m-Dicumyl: Some industrial processes obtain this compound as a byproduct from m-dicumene. This involves oxidation to the hydroperoxide followed by an acid-catalyzed rearrangement (a variation of the Hock process) to yield this compound and acetone.[9] This is less common for lab-scale synthesis.

G start Goal: Synthesize this compound q1 Is high meta-selectivity (>90%) critical? start->q1 s1 Attempting direct Friedel-Crafts alkylation of phenol is NOT recommended. Expect a mixture of o-, p-, and m- isomers. q1->s1 No s2 Adopt a strategic synthesis route. q1->s2 Yes q2 Is 3-Isopropylaniline available? s2->q2 s3 Use the Diazotization / Hydrolysis pathway. This is the most reliable lab-scale method for high meta-selectivity. q2->s3 Yes s4 Consider alternative routes, such as starting from m-cresol or using advanced directing group strategies if expertise allows. q2->s4 No

Caption: Decision tree for achieving high meta-selectivity.

Q3: I see significant amounts of di- and tri-isopropylphenol in my product mixture. How do I prevent this?

Polysubstitution is a common side reaction in Friedel-Crafts alkylation because the initial product (monoisopropylphenol) is more activated towards further electrophilic substitution than the starting phenol.[2][10]

  • Use an Excess of Phenol: The most effective way to favor mono-alkylation is to use a large excess of the phenol relative to the alkylating agent.[2] This increases the statistical probability that the electrophile will encounter a molecule of phenol rather than the more reactive isopropylphenol product. A molar ratio of 3:1 to 5:1 (Phenol:Alkylating Agent) is a good starting point.

  • Control Reaction Time: Monitor the reaction closely by GC or TLC. Stop the reaction as soon as the starting material is consumed to a reasonable level, before significant amounts of polysubstituted products begin to form.[3]

Q4: How can I effectively separate this compound from its ortho and para isomers?

If you have a mixture of isomers, purification can be challenging due to their similar chemical properties.

  • Fractional Distillation under Reduced Pressure: The boiling points of the isomers are different, although they can be close.

    • o-Isopropylphenol: ~212 °C

    • m-Isopropylphenol: ~228 °C[11]

    • p-Isopropylphenol: ~225 °C Fractional distillation under vacuum is the most common method for separation on a larger scale. A good fractionation column is essential to achieve high purity.

  • Preparative Chromatography: For smaller scales or for achieving very high purity, column chromatography on silica gel can be effective.[12] A non-polar eluent system (e.g., Hexane/Ethyl Acetate) will be required. The separation can be tedious, but it is often necessary for analytical standards.[12]

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization of 3-Isopropylaniline

This protocol is the recommended method for achieving high meta-selectivity.

Reaction Scheme: 3-Isopropylaniline --(NaNO₂, HCl, 0-5°C)--> Diazonium Salt --(H₂O, Δ)--> this compound

Materials:

  • 3-Isopropylaniline (m-cumidine)

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)[8]

  • Deionized Water

  • Ice

  • Diethyl ether or other suitable extraction solvent

Procedure:

  • Diazotization (0-5 °C): a. In a three-neck flask equipped with a mechanical stirrer, thermometer, and dropping funnel, prepare a solution of 3-isopropylaniline in aqueous acid (e.g., 2.5 equivalents of H₂SO₄ in water).[8] b. Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C. c. Prepare a solution of sodium nitrite (1.1 equivalents) in cold deionized water. d. Add the sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature never exceeds 5 °C. A slow addition rate is critical to prevent decomposition of the diazonium salt and formation of side products.

  • Hydrolysis: a. Once the addition is complete, check for the presence of excess nitrous acid using starch-iodide paper (should turn blue). If negative, add a small amount more of the nitrite solution. b. Gently heat the reaction mixture. A common method is to add the cold diazonium salt solution slowly to a separate flask of boiling dilute sulfuric acid.[8] Nitrogen gas will evolve vigorously. c. After the addition is complete, continue heating or steam distill the mixture to ensure complete hydrolysis and to isolate the product.[8]

  • Workup and Purification: a. Cool the reaction mixture and extract the product with diethyl ether (3x). b. Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove any residual acid, followed by a brine wash. c. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator. d. The crude product can be purified by vacuum distillation to yield pure this compound.

Protocol 2: General Procedure for Friedel-Crafts Isopropylation of Phenol (Illustrative)

This protocol is provided for context but is not recommended for selective synthesis of the meta-isomer. It will produce a mixture of products.

Materials:

  • Phenol (use a 3-5 fold molar excess)

  • Aluminum Chloride (AlCl₃), anhydrous (1.1 equivalents relative to alkylating agent)

  • Isopropylating agent (e.g., 2-propanol or propene)

  • Anhydrous, non-polar solvent (e.g., hexane or dichloromethane)

Procedure:

  • Setup: Assemble a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) equipped with a stirrer, condenser, and addition funnel.

  • Catalyst Suspension: Suspend anhydrous AlCl₃ in the chosen solvent.

  • Phenol Addition: Add the excess phenol to the catalyst suspension and stir. An exothermic reaction may occur as the phenol coordinates to the Lewis acid.

  • Alkylation: a. Cool the mixture to the desired temperature (start low, e.g., 0-10 °C). b. Slowly add the isopropylating agent (e.g., 2-propanol) dropwise over 1-2 hours. c. After addition, allow the reaction to warm to room temperature or gently heat as needed, monitoring progress by TLC or GC.

  • Quenching and Workup: a. Cool the reaction in an ice bath and very cautiously quench by slowly adding cold water or dilute HCl. This is highly exothermic and will release HCl gas. b. Separate the organic layer. Extract the aqueous layer with the solvent. c. Combine organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purification: Analyze the product mixture by GC-MS or NMR to determine isomer distribution. Purify via fractional vacuum distillation.

Data Summary
ParameterInfluence on Yield & SelectivityRecommended Action
Synthesis Route The single most critical factor for meta-selectivity.For high meta-selectivity, use the diazotization of 3-isopropylaniline.[8]
Phenol:Alkylating Agent Ratio High excess of phenol favors mono-alkylation and reduces polysubstitution.[2]Use a 3:1 to 5:1 molar ratio.
Catalyst Loading (Friedel-Crafts) Must be >1 equivalent to overcome deactivation by the phenolic -OH group.[2]Use at least 1.1 equivalents of Lewis acid relative to the alkylating agent.
Temperature Affects reaction rate vs. side reactions. Lower temps favor C- over O-alkylation.[2]Start at a low temperature and increase cautiously. For diazotization, maintain 0-5 °C strictly.
Solvent Less polar solvents can disfavor O-alkylation. Reagents must be anhydrous.Use dry, non-polar solvents like hexane for Friedel-Crafts. Use water for diazotization.

References

Technical Support Center: Industrial Production of o-Isopropyl Phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the industrial production of o-isopropyl phenol (OIP). This guide is designed for researchers, scientists, and process chemists to navigate the common challenges encountered during the synthesis of OIP via the Friedel-Crafts alkylation of phenol with propylene. Here, you will find in-depth troubleshooting advice, mechanistic explanations, and validated protocols to enhance your reaction yield, selectivity, and efficiency.

Section 1: Troubleshooting Guide & FAQs

This section addresses the most frequent issues encountered during the synthesis of o-isopropyl phenol in a direct question-and-answer format.

Poor Regioselectivity: High p-Isopropyl Phenol (PIP) Formation

Q1: My reaction is producing a high ratio of p-isopropyl phenol to o-isopropyl phenol. What is the primary cause and how can I improve ortho-selectivity?

A1: This is the most common challenge in OIP synthesis. The formation of the para-isomer is often thermodynamically favored. High ortho-selectivity is kinetically controlled and heavily dependent on the choice of catalyst and reaction conditions.

Causality: The mechanism of phenol alkylation can proceed through different pathways. While typical solid acid catalysts (e.g., zeolites) promote the formation of a carbocation from propylene, which then attacks the electron-rich phenol ring, this generally favors the sterically less hindered para position.[1][2] High ortho-selectivity is achieved by using catalysts that operate through a concerted mechanism involving a transition state that sterically favors the ortho position.

Aluminum phenolate (Al(OPh)₃) is the catalyst of choice for maximizing ortho-selectivity.[3][4] It coordinates with the phenolic hydroxyl group, creating a bulky complex. This complex sterically hinders the para position and directs the incoming propylene to the adjacent ortho positions through a six-membered ring transition state.[5]

Troubleshooting Steps:

  • Catalyst Selection:

    • Verify Catalyst Choice: Ensure you are using a catalyst known for ortho-direction, such as aluminum phenolate, prepared in situ from phenol and an aluminum source (e.g., aluminum turnings, triethylaluminum).[5]

    • Avoid Strong Brønsted/Lewis Acids: Standard solid acids like zeolites (e.g., H-BEA, ZSM-5) or strong Lewis acids like AlCl₃ tend to favor the production of the para-isomer.[1][6]

  • Reaction Temperature Control:

    • Lower the Temperature: Alkylation is an exothermic reaction.[1] Lower reaction temperatures (typically 100-140°C for aluminum phenolate systems) favor the kinetically controlled ortho-product. Higher temperatures can lead to isomerization of the ortho-product to the more stable para-isomer.

  • Solvent and Concentration:

    • Use Phenol as Solvent: Running the reaction in a large excess of phenol not only serves as the reactant but also as the solvent, which can favor the desired mechanism with aluminum phenolate.

High Levels of Byproduct Formation

Q2: I am observing significant amounts of di- and tri-isopropyl phenols (DIPP/TIPP) in my product mixture. How can I minimize this polyalkylation?

A2: Polyalkylation occurs because the initial product, isopropyl phenol, is more activated towards further electrophilic attack than phenol itself due to the electron-donating nature of the isopropyl group.[7]

Troubleshooting Steps:

  • Adjust Reactant Stoichiometry:

    • Increase Phenol-to-Propylene Ratio: Maintain a high molar ratio of phenol to propylene throughout the reaction. This ensures that the propylene is more likely to react with the abundant phenol rather than the OIP product. A ratio of 3:1 or higher is often recommended.

  • Control Propylene Addition:

    • Slow, Controlled Feed: Instead of charging all the propylene at once, feed it into the reactor slowly and continuously. This keeps the instantaneous concentration of the alkylating agent low, minimizing the chance of multiple alkylations on a single phenol molecule.[8]

  • Monitor Reaction Conversion:

    • Limit Reaction Time: Over-extending the reaction time after optimal phenol conversion is reached can increase the incidence of polyalkylation. Monitor the reaction progress by Gas Chromatography (GC) and stop when the desired conversion of phenol is achieved.

Q3: My GC analysis shows a peak corresponding to isopropyl phenyl ether (IPE). What causes this O-alkylation and how can it be prevented?

A3: O-alkylation (ether formation) competes with C-alkylation (ring alkylation). It is often the initial, kinetically favored product, especially with solid acid catalysts, and can later rearrange to the C-alkylated phenols.[9]

Troubleshooting Steps:

  • Optimize Reaction Temperature: Higher temperatures generally favor the thermodynamically more stable C-alkylated products over the O-alkylated ether. If significant IPE is observed, a modest increase in reaction temperature may be necessary to promote the rearrangement of the ether to the desired alkylphenols.

  • Catalyst Choice: The choice of catalyst significantly influences the O-/C-alkylation ratio. While aluminum phenolate strongly favors C-alkylation, some solid acids may initially produce higher amounts of the ether.

Low Phenol Conversion

Q4: My reaction has stalled, and the phenol conversion is unacceptably low. What are the likely causes?

A4: Low conversion can be attributed to issues with the catalyst, reagents, or reaction conditions.

Troubleshooting Steps:

  • Check Catalyst Activity:

    • Moisture Poisoning: Lewis acid catalysts, including aluminum phenolate, are extremely sensitive to water.[10] Ensure all reagents (phenol, propylene) and the reactor are rigorously dried before use. Any moisture will deactivate the catalyst.

    • Improper Formation: If preparing the aluminum phenolate catalyst in situ, ensure the reaction between the aluminum source and phenol has gone to completion before introducing propylene.

  • Verify Reagent Quality:

    • Phenol Purity: Use high-purity phenol. Impurities can interfere with the catalyst.

    • Propylene Quality: Ensure the propylene feed is dry and free of contaminants.

  • Assess Reaction Conditions:

    • Insufficient Temperature: The reaction may not have enough thermal energy to overcome the activation barrier. Ensure the reactor is at the target temperature.

    • Poor Mixing: Inefficient stirring can lead to poor mass transfer between the gaseous propylene and the liquid phenol/catalyst phase, resulting in a low reaction rate. Ensure the agitation is sufficient to create good gas-liquid dispersion.

Catalyst Deactivation and Regeneration

Q5: I am using a solid acid catalyst (e.g., zeolite) and have noticed a significant drop in activity over several runs. How do I confirm deactivation and regenerate the catalyst?

A5: The primary cause of deactivation for solid acid catalysts in phenol alkylation is the formation of coke—heavy, carbonaceous deposits that block active sites and pores.[11][12]

Troubleshooting & Regeneration:

  • Confirmation of Coking:

    • Visual Inspection: The catalyst may appear darkened (brown or black).

    • Characterization (Optional): Techniques like Temperature Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) can quantify the amount of coke.

  • Regeneration Protocol: The most common method for regeneration is a controlled burn-off of the coke deposits with air or a diluted oxygen stream.[12][13]

    • Purge: First, purge the reactor and catalyst bed with an inert gas (e.g., nitrogen) at a moderate temperature (e.g., 150-200°C) to remove any adsorbed hydrocarbons.

    • Controlled Oxidation: Introduce a diluted stream of air (e.g., 1-5% O₂ in N₂) at a controlled temperature, typically starting around 350°C and slowly ramping to 500-550°C.[11] This slow, controlled process prevents thermal runaway (hot spots) which can permanently damage the catalyst structure.

    • Hold and Cool: Hold at the final temperature until CO₂ evolution ceases (indicating coke removal is complete). Then, cool the catalyst under a nitrogen stream. For certain catalysts, a final reduction step in hydrogen may be required.[11]

    Caution: The regeneration process is highly exothermic. Strict temperature control is critical to avoid damaging the catalyst.

Section 2: Data & Protocols

Typical Reaction Parameters

The following table summarizes typical starting parameters for achieving high ortho-selectivity. These should be optimized for your specific reactor setup.

ParameterValueRationale & Key Considerations
Catalyst Aluminum PhenolatePromotes a concerted mechanism favoring ortho-alkylation.[5] Highly sensitive to moisture.
Phenol:Propylene Ratio ≥ 3:1 (molar)A high excess of phenol minimizes polyalkylation by increasing the probability of propylene reacting with phenol instead of the product.[8]
Reaction Temperature 100 - 140 °CBalances reaction rate with selectivity. Higher temperatures can cause isomerization to the para-product and increase byproduct formation.[1]
Pressure 2 - 10 barSufficient to maintain propylene in the liquid phase and achieve adequate concentration for the reaction.
Agitation Speed System DependentMust be sufficient to ensure good gas-liquid mass transfer.
Experimental Protocols

Protocol 1: Synthesis of o-Isopropyl Phenol using Aluminum Phenolate Catalyst

  • Reactor Preparation: Ensure a glass or stainless-steel pressure reactor is thoroughly cleaned and dried. Equip it with a mechanical stirrer, thermocouple, pressure gauge, gas inlet, and sampling port.

  • Catalyst Formation (in situ):

    • Under a nitrogen atmosphere, charge the reactor with purified phenol (e.g., 300 g).

    • Begin stirring and heat the phenol to 150-160°C.

    • In small portions, carefully add aluminum turnings (e.g., 4.5 g) to the hot phenol. Hydrogen gas will evolve.[3] Caution: This step is exothermic and produces flammable hydrogen gas. Ensure adequate venting.

    • Maintain the temperature and stirring until all aluminum has reacted and gas evolution ceases. The solution is now the active catalyst.

  • Alkylation:

    • Cool the reactor to the target reaction temperature (e.g., 110°C).

    • Begin feeding propylene gas into the reactor at a controlled rate, maintaining the desired pressure (e.g., 5 bar).

    • Monitor the reaction temperature closely and use cooling as needed to manage the exothermic reaction.

    • Take samples periodically (e.g., every 30 minutes) for GC analysis to monitor phenol conversion and product distribution.

  • Work-up:

    • Once the desired conversion is reached, stop the propylene feed and cool the reactor to room temperature.

    • Carefully quench the reaction mixture by slowly adding it to a dilute acid solution (e.g., 1 M H₂SO₄) to decompose the catalyst.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

    • The crude product is now ready for analysis and purification.

Protocol 2: Product Analysis by Gas Chromatography (GC)

  • Instrumentation: Use a GC system equipped with a Flame Ionization Detector (FID) and a capillary column suitable for phenol analysis (e.g., DB-5 or equivalent).[14][15]

  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., acetone or dichloromethane).

  • GC Conditions (Typical):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Program: Start at 80°C, hold for 2 minutes, ramp at 10°C/min to 240°C, hold for 5 minutes.

    • Carrier Gas: Helium or Hydrogen.

  • Analysis: Inject the sample and identify peaks based on the retention times of authenticated standards (Phenol, OIP, PIP, DIPP isomers, IPE). Quantify the relative amounts using peak area percentages.

Protocol 3: Purification by Fractional Vacuum Distillation

Due to the close boiling points of the isomers, fractional distillation under vacuum is required for effective separation.[16][17]

  • Apparatus: Set up a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column, a condenser, and fraction-collecting flasks.

  • Procedure:

    • Charge the crude product mixture to the distillation flask.

    • Apply vacuum (e.g., 10-20 mmHg).

    • Gently heat the flask.

    • Collect the initial fraction, which will be enriched in unreacted phenol.

    • Slowly increase the temperature to distill the product fractions. o-Isopropyl phenol (BP ~214°C at atm. pressure) will distill before p-isopropyl phenol (BP ~230°C at atm. pressure).[2][18]

    • Collect multiple small fractions and analyze each by GC to identify those with the highest OIP purity. Combine the high-purity fractions.

Section 3: Mechanistic & Workflow Diagrams

Diagram 1: Ortho-Selective Alkylation Mechanism

This diagram illustrates the proposed mechanism for high ortho-selectivity using an aluminum phenolate catalyst, highlighting the key six-membered transition state.

Ortho_Alkylation cluster_reactants Reactants cluster_mechanism Mechanism cluster_products Products Phenol Phenol Coordination Coordination Complex (Bulky, sterically directing) Phenol->Coordination Reacts with Propylene Propylene TransitionState Six-Membered Transition State Propylene->TransitionState Al_Phenolate Al(OPh)₃ Catalyst Al_Phenolate->Coordination Coordination->TransitionState + Propylene OIP o-Isopropyl Phenol (Kinetic Product) TransitionState->OIP Rearrangement & Proton Transfer PIP p-Isopropyl Phenol (Minor Product) TransitionState->PIP Sterically Disfavored

Caption: Mechanism of ortho-selective phenol alkylation with an aluminum phenolate catalyst.

Diagram 2: General Production & Purification Workflow

This diagram outlines the key unit operations in the industrial production of o-isopropyl phenol.

Production_Workflow Start Start: Phenol & Propylene Reactor Alkylation Reactor (Catalyst, Temp, Pressure Control) Start->Reactor Quench Catalyst Quench (Acid Wash) Reactor->Quench Reaction Mixture Separation Phase Separation Quench->Separation Crude_Product Crude Product Mixture Separation->Crude_Product Organic Phase Distillation Fractional Vacuum Distillation Crude_Product->Distillation Phenol_Recycle Phenol Recycle Distillation->Phenol_Recycle Light Fraction OIP_Product Pure o-Isopropyl Phenol Distillation->OIP_Product Main Fraction PIP_Byproduct p-Isomer & Heavy Ends Distillation->PIP_Byproduct Heavy Fraction Phenol_Recycle->Reactor Recycle

Caption: Workflow for o-isopropyl phenol production, from reaction to final purification.

References

Identifying and minimizing byproducts in phenol alkylation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for phenol alkylation. This resource is designed for researchers, scientists, and professionals in drug development to navigate the complexities of phenol alkylation experiments. Here, you will find in-depth troubleshooting guides and frequently asked questions to help you identify and minimize unwanted byproducts, ultimately improving your reaction efficiency and product purity.

Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding phenol alkylation.

Q1: What are the primary types of byproducts in phenol alkylation?

The main byproducts in phenol alkylation typically fall into three categories:

  • O-Alkylated Products: Formation of phenyl ethers through the alkylation of the hydroxyl group. This is often a kinetically favored but reversible product.[1][2][3]

  • Polyalkylated Products: Introduction of more than one alkyl group onto the phenol ring, leading to di- or tri-alkylated phenols.[4]

  • Isomeric C-Alkylated Products: Alkylation at different positions on the aromatic ring, primarily leading to a mixture of ortho and para isomers. The desired isomer is often application-specific.[1][5]

Q2: Why is my Friedel-Crafts alkylation of phenol giving a low yield?

Low yields in Friedel-Crafts alkylation of phenols can be attributed to the interaction between the phenol's hydroxyl group and the Lewis acid catalyst (e.g., AlCl₃). The lone pair of electrons on the oxygen atom can coordinate with the Lewis acid, deactivating the catalyst and the aromatic ring towards the desired electrophilic substitution.[6][7][8]

Q3: How can I favor O-alkylation over C-alkylation?

O-alkylation is generally favored under kinetic control and can be promoted by using polar aprotic solvents and a suitable base to form the phenoxide ion.[9][10] The phenoxide is an ambident nucleophile, and reaction conditions can be tuned to favor attack at the oxygen atom.[9][10]

Q4: What is the role of the catalyst in determining product selectivity?

The choice of catalyst is crucial for controlling selectivity. Lewis acids, Brønsted acids, zeolites, and other solid acid catalysts can all be used.[5][11][12] For instance, the acidity and pore size of zeolites can influence the formation of specific isomers.[5] Some catalysts may favor the formation of the thermodynamically more stable para product, while others can be designed for ortho selectivity.[13][14]

Troubleshooting Guides

This section provides detailed solutions to specific experimental challenges in a question-and-answer format.

Issue 1: Excessive Polyalkylation

Q: I am observing significant amounts of di- and tri-alkylated products in my reaction mixture. How can I improve the selectivity for mono-alkylation?

A: Understanding the Cause: Polyalkylation occurs because the initial mono-alkylated product is often more reactive than the starting phenol.[4] The introduced alkyl group is electron-donating, further activating the aromatic ring towards subsequent electrophilic attack.

Troubleshooting Workflow:

start High Polyalkylation Observed step1 Adjust Reactant Stoichiometry start->step1 Use excess phenol step2 Modify Reaction Temperature step1->step2 Lower temperature to reduce reactivity step3 Change Catalyst System step2->step3 Consider shape-selective catalysts (e.g., zeolites) step4 Control Addition of Alkylating Agent step3->step4 Slow, dropwise addition end Optimized for Mono-alkylation step4->end Phenol Phenol + Alkylating Agent O_Alk O-Alkylated Product (Phenyl Ether) Phenol->O_Alk Kinetic Control (Lower Temp, Weaker Acid) C_Alk C-Alkylated Product (Alkylphenol) Phenol->C_Alk Thermodynamic Control (Higher Temp, Stronger Acid) O_Alk->C_Alk Rearrangement

References

Degradation pathways of 3-Isopropylphenol under oxidative stress

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals investigating the degradation pathways of 3-Isopropylphenol under oxidative stress. This document provides in-depth technical guidance, troubleshooting, and validated protocols to navigate the complexities of your experiments.

Frequently Asked Questions (FAQs)

Q1: What does "degradation under oxidative stress" mean for this compound?

A: In this context, oxidative stress refers to the exposure of this compound to an environment rich in Reactive Oxygen Species (ROS).[1][2] These are highly reactive molecules, such as the hydroxyl radical (•OH), superoxide anion (O₂⁻), and hydrogen peroxide (H₂O₂), which can chemically alter the structure of this compound.[2] The primary mechanism involves the hydroxyl radical (•OH), an extremely powerful oxidizing agent, initiating a cascade of reactions that break down the parent molecule.[3][4]

Q2: Why is studying these degradation pathways critical?

A: Understanding the degradation of this compound, an impurity of the widely used anesthetic Propofol, is crucial for several reasons.[5] First, degradation can affect the stability and shelf-life of pharmaceutical formulations.[2] Second, the resulting degradation products could be more toxic than the parent compound, posing a safety risk.[6] Finally, this knowledge is essential for developing robust, stability-indicating analytical methods and for designing effective environmental remediation strategies for phenolic pollutants.[7][8]

Q3: What are the general, expected degradation products?

A: The degradation typically proceeds in stages. The initial attack by hydroxyl radicals leads to hydroxylated intermediates , such as isopropyl-dihydroxybenzenes (e.g., isopropyl-catechol). These are then oxidized to form colored isopropyl-benzoquinones .[9] Subsequent reactions cause the aromatic ring to open, forming various short-chain carboxylic acids (e.g., maleic, oxalic, formic acid).[10][11] The ultimate end-products of complete degradation, known as mineralization, are carbon dioxide (CO₂) and water (H₂O).[8] Dimerization or polymerization can also occur as a side reaction.[12]

Q4: Which analytical techniques are best suited for these studies?

A: A multi-faceted approach is recommended:

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse for quantifying the disappearance of the parent this compound.[6][13]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable for identifying the unknown intermediate degradation products by providing molecular weight and structural fragmentation data.[14][15]

  • Total Organic Carbon (TOC) Analysis is used to determine the extent of complete mineralization by measuring the total amount of carbon converted to CO₂.[8][9]

Troubleshooting Guides: Experimental Challenges & Solutions

This section addresses specific issues you may encounter during your experiments in a practical, question-and-answer format.

Scenario 1: Low or Inefficient Degradation

Q: I've run my experiment, but my HPLC results show that very little this compound has degraded. What went wrong?

A: This is a common issue often related to reaction kinetics and conditions. Consider the following causes and solutions:

  • Sub-optimal pH: The efficiency of many Advanced Oxidation Processes (AOPs), particularly the Fenton reaction, is highly dependent on pH. The generation of hydroxyl radicals from H₂O₂ with an Fe²⁺ catalyst is most efficient in acidic conditions, typically between pH 3 and 5.[16][17] At higher pH values, iron precipitates as ferric hydroxide, rendering the catalyst inactive.[16]

    • Solution: Before initiating the reaction, carefully adjust the pH of your this compound solution to the optimal range for your chosen method using dilute H₂SO₄ or NaOH. Monitor and maintain this pH throughout the experiment.

  • Incorrect Reagent Stoichiometry: The molar ratio of your oxidant (e.g., H₂O₂) to the catalyst (e.g., Fe²⁺) and the substrate (this compound) is critical. An insufficient amount of oxidant will result in incomplete degradation, while an excessive amount can lead to "scavenging" effects, where the oxidant reacts with hydroxyl radicals, reducing overall efficiency.

    • Solution: Perform preliminary experiments to optimize the reagent concentrations. Systematically vary the oxidant and catalyst ratios to identify the most effective combination for your specific substrate concentration.

  • Presence of Radical Scavengers: Your sample matrix may contain other non-target compounds (e.g., carbonate, certain alcohols, or other organic matter) that compete for and consume the hydroxyl radicals, reducing the amount available to react with this compound.[18]

    • Solution: If working with a complex matrix (like wastewater), try to characterize it first. If possible, conduct initial experiments in a clean system (ultrapure water) to establish a baseline before moving to more complex matrices. Consider increasing the oxidant dose to overcome scavenging effects.

Scenario 2: Analytical & Data Interpretation Issues

Q: My reaction solution turned a dark brown color, and now I'm struggling with my HPLC analysis. How do I interpret this?

A: The color change is a key piece of data. It indicates the formation of specific intermediates.

  • Cause of Color: The initial stages of phenol oxidation often produce benzoquinone and polyaromatic intermediates.[9] These molecules are highly conjugated and absorb visible light, appearing as yellow, red, or brown. Phenoxyl radicals can also polymerize, leading to larger, colored compounds.[12]

    • Solution 1 (Time-Course Analysis): This color change is often transient. Collect samples at frequent, early time points (e.g., every 5-10 minutes) to track the formation and subsequent breakdown of these colored intermediates. This provides valuable mechanistic insight.

    • Solution 2 (Confirm Mineralization): The goal of many degradation studies is complete mineralization to colorless end-products like CO₂ and water.[9] If the color persists, it means the reaction has stalled at the intermediate stage. You may need to extend the reaction time or optimize conditions (see Scenario 1) to ensure these colored compounds are fully degraded. Use TOC analysis to confirm that the organic carbon is being removed from the solution.

Q: My HPLC analysis shows a poor mass balance (e.g., the decrease in the parent peak area doesn't match the appearance of new peaks). Where are my degradation products?

A: This is a frequent challenge that suggests your detection method isn't capturing all the products.[7]

  • Formation of Non-UV-Active Products: Many of the final degradation products, like short-chain organic acids (oxalic, formic acid), lack a chromophore and are therefore "invisible" to a standard UV detector.[7]

    • Solution: Employ a more universal detector. An LC-MS analysis can detect these compounds based on their mass.[7] Alternatively, a Charged Aerosol Detector (CAD) can be used.

  • Formation of Volatile Products: Some smaller degradation products or even the parent compound might be volatile and lost during sample preparation or injection, especially if heating is involved.

    • Solution: Minimize sample heating and exposure to air. Ensure vials are properly sealed. GC-MS is the preferred technique for analyzing volatile and semi-volatile compounds.

  • Precipitation or Adsorption: Some degradation products, particularly polymers, may be insoluble in the mobile phase and could precipitate out of the solution or irreversibly adsorb to the HPLC column.[7]

    • Solution: Visually inspect your samples for any precipitate. Try using a stronger mobile phase or a different column chemistry. A gradient elution method is often necessary to elute a wide range of products with varying polarities.

Experimental Protocol: Fenton Oxidation of this compound

This protocol provides a robust, step-by-step methodology for studying the degradation of this compound using a classic Fenton-based Advanced Oxidation Process.

3.1. Materials and Reagents
  • This compound (≥97% purity)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (H₂O₂, 30% w/w solution)

  • Sulfuric acid (H₂SO₄, 1 M)

  • Sodium hydroxide (NaOH, 1 M)

  • Methanol (HPLC grade, for quenching)

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm, PTFE or nylon)

3.2. Equipment
  • Jacketed glass batch reactor (250 mL)[16]

  • Magnetic stirrer and stir bar

  • pH meter with temperature compensation[16]

  • HPLC system with UV/Vis or PDA detector

  • LC-MS system for product identification

  • TOC Analyzer

3.3. Experimental Workflow

The overall experimental process is outlined below.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_sol Prepare Stock Solutions (3-IP, FeSO4, H2O2) calibrate_ph Calibrate pH Meter setup Add 3-IP Solution to Reactor calibrate_ph->setup adjust_ph Adjust pH to 3.0 with H2SO4 setup->adjust_ph add_fe Add FeSO4 Catalyst adjust_ph->add_fe initiate Initiate with H2O2 add_fe->initiate sampling Take Samples at Time Intervals (t=0, 5, 15...) initiate->sampling quench Quench Reaction (e.g., with Methanol) sampling->quench filter_sample Filter Sample (0.22 µm) quench->filter_sample analyze Analyze via HPLC, LC-MS, and TOC filter_sample->analyze

Caption: Experimental workflow for Fenton oxidation.

3.4. Step-by-Step Procedure
  • Solution Preparation:

    • Prepare a 100 mg/L stock solution of this compound in ultrapure water.

    • Prepare a stock solution of the Fenton catalyst (e.g., 1 g/L FeSO₄·7H₂O).

    • Caution: Handle 30% H₂O₂ with appropriate personal protective equipment (gloves, safety glasses) in a fume hood.

  • Reaction Setup:

    • Add 100 mL of the this compound solution to the glass reactor. Begin stirring at a constant rate (e.g., 300 rpm).[16]

    • Immerse the calibrated pH electrode in the solution.

    • Slowly add 1 M H₂SO₄ dropwise until the pH of the solution stabilizes at 3.0 ± 0.1.[17]

  • Initiation and Sampling:

    • Add the required volume of the FeSO₄ catalyst stock solution to the reactor.

    • To begin the reaction (t=0), add the predetermined volume of 30% H₂O₂.

    • Immediately withdraw a 1 mL aliquot. This is your t=0 sample.

    • Quench the reaction in the aliquot immediately by adding it to a vial containing an equal volume of HPLC-grade methanol. This stops the oxidative process by scavenging any remaining radicals.

    • Continue to withdraw and quench 1 mL samples at specified time intervals (e.g., 5, 10, 20, 30, 60, 90, and 120 minutes).

  • Sample Analysis:

    • Filter all quenched samples through a 0.22 µm syringe filter to remove any particulate matter before analysis.

    • Analyze the samples by HPLC-UV to quantify the concentration of the remaining this compound.

    • Analyze selected time-point samples using LC-MS to identify major degradation intermediates.

    • Analyze the t=0 and final time-point samples with a TOC analyzer to calculate the percentage of mineralization.

Degradation Pathway and Data Visualization

4.1. Proposed Degradation Pathway

The oxidative degradation of this compound is initiated by the electrophilic attack of hydroxyl radicals (•OH) on the aromatic ring. The primary pathway involves hydroxylation, oxidation to quinones, and subsequent ring-opening, as illustrated below. A secondary pathway involving radical-radical coupling can lead to dimers.

G cluster_intermediates Key Intermediates IP This compound OH_attack + •OH (Hydroxyl Radical) IP->OH_attack Catechol Isopropyl-dihydroxybenzene (e.g., 3-Isopropylcatechol) OH_attack->Catechol Quinone Isopropyl-benzoquinone Catechol->Quinone [Oxidation] Dimer Dimerization Products Catechol->Dimer Radical Coupling RingOpening Ring Opening Quinone->RingOpening Acids Short-Chain Carboxylic Acids (Maleic, Oxalic, Formic, etc.) RingOpening->Acids Mineralization Mineralization Acids->Mineralization EndProducts CO₂ + H₂O + Inorganic Ions Mineralization->EndProducts

Caption: Proposed degradation pathway for this compound.

4.2. Data Presentation

Organize your quantitative results in a clear, tabular format to compare the effects of different experimental parameters.

Condition IDpH[Fe²⁺]:[H₂O₂] RatioReaction Time (min)3-IP Degradation (%)TOC Removal (%)Observations
EXP-015.01:1012065.2%20.1%Slow reaction, slight yellowing
EXP-023.01:1012099.5%75.8%Rapid initial reaction, dark brown color formation then fading
EXP-033.01:512088.9%55.4%Slower than EXP-02
EXP-043.01:2012098.1%72.3%No significant improvement over 1:10 ratio
CTRL-013.01:0 (No H₂O₂)120< 1%< 1%No visible change
CTRL-023.00:10 (No Fe²⁺)1205.4%2.1%No visible change

References

Technical Support Center: Preventing Unwanted Polymerization of 3-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for handling 3-Isopropylphenol. This resource is designed for researchers, chemists, and drug development professionals who utilize substituted phenols in their synthetic workflows. Uncontrolled polymerization is a significant challenge that can lead to decreased yields, inconsistent results, and purification difficulties. This guide provides in-depth, experience-driven answers and protocols to help you understand, prevent, and troubleshoot this common issue.

Section 1: Understanding the Root Cause: Why Does this compound Polymerize?

A foundational understanding of the reaction mechanism is the first step toward prevention. Here, we address the inherent chemical properties of this compound that make it susceptible to unwanted side reactions.

FAQ 1.1: What makes the this compound molecule so reactive?

The reactivity of this compound stems from the electronic properties of its functional groups. The hydroxyl (-OH) group is a powerful activating group in electrophilic aromatic substitution reactions.[1] It donates electron density into the benzene ring, particularly at the ortho and para positions (positions 2, 4, and 6 relative to the hydroxyl group).[2] This increased electron density makes the ring highly susceptible to attack by electrophiles, which can initiate polymerization.

Furthermore, phenols can be easily oxidized to form phenoxy radicals.[1] These radicals are highly reactive species that can readily initiate a chain-reaction polymerization process, especially under adverse conditions.

FAQ 1.2: What are the primary triggers for polymerization during a reaction or storage?

Several external factors can initiate or accelerate the polymerization of this compound. Awareness of these triggers is critical for designing robust experimental protocols.

  • Oxygen: The presence of atmospheric oxygen is a major contributor, as it facilitates the formation of phenoxy radicals that act as polymerization initiators.[]

  • Heat: Elevated temperatures increase reaction rates, including the rate of unwanted polymerization.[4][5] When heated to decomposition, this compound can emit acrid smoke and irritating vapors, indicating significant degradation.[4]

  • Light: UV radiation can provide the energy needed to generate free radicals, initiating polymerization.[6]

  • Acidic or Basic Impurities: Contaminants can act as catalysts. Acid-catalyzed polymerization is a known pathway for isopropyl-phenols, leading to complex polymeric structures.[7]

Diagram 1: Initiation of Polymerization via Phenoxy Radical

G cluster_0 Step 1: Radical Formation cluster_1 Step 2: Chain Propagation Phenol This compound Radical Phenoxy Radical (Reactive) Phenol->Radical Oxidation Initiator Initiator (O₂, Heat, Light) Initiator->Phenol Polymer Growing Polymer Chain Radical->Polymer Attacks Monomer Monomer Another This compound Molecule Monomer->Radical

Caption: Oxidative initiation and subsequent propagation of polymerization.

Section 2: Proactive Prevention: Inhibitors and Proper Handling

The most effective strategy is to prevent polymerization from starting. This involves using chemical inhibitors and adhering to strict storage and handling protocols.

FAQ 2.1: How do polymerization inhibitors work, and which one should I choose?

Polymerization inhibitors are compounds that intercept reactive intermediates to terminate polymerization chain reactions.[6] Most commonly, they are radical scavengers. They react with the highly reactive phenoxy or polymer radicals to form a stable, non-reactive species, effectively halting the propagation step.[]

The choice of inhibitor depends on your reaction chemistry, as you must ensure it does not interfere with your desired transformation.

Table 1: Common Polymerization Inhibitors

Inhibitor Chemical Class Typical Concentration Key Considerations
BHT (Butylated hydroxytoluene) Hindered Phenol 100-500 ppm Effective radical scavenger. Generally non-interfering in many reactions.[8][9]
Hydroquinone Phenol 100-200 ppm Very common and effective, but can be oxidized to quinone, which may color the reaction mixture.[6][10]
TEMPO Nitroxide Radical 50-200 ppm Highly efficient radical trap. May not be suitable for reactions involving other radical processes.[6]

| Phenothiazine | Thioamine | 200-1000 ppm | Effective at higher temperatures but can introduce sulfur and nitrogen into the system. |

FAQ 2.2: What are the non-negotiable storage conditions for this compound?

Proper storage is crucial to maintain the integrity of the monomer.

  • Atmosphere: Store under an inert atmosphere (nitrogen or argon) to prevent exposure to oxygen.[9]

  • Temperature: Keep in a cool, dry place. Refrigeration (2-8 °C) is often recommended to reduce the rate of potential degradation.[9]

  • Light: Use amber or opaque containers to protect the material from light.[11]

  • Purity: Ensure the container is sealed tightly to prevent moisture and other contaminants from entering.[11]

Protocol 1: Monomer Purification and Stabilization

If you suspect your this compound has started to degrade or if your application requires ultra-high purity, this protocol is essential.

Objective: To remove existing polymers and inhibitors, then add a fresh, known amount of inhibitor for stable storage.

Materials:

  • This compound (source material)

  • Vacuum distillation apparatus

  • Inert gas source (Argon or Nitrogen)

  • Inhibitor of choice (e.g., BHT)

  • Clean, dry amber storage vessel

Procedure:

  • Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glassware is thoroughly dried.

  • Inert Atmosphere: Flush the entire system with nitrogen or argon for 10-15 minutes to displace all oxygen.[9]

  • Distillation: Gently heat the this compound under vacuum. Collect the fraction that distills at the correct boiling point (~228 °C at atmospheric pressure, adjust for vacuum). Discard the initial and final fractions, which may contain volatile impurities or polymeric residues.

  • Stabilization: Cool the freshly distilled liquid monomer to room temperature under a positive pressure of inert gas.

  • Inhibitor Addition: Immediately add the desired inhibitor (e.g., 200 ppm BHT) to the purified liquid.[9] Swirl gently to dissolve.

  • Storage: Transfer the stabilized monomer to a clean, dry amber vial or bottle. Purge the headspace with inert gas before sealing tightly. Store under recommended conditions.

Section 3: In-Reaction Control Measures

Preventing polymerization during the actual experiment requires careful attention to the reaction setup and conditions.

FAQ 3.1: How should I design my experiment to suppress polymerization?

  • Inert Atmosphere: This is the most critical parameter. All reactions should be conducted under a strict inert atmosphere. Use Schlenk lines or a glovebox.[12]

  • Solvent Degassing: Solvents can contain dissolved oxygen. Degas all solvents immediately before use, either by sparging with an inert gas or by using several freeze-pump-thaw cycles.[12]

  • Temperature Control: Do not overheat the reaction. If possible, run the reaction at the lowest effective temperature. Use a temperature-controlled oil bath or cryocooler.[12]

  • Reagent Purity: Use high-purity reagents and solvents, as impurities can catalyze polymerization.[9]

Protocol 2: General Reaction Setup for Polymerization-Sensitive Phenols

Objective: To provide a robust, general-purpose workflow for running reactions with this compound while minimizing polymerization risk.

Procedure:

  • Glassware Preparation: Ensure all glassware is oven- or flame-dried and allowed to cool to room temperature under a stream of inert gas.

  • System Assembly: Assemble the reaction apparatus (e.g., three-neck flask with condenser, dropping funnel, and gas inlet) while maintaining a positive pressure of nitrogen or argon.

  • Reagent Preparation:

    • Degas the reaction solvent(s) using your chosen method.

    • Prepare solutions of other reagents in separate, dry, inerted flasks.

  • Monomer Transfer: Transfer the purified and stabilized this compound to the reaction flask via cannula or a gas-tight syringe to avoid any exposure to air.[9]

  • Reaction Execution:

    • Begin stirring and bring the reaction to the target temperature.

    • Add other reagents dropwise via a dropping funnel or syringe pump to maintain control over the reaction exotherm and concentration.

    • Maintain a gentle positive pressure of inert gas throughout the entire reaction duration.

  • Monitoring: Monitor the reaction progress using appropriate techniques (e.g., TLC, GC-MS). Note any visual changes such as increased viscosity or color deepening, which may indicate polymerization.

Section 4: Troubleshooting Guide

Even with precautions, issues can arise. This section provides a logical framework for diagnosing and solving problems related to polymerization.

Diagram 2: Troubleshooting Flowchart for Polymerization Issues

G start Observation: Low Yield / Viscous Mixture / Color Change q1 Is the starting material clear and mobile? start->q1 a1_yes Monomer likely OK. Investigate reaction conditions. q1->a1_yes Yes a1_no Monomer has likely polymerized in storage. q1->a1_no No q2 Was the reaction run under a strict inert atmosphere? a1_yes->q2 action1 Action: Purify monomer via vacuum distillation. Add fresh inhibitor. a1_no->action1 end_node Problem Resolved action1->end_node a2_yes Atmosphere is not the primary issue. q2->a2_yes Yes a2_no Oxygen exposure is a likely cause. q2->a2_no No q3 Was the reaction temperature minimized? a2_yes->q3 action2 Action: Improve inerting technique. Use degassed solvents. Use Schlenk line or glovebox. a2_no->action2 action2->end_node a3_no Excess heat accelerated polymerization. q3->a3_no No q3->end_node Yes (Other kinetics issue) action3 Action: Lower reaction temperature. Consider adding an inhibitor (if compatible). a3_no->action3 action3->end_node

Caption: A step-by-step guide to diagnosing polymerization problems.

Table 2: Quick Troubleshooting Reference

Observation Probable Cause(s) Recommended Solution(s)
Sample has become viscous or solidified in the bottle Polymerization during storage due to age, improper sealing, or lack of inhibitor. Discard the material or perform depolymerization/distillation (Protocol 1). Review storage procedures.[9]
Reaction mixture turns dark and thickens prematurely In-situ polymerization. 1. Check Atmosphere: Ensure your inert gas setup is leak-free and solvents were properly degassed.[12]2. Check Temperature: Verify the reaction temperature is not too high.[12]3. Check Purity: Ensure no acidic/basic impurities were introduced.
Inconsistent or low reaction yields Partial polymerization of the starting material is consuming the monomer. Use a freshly opened or purified batch of the aldehyde for each reaction. Ensure accurate quantification of the active monomer.[12]

| Difficult product purification (streaking on column, etc.) | Presence of soluble oligomers or polymers in the crude product. | Modify workup to precipitate polymers (e.g., by adding a non-solvent like hexane). Consider adding a filtration step through silica or celite before chromatography.[12] |

References

Technical Support Center: Stabilizing 3-Isopropylphenol for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the long-term storage and stabilization of this compound (CAS 618-45-1). Our goal is to equip you with the necessary knowledge to maintain the integrity of your samples, troubleshoot common issues, and ensure the reliability of your experimental outcomes.

Introduction to this compound Instability

This compound, a valuable intermediate in various synthetic processes, is susceptible to degradation over time, primarily through oxidation and photodegradation. The phenolic hydroxyl group is the main site of reactivity, making the molecule prone to forming colored impurities that can compromise its purity and performance in downstream applications.[1][2] Understanding the mechanisms of degradation is the first step toward effective stabilization.

Frequently Asked Questions (FAQs)

Q1: My this compound has developed a pink or brownish tint. Is it still usable?

A1: The development of a pink, yellow, or brown color is a common indicator of this compound degradation, specifically oxidation.[1][2] The colored products are typically quinone-type compounds formed from the oxidation of the phenol. While a slight discoloration may not significantly impact some applications, for high-purity work such as in pharmaceutical development, the presence of these impurities can be detrimental. We recommend assessing the purity of the discolored sample using an appropriate analytical method, such as HPLC or GC, before use. For sensitive applications, it is best to use a fresh, colorless sample.

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dry, and dark place.[3][4] The container should be tightly sealed to prevent exposure to air and moisture. An inert atmosphere, such as nitrogen or argon, is highly recommended for long-term storage to displace oxygen and prevent oxidation.[1] Storage at reduced temperatures (e.g., 2-8°C) can also slow down the rate of degradation.

Q3: Can I use antioxidants to stabilize my this compound solution?

A3: Yes, adding a small amount of an antioxidant can be an effective strategy to inhibit oxidative degradation. Common antioxidants for phenolic compounds include Butylated Hydroxytoluene (BHT) and ascorbic acid.[5][6] These molecules act as radical scavengers, preferentially reacting with oxidizing species to protect the this compound.[7] The choice and concentration of the antioxidant should be carefully considered based on the solvent and the intended application of the this compound solution.

Q4: How can I monitor the purity of my this compound over time?

A4: Regular purity assessment is crucial for long-term storage. The most common and reliable methods are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[8][9] These techniques can separate this compound from its degradation products, allowing for accurate quantification of purity. Developing a stability-indicating method that resolves all potential degradants is essential.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Rapid Discoloration Exposure to air (oxygen), light, or heat. Presence of metal ion contaminants.1. Immediately purge the container with an inert gas (nitrogen or argon) and seal tightly. 2. Store the container in a dark place, such as a cabinet or wrapped in aluminum foil. 3. Move the container to a cooler storage location (e.g., refrigerator). 4. If metal contamination is suspected, consider transferring the material to a high-purity glass or fluoropolymer container.
Formation of Precipitate Polymerization or formation of insoluble degradation products.1. Attempt to dissolve a small amount of the material in a suitable solvent to check for insolubility. 2. Analyze the supernatant and the precipitate separately by HPLC or GC-MS to identify the components. 3. If degradation is confirmed, the material may need to be repurified (e.g., by distillation or chromatography) or discarded.
Inconsistent Experimental Results Use of degraded this compound with unknown purity.1. Always check the appearance of the this compound before use. If discolored, do not assume it is pure. 2. Implement a routine QC check using a validated analytical method (HPLC or GC) for all batches of this compound, especially those that have been in storage for an extended period. 3. Establish a re-test date for your stored material.

Degradation Pathways and Stabilization Mechanisms

Phenolic compounds like this compound primarily degrade via oxidation. This process is often initiated by light, heat, or the presence of metal ions, leading to the formation of phenoxy radicals. These radicals can then couple to form dimers and higher-order polymers, or be further oxidized to form colored quinones.

Visualizing Degradation and Stabilization

The following diagrams illustrate the likely degradation pathway of this compound and the mechanism of stabilization by an antioxidant.

G cluster_0 Oxidative Degradation Pathway 3-IP This compound Radical Phenoxy Radical 3-IP->Radical Initiation (O₂, light, heat) Products Quinones & Polymeric Products (Colored Impurities) Radical->Products Propagation & Termination

Caption: Oxidative degradation of this compound.

G cluster_1 Stabilization with Antioxidant (AH) Radical Phenoxy Radical 3-IP_regen This compound (Regenerated) Radical->3-IP_regen Hydrogen Donation AH Antioxidant (e.g., BHT) A_radical Stable Antioxidant Radical AH->A_radical RadicalAH RadicalAH 3-IP_regenA_radical 3-IP_regenA_radical

Caption: Stabilization mechanism by a radical scavenging antioxidant.

Experimental Protocols

Protocol 1: Inert Gas Overlay for Long-Term Storage

This protocol describes the procedure for creating an inert atmosphere in a storage container to prevent oxidation.

Materials:

  • Container of this compound

  • Source of high-purity nitrogen or argon gas with a regulator

  • Tubing

  • Septum or a cap that can be pierced

Procedure:

  • If the container has a screw cap, slightly loosen it. If it has a septum, ensure it is securely in place.

  • Insert a piece of tubing connected to the inert gas source into the headspace of the container. A second, shorter needle can be inserted to act as a vent.

  • Gently flush the headspace with the inert gas for 1-2 minutes at a low flow rate to displace the air.

  • Remove the gas inlet and vent needles (if used) and immediately tighten the cap or seal the septum.

  • Store the container in a cool, dark, and dry place.

Protocol 2: Stability Assessment by HPLC

This protocol provides a general framework for developing an HPLC method to monitor the purity of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase (Isocratic):

  • A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized.

  • The aqueous portion can be acidified with 0.1% phosphoric acid or formic acid to improve peak shape.[10]

HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • UV Detection: 274 nm

Procedure:

  • Standard Preparation: Prepare a stock solution of high-purity this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample to be tested in the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and the sample onto the HPLC system.

  • Data Analysis: Identify the this compound peak based on its retention time. Integrate the peak areas of the main peak and any impurity peaks. Calculate the purity as the percentage of the main peak area relative to the total peak area.

References

Technical Support Center: Troubleshooting Poor Peak Shape in Gas Chromatography of Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Gas Chromatography (GC) analysis of phenolic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with poor peak shape during their experiments. Here, we will explore the common causes of these issues and provide systematic, field-proven solutions to restore your chromatography to its optimal performance.

Frequently Asked Questions (FAQs)
Q1: Why are phenols particularly challenging to analyze by gas chromatography?

Phenols are polar, acidic compounds, which makes them susceptible to undesirable interactions within the GC system.[1] The primary challenge stems from the presence of active sites, such as exposed silanol groups (-Si-OH) in glass liners, column tubing, and metal surfaces within the injector and detector.[1][2] These active sites can form hydrogen bonds with the hydroxyl group of the phenols, leading to peak tailing, reduced peak height (sensitivity), and in severe cases, complete adsorption of the analyte.[1][3]

Q2: What is the most common peak shape problem observed with phenols and what is the primary cause?

Peak tailing is the most prevalent issue when analyzing phenols.[1][4][5] This occurs due to secondary interactions between the polar phenol molecules and active sites within the GC system.[1] If you observe that only your phenolic compounds are tailing while other non-polar compounds in the same run have symmetrical peaks, it strongly suggests that active sites are the culprit.[6]

Q3: Can I analyze underivatized phenols by GC?

Yes, underivatized phenols can be analyzed by GC, typically with a Flame Ionization Detector (FID).[7] However, to achieve good peak shape, it is crucial to use a highly inert system, including deactivated liners and columns.[8][9] For trace-level analysis, derivatization is often recommended to improve peak shape and sensitivity.[7]

Q4: What is derivatization and how does it help improve the analysis of phenols?

Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis.[10][11] For phenols, this typically involves converting the polar hydroxyl group into a less polar, more volatile ether or ester.[10] A common method is silylation, which replaces the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group.[10] This reduces the compound's polarity and boiling point, minimizing interactions with active sites and resulting in sharper, more symmetrical peaks.[10]

Troubleshooting Guides: A Systematic Approach

When encountering poor peak shape, a systematic approach to troubleshooting is more effective than making random changes.[12] The following guides will help you diagnose and resolve specific peak shape problems.

Guide 1: Diagnosing and Resolving Peak Tailing

Peak tailing is characterized by an asymmetrical peak with a trailing edge that slowly returns to the baseline.

G cluster_system GC System Component (e.g., Liner, Column) cluster_analyte Analyte ActiveSite Active Site (-SiOH) Tailing Result: - Peak Tailing - Poor Sensitivity ActiveSite->Tailing Causes Phenol Phenol (-OH) Phenol->ActiveSite Hydrogen Bonding (Strong Interaction) DerivatizedPhenol Derivatized Phenol (-O-TMS) DerivatizedPhenol->ActiveSite No Interaction Symmetrical Result: - Symmetrical Peak - Good Sensitivity DerivatizedPhenol->Symmetrical Leads to

References

Overcoming matrix effects in the analysis of 3-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 3-Isopropylphenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this compound and to proactively troubleshoot common challenges, particularly those arising from matrix effects. Our approach is rooted in practical, field-proven experience to ensure the integrity and accuracy of your analytical results.

Introduction to this compound Analysis

This compound (m-cumenol) is an aromatic organic compound with the chemical formula C₉H₁₂O.[1][2] It is recognized as a process impurity and degradation product of the widely used anesthetic, propofol (2,6-diisopropylphenol).[3][4][5] Consequently, its accurate quantification is critical in pharmaceutical quality control and pharmacokinetic studies. Furthermore, as an alkylphenol, it can be a target analyte in environmental monitoring programs.[6]

The analysis of this compound, particularly at low concentrations in complex matrices, is susceptible to interferences that can compromise analytical accuracy and precision. This guide provides a structured approach to identifying, understanding, and overcoming these challenges.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have before embarking on the analysis of this compound.

Q1: What are the key physicochemical properties of this compound that I should consider for method development?

A1: Understanding the physicochemical properties of this compound is fundamental to developing a robust analytical method. Key parameters include:

PropertyValueImplication for Analysis
Molecular Weight136.19 g/mol [2]Influences mass spectrometry settings.
pKa~10.1The phenolic hydroxyl group is weakly acidic. pH control during extraction is crucial. At pH values significantly below the pKa, the compound will be in its neutral form, which is more amenable to reversed-phase chromatography and solvent extraction.
logP (o/w)~2.7 - 2.86[6][7]This indicates a moderate level of lipophilicity, suggesting good solubility in organic solvents and amenability to reversed-phase HPLC.
Boiling Point~228 °C[8]Direct GC analysis is possible, but derivatization is often recommended to improve peak shape and thermal stability.[9]
SolubilitySparingly soluble in water[6]Soluble in organic solvents like methanol, acetonitrile, and ether.[8]

Q2: What are the most common analytical techniques for this compound?

A2: The two primary techniques are High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography (GC) also coupled with MS.

  • LC-MS/MS: This is often the preferred method for analyzing this compound in biological matrices due to its high sensitivity and selectivity.[10] It allows for direct analysis of the compound in its native form.

  • GC-MS: This technique offers excellent chromatographic resolution. However, due to the polar nature of the phenolic hydroxyl group, derivatization is often required to improve volatility and peak shape.[9][11]

Q3: Why is derivatization necessary for GC-MS analysis of this compound?

A3: The polar hydroxyl group of this compound can lead to poor peak shape (tailing) and potential adsorption on the GC column, compromising quantification.[11] Derivatization converts the polar -OH group into a less polar, more volatile, and more thermally stable derivative.[9] Common derivatization techniques include silylation and acetylation.[11]

Troubleshooting Guide: Overcoming Matrix Effects

Matrix effects are a significant challenge in the analysis of this compound, especially in complex biological and environmental samples.[12][13] They arise from co-eluting endogenous or exogenous compounds that interfere with the ionization of the target analyte in the mass spectrometer source, leading to ion suppression or enhancement.[14][15]

Problem 1: Poor Peak Shape and/or Low Analyte Recovery

Symptom: You observe tailing or broadened peaks, or the recovery of your internal standard is consistently low.

Possible Cause: This can be due to interactions between the analyte and active sites in the chromatographic system, or inefficient extraction from the sample matrix. For LC-MS, interactions with metal surfaces in the column can also be a factor.[16]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for poor peak shape and low recovery.

Problem 2: Inconsistent Results and Poor Reproducibility (Ion Suppression/Enhancement)

Symptom: You observe significant variability in analyte response across different samples, even with an internal standard. Your calibration curve may be non-linear or have a poor correlation coefficient.

Possible Cause: This is a classic sign of matrix effects, where co-eluting compounds from the sample matrix are interfering with the ionization of your analyte.[8][14] In biological samples, phospholipids are a common culprit.[12][13]

Troubleshooting Workflow:

Caption: Troubleshooting workflow for inconsistent results due to matrix effects.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for your specific application and matrix.

Protocol 1: Solid Phase Extraction (SPE) for Water Samples

This protocol is adapted from established methods for the extraction of phenols from aqueous matrices.

  • Sample Pre-treatment: Acidify the water sample to a pH ≤ 2 with hydrochloric acid. This ensures that this compound is in its non-ionized form.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., polystyrene-divinylbenzene) with 5 mL of dichloromethane, followed by 5 mL of methanol, and finally 5 mL of acidified deionized water (pH ≤ 2). Do not allow the cartridge to go dry after the final conditioning step.

  • Sample Loading: Load the acidified water sample onto the SPE cartridge at a flow rate of approximately 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of acidified deionized water to remove polar interferences.

  • Drying: Dry the cartridge under a gentle stream of nitrogen or by vacuum for 15-20 minutes to remove residual water.

  • Elution: Elute the trapped this compound with 5-10 mL of a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase for LC-MS analysis or a suitable solvent for GC-MS derivatization.

Protocol 2: QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for Complex Matrices

This method is highly effective for complex matrices like food or soil.

  • Sample Homogenization: Homogenize 10 g of the sample with 10 mL of water.

  • Extraction: Add 10 mL of acetonitrile to the homogenized sample in a 50 mL centrifuge tube. Shake vigorously for 1 minute.

  • Salting Out: Add a QuEChERS salt packet (e.g., containing magnesium sulfate, sodium chloride, and sodium citrate) to induce phase separation. Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the sample at ≥3000 x g for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., C18 and graphitized carbon black for pigment removal). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge at high speed for 5 minutes.

  • Analysis: The supernatant is ready for LC-MS/MS analysis or can be further processed for GC-MS.

Protocol 3: Derivatization for GC-MS Analysis (Silylation)

This protocol describes a common silylation procedure for phenols.[11][17]

  • Sample Preparation: The extracted and dried sample residue is placed in a clean, dry reaction vial.

  • Reagent Addition: Add 50 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)) and 50 µL of a suitable solvent like pyridine or acetonitrile.

  • Reaction: Cap the vial tightly and heat at 60-70 °C for 30 minutes.

  • Analysis: After cooling, the derivatized sample is ready for injection into the GC-MS.

Starting Instrument Parameters

These are suggested starting points for method development.

LC-MS/MS Parameters
ParameterSetting
LC Column C18 reversed-phase, e.g., 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile or Methanol with 0.1% formic acid
Gradient Start with a suitable gradient, e.g., 5-95% B over 5 minutes
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Negative or Positive
MRM Transitions To be determined by infusion of a this compound standard. Predicted transitions: [M-H]⁻ for negative mode, [M+H]⁺ for positive mode.
GC-MS Parameters
ParameterSetting
GC Column Mid-polarity column, e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm[17]
Carrier Gas Helium at a constant flow of 1 mL/min
Injection Mode Splitless
Oven Program Start at 60°C, ramp to 280°C at 10°C/min[3]
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 50-350 amu (Scan mode for identification, SIM for quantification)
Key Ions For derivatized this compound, determine the molecular ion and key fragments.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Isopropylphenol Quantification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) and their impurities is a cornerstone of quality, safety, and efficacy. 3-Isopropylphenol, a known impurity and structural analog of the anesthetic agent Propofol, requires precise and reliable analytical methods for its quantification to ensure pharmaceutical product quality.[1][2] This guide provides an in-depth comparison of validated analytical methods for the quantification of this compound, with a focus on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies and validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3]

The Critical Need for Validated Analytical Methods

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of a method meet the requirements for its intended analytical application.[4] For the quantification of this compound, a validated method ensures:

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A Robust Approach

Reverse-phase HPLC with UV detection is a widely used technique for the quantification of phenolic compounds due to its robustness, sensitivity, and specificity. The separation is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Experimental Workflow for HPLC-UV Method Validation

cluster_prep Preparation cluster_hplc HPLC Analysis cluster_validation Validation Parameters Assessment cluster_report Reporting prep_standard Prepare Standard Stock Solution of this compound prep_working Prepare Working Standard & Calibration Solutions prep_standard->prep_working hplc_system System Suitability Test prep_working->hplc_system prep_sample Prepare Sample Solution hplc_injection Inject Standards and Samples prep_sample->hplc_injection hplc_system->hplc_injection hplc_data Data Acquisition (Chromatograms) hplc_injection->hplc_data val_specificity Specificity (Forced Degradation) hplc_data->val_specificity val_linearity Linearity & Range hplc_data->val_linearity val_accuracy Accuracy (Spike/Recovery) hplc_data->val_accuracy val_precision Precision (Repeatability & Intermediate) hplc_data->val_precision val_lod_loq LOD & LOQ (Signal-to-Noise) hplc_data->val_lod_loq report_data Data Analysis & Calculation val_specificity->report_data val_linearity->report_data val_accuracy->report_data val_precision->report_data val_lod_loq->report_data report_final Final Validation Report report_data->report_final cluster_prep Preparation cluster_gcms GC-MS Analysis cluster_validation Validation Parameters Assessment cluster_report Reporting prep_standard Prepare Standard Stock Solution of this compound prep_working Prepare Working Standard & Calibration Solutions prep_standard->prep_working gcms_system System Tuning & Suitability prep_working->gcms_system prep_sample Prepare Sample Solution gcms_injection Inject Standards and Samples prep_sample->gcms_injection gcms_system->gcms_injection gcms_data Data Acquisition (TIC & Mass Spectra) gcms_injection->gcms_data val_specificity Specificity (Peak Purity & Mass Spectra) gcms_data->val_specificity val_linearity Linearity & Range gcms_data->val_linearity val_accuracy Accuracy (Spike/Recovery) gcms_data->val_accuracy val_precision Precision (Repeatability & Intermediate) gcms_data->val_precision val_lod_loq LOD & LOQ (Instrumental) gcms_data->val_lod_loq report_data Data Analysis & Calculation val_specificity->report_data val_linearity->report_data val_accuracy->report_data val_precision->report_data val_lod_loq->report_data report_final Final Validation Report report_data->report_final

References

A Senior Application Scientist's Guide to Catalyst Selection for Selective Phenol Alkylation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selective alkylation of phenol is a critical transformation for synthesizing a wide array of valuable chemicals, from pharmaceuticals to polymer additives. The challenge, however, lies in controlling the regioselectivity of this reaction to favor the desired isomer, be it through O-alkylation to form ethers or C-alkylation at the ortho or para positions of the phenolic ring. This guide provides an in-depth comparison of various catalytic systems, offering experimental data and mechanistic insights to inform your catalyst selection process.

The Mechanistic Dichotomy: O- vs. C-Alkylation

The alkylation of phenol is a competitive reaction between O-alkylation (ether formation) and C-alkylation (ring alkylation)[1][2]. The hydroxyl group of phenol directs electrophiles to the ortho and para positions, but the oxygen atom itself is also a nucleophilic site. The selectivity of the reaction is intricately linked to the acid-base properties of the catalyst employed[1]. Generally, weaker acid sites and lower temperatures tend to favor the kinetically controlled O-alkylation, while stronger acid sites and higher temperatures promote the thermodynamically more stable C-alkylated products[1][3].

A Comparative Analysis of Catalytic Systems

The choice of catalyst is paramount in directing the outcome of phenol alkylation. Here, we compare the performance of several major classes of catalysts.

Zeolites: The Shape-Selective Workhorses

Zeolites are crystalline aluminosilicates with well-defined pore structures and tunable acidity, making them highly effective and shape-selective catalysts for phenol alkylation[4][5]. The pore size and acid site distribution within the zeolite framework can be tailored to favor specific isomers.

Large-pore zeolites like H-Y, H-mordenite, and H-beta have demonstrated high activity in phenol alkylation. For instance, in the alkylation of phenol with cyclohexanol, H-Y and H-mordenite zeolites achieved a phenol conversion of about 85% at 200°C, while H-beta showed a conversion of around 72%[6]. The selectivity towards para-cyclohexylphenol was observed to increase at higher temperatures[6]. The moderate acid sites in H-Y zeolites are particularly advantageous for the selective production of p-cresol from phenol and methanol[6].

The Si/Al ratio is a crucial parameter in synthetic zeolites, as it influences their acidity and stability. A higher Si/Al ratio generally leads to better catalytic activity, selectivity, and durability[7].

Key Performance Data for Zeolite Catalysts:

CatalystAlkylating AgentPhenol Conversion (%)Major Product(s)Selectivity (%)Temperature (°C)Reference
H-YCyclohexanol~85p-cyclohexylphenol-200[6]
H-MordeniteCyclohexanol~85p-cyclohexylphenol-200[6]
H-BetaCyclohexanol~72p-cyclohexylphenol-200[6]
H-BEA (Si/Al=14.1)Methanol46.4Anisole55.7200[1]
MgO doped Hβtert-butanol89.34-t-butyl phenol (4-TBP)70.9120[8]
Zr-containing Betatert-butanol712,4-di-tert-butylphenol (2,4-DTBP)18.5-[9]

The reaction mechanism over zeolites typically involves the formation of a carbenium ion from the alkylating agent (e.g., an olefin or an alcohol) at a Brønsted acid site[10]. This electrophile then attacks the phenol ring. In the case of alkylation with alcohols, it is generally accepted that the alcohol first dehydrates to an olefin, which then acts as the alkylating agent[10].

G cluster_catalyst Zeolite Catalyst Surface cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Brønsted_Acid_Site Brønsted Acid Site (H+) Alcohol R-OH (Alcohol) Alkoxonium_Ion R-OH2+ (Alkoxonium Ion) Alcohol->Alkoxonium_Ion Protonation Phenol Phenol Carbenium_Ion R+ (Carbenium Ion) Alkoxonium_Ion->Carbenium_Ion Dehydration Olefin Olefin Alkoxonium_Ion->Olefin Dehydration Olefin->Carbenium_Ion Protonation C_Alkylated_Phenol C-Alkylated Phenol (ortho/para) O_Alkylated_Phenol O-Alkylated Phenol (Ether) Carbenium_IonPhenol Carbenium_IonPhenol Carbenium_IonPhenol->C_Alkylated_Phenol Electrophilic Aromatic Substitution (C-Alkylation) Carbenium_IonPhenol->O_Alkylated_Phenol Nucleophilic Attack (O-Alkylation)

Solid Acid Catalysts: Versatility and Challenges

A variety of other solid acid catalysts, such as amorphous silica-alumina (ASA), solid phosphoric acid (SPA), and ion-exchange resins, have also been investigated for phenol alkylation.

Solid phosphoric acid and silicated amorphous silica-alumina catalysts are active for the alkylation of phenol with 1-octene at 200°C, though they can also promote olefin oligomerization as a side reaction[4][11]. The monoalkylated product selectivity on silicated ASA may be influenced by the orientation effect of the catalyst surface[4][11].

Strongly acidic ion-exchange resins like Nafion-H can exhibit high selectivity for O-alkylation. For instance, Nafion-H showed 88.8% selectivity to anisole in the methylation of phenol[1]. However, a significant drawback of such strong acid catalysts is their propensity for rapid deactivation due to coke formation[1].

Metal Oxides and Mixed Metal Oxides

Metal oxides can also serve as catalysts for phenol alkylation. For instance, MgO doped onto Hβ zeolite has been shown to enhance the para-selectivity in the alkylation of phenol with tert-butanol, achieving 70.9% selectivity to 4-tert-butylphenol with an 89.3% phenol conversion[8]. The basicity of the metal oxide can play a crucial role in tuning the product distribution.

Homogeneous and Supported Metal Catalysts for Ortho-Selectivity

Achieving high ortho-selectivity is a significant challenge in phenol alkylation. Several homogeneous and supported metal catalyst systems have been developed to address this. A cooperative dual catalytic system of palladium on carbon (Pd/C) and scandium trifluoromethanesulfonate (Sc(OTf)₃) has been reported for the selective ortho-alkylation of phenols with primary alcohols[12][13]. This system operates through a tandem mechanism involving partial hydrogenation of phenol, oxidation of the alcohol, aldol condensation, and rearomatization[12][13].

Another approach involves the use of aluminum phenoxide, which can be prepared in situ from phenol and aluminum, to direct alkylation to the ortho position. However, this method consumes a portion of the phenol starting material to form the catalyst[14]. To overcome this, silica gel-supported aluminum phenolate catalysts have been developed, demonstrating good selectivity for ortho-alkylation[15]. Rhenium carbonyl complexes, such as Re₂(CO)₁₀, have also been shown to be effective catalysts for the regioselective ortho-mono-alkylation of phenols with alkenes[16].

Ionic Liquids: Green and Tunable Catalysts

Ionic liquids (ILs) have emerged as environmentally friendly and recyclable catalysts for phenol alkylation[17]. Their properties, such as acidity and polarity, can be tuned by modifying the cation and anion. Heteropolyanion-based ionic liquids have shown promise in the production of 2,4-di-tert-butylphenol (2,4-DTBP) and 2,6-di-tert-butylphenol (2,6-DTBP) with high phenol conversion (93%)[17]. The use of ionic liquids as solvents can also enhance the catalytic properties of other acid catalysts like H₃PO₄ and solid acids such as HZSM-5 and H-β[18].

Experimental Protocols

General Procedure for Phenol Alkylation with an Alcohol over a Zeolite Catalyst
  • Catalyst Activation: The zeolite catalyst (e.g., H-beta) is activated by calcination in air at a high temperature (e.g., 550°C) for several hours to remove any adsorbed water and organic impurities.

  • Reaction Setup: A batch reactor is charged with the activated zeolite catalyst, phenol, and the alkylating alcohol (e.g., tert-butanol). The molar ratio of phenol to alcohol and the catalyst loading are key parameters to be optimized.

  • Reaction Conditions: The reactor is sealed and heated to the desired reaction temperature (e.g., 120°C) under stirring. The reaction is allowed to proceed for a specified time.

  • Product Analysis: After the reaction, the reactor is cooled, and the catalyst is separated by filtration. The liquid product mixture is then analyzed by gas chromatography (GC) or gas chromatography-mass spectrometry (GC-MS) to determine the phenol conversion and the selectivity to the various alkylated products.

G Start Start Catalyst_Activation Catalyst Activation (Calcination) Start->Catalyst_Activation Reaction_Setup Reaction Setup (Charge Reactor) Catalyst_Activation->Reaction_Setup Reaction Alkylation Reaction (Heating & Stirring) Reaction_Setup->Reaction Product_Workup Product Workup (Cooling & Filtration) Reaction->Product_Workup Analysis Product Analysis (GC, GC-MS) Product_Workup->Analysis End End Analysis->End

Conclusion and Future Outlook

The selective alkylation of phenol is a field with a diverse and expanding array of catalytic solutions. Zeolites offer excellent performance and shape selectivity, particularly for para-alkylation, and their properties can be finely tuned. For the challenging task of selective ortho-alkylation, specialized homogeneous and supported metal catalysts have shown significant promise. Ionic liquids represent a greener alternative with high tunability.

The optimal choice of catalyst will ultimately depend on the specific target molecule, desired selectivity, and process constraints. Future research will likely focus on the development of more robust, recyclable, and highly selective catalysts, particularly for the synthesis of specific isomers with high purity. The integration of hierarchical pore structures in zeolites and the design of multifunctional catalysts are promising avenues for further advancements in this important area of chemical synthesis.

References

A Researcher's Guide to Spectroscopic Differentiation of Isopropylphenol Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise identification of isomeric compounds is a critical step in ensuring the purity, efficacy, and safety of pharmaceutical products. Isopropylphenols, key intermediates in the synthesis of various active pharmaceutical ingredients (APIs) and other industrial chemicals, exist as three structural isomers: 2-isopropylphenol, 3-isopropylphenol, and 4-isopropylphenol. While sharing the same molecular formula and weight, their distinct substitution patterns on the phenolic ring give rise to subtle yet discernible differences in their spectroscopic signatures. This guide provides an in-depth comparison of the spectroscopic characteristics of these isomers, supported by experimental data and protocols, to aid in their unambiguous identification.

The Structural Basis of Spectroscopic Dissimilarity

The ortho (2-), meta (3-), and para (4-) positions of the isopropyl group relative to the hydroxyl group fundamentally alter the electronic and steric environment of the molecule. These structural nuances are the root cause of the variations observed in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy.

G cluster_0 Isopropylphenol Isomers cluster_1 Spectroscopic Techniques 2-IP 2-Isopropylphenol NMR NMR (¹H, ¹³C) 2-IP->NMR Unique chemical shifts and coupling patterns IR IR 2-IP->IR Distinct vibrational modes (O-H, C-H, C-O) MS Mass Spec 2-IP->MS Characteristic fragmentation patterns UV UV-Vis 2-IP->UV Subtle shifts in λmax and absorption 3-IP This compound 3-IP->NMR 3-IP->IR 3-IP->MS 3-IP->UV 4-IP 4-Isopropylphenol 4-IP->NMR 4-IP->IR 4-IP->MS 4-IP->UV

Caption: Relationship between Isopropylphenol Isomers and Spectroscopic Differentiation Techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy, particularly ¹H and ¹³C NMR, stands as the most powerful technique for the positive identification of isopropylphenol isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons provide a unique fingerprint for each isomer.

¹H NMR Spectroscopy

The symmetry of the molecule plays a crucial role in the appearance of the ¹H NMR spectrum.

  • 2-Isopropylphenol: Exhibits four distinct signals in the aromatic region, corresponding to the four non-equivalent aromatic protons. The proximity of the bulky isopropyl group to the hydroxyl group can influence the chemical shift of the hydroxyl proton.

  • This compound: Also shows four distinct aromatic signals due to the lack of symmetry.

  • 4-Isopropylphenol: Due to its C2 symmetry, the spectrum is simpler, showing only two signals in the aromatic region, each integrating to two protons. This clear distinction in the number of aromatic signals is a primary diagnostic feature.

Table 1: Comparative ¹H NMR Chemical Shifts (ppm) of Isopropylphenol Isomers in CDCl₃

Proton2-Isopropylphenol[1]This compound4-Isopropylphenol[2]
OH~4.76~4.70~4.60
Aromatic CH7.21, 7.07, 6.92, 6.747.15, 6.80, 6.75, 6.657.08 (d, 2H), 6.75 (d, 2H)
Isopropyl CH3.21 (septet)2.88 (septet)2.85 (septet)
Isopropyl CH₃1.26 (d)1.24 (d)1.22 (d)

Note: Exact chemical shifts can vary depending on the solvent and concentration.

The hydroxyl proton (OH) often appears as a broad singlet, and its chemical shift is highly dependent on concentration and temperature due to hydrogen bonding. Its presence can be confirmed by a D₂O exchange experiment, where the OH peak disappears.[3]

¹³C NMR Spectroscopy

The number of signals in the ¹³C NMR spectrum is also dictated by molecular symmetry.

  • 2-Isopropylphenol: Will show 9 distinct signals for the 9 carbon atoms.[4][5]

  • This compound: Will also exhibit 9 distinct signals.[6]

  • 4-Isopropylphenol: Due to symmetry, it will only show 7 signals, with the two pairs of equivalent aromatic carbons appearing as single peaks.[7]

Table 2: Comparative ¹³C NMR Chemical Shifts (ppm) of Isopropylphenol Isomers in CDCl₃

Carbon2-Isopropylphenol[4]This compound4-Isopropylphenol[7]
C-OH~152.6~155.0~153.5
C-isopropyl~134.7~149.5~140.9
Aromatic CH126.7, 126.5, 121.1, 115.4129.2, 120.9, 118.5, 113.1127.3 (2C), 115.0 (2C)
Isopropyl CH~26.9~34.1~33.2
Isopropyl CH₃~22.6~24.1~24.2

The chemical shift of the carbon bearing the hydroxyl group (C-OH) and the carbon attached to the isopropyl group are particularly informative. The electronic effects of the substituents (hydroxyl being electron-donating, isopropyl being weakly electron-donating) influence the shielding and deshielding of the aromatic carbons.[8][9][10]

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in the molecule. While all three isomers will exhibit characteristic absorptions for the hydroxyl (O-H) and alkyl (C-H) groups, the fingerprint region (below 1500 cm⁻¹) will show distinct patterns of C-O stretching and C-H out-of-plane bending vibrations, which are sensitive to the substitution pattern on the aromatic ring.

Table 3: Key IR Absorption Frequencies (cm⁻¹) for Isopropylphenol Isomers

Vibration2-IsopropylphenolThis compound4-Isopropylphenol[11]
O-H stretch (broad)~3500-3200~3500-3200~3500-3200
C-H stretch (aromatic)~3100-3000~3100-3000~3100-3000
C-H stretch (aliphatic)~2960-2870~2960-2870~2960-2870
C=C stretch (aromatic)~1600, ~1500~1600, ~1500~1610, ~1510
C-O stretch~1230~1240~1250
C-H out-of-plane bend~750 (ortho)~830, ~780, ~690 (meta)~830 (para)

The most diagnostic feature in the IR spectra is the C-H out-of-plane bending vibrations in the 900-650 cm⁻¹ region. The number and position of these bands are characteristic of the substitution pattern on the benzene ring.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

In mass spectrometry, all three isomers will exhibit the same molecular ion peak (M⁺) at m/z 136, corresponding to their identical molecular weight. However, the relative abundances of the fragment ions can differ due to the stability of the resulting carbocations, which is influenced by the position of the isopropyl group.

A common fragmentation pathway for phenols is the loss of a methyl group from the isopropyl substituent, leading to a stable benzylic carbocation.

Table 4: Key Mass Spectral Fragments (m/z) and Relative Intensities for Isopropylphenol Isomers

Fragment2-IsopropylphenolThis compound4-Isopropylphenol[12]
[M]⁺136136136
[M-CH₃]⁺121 (base peak)121 (base peak)121 (base peak)
[M-C₃H₇]⁺939393

While the major fragments are the same, subtle differences in the relative intensities of other minor fragments may be observed. For a more definitive differentiation using MS, coupling with a separation technique like Gas Chromatography (GC-MS) is essential. The retention time in GC will be different for each isomer, allowing for their separation prior to mass analysis.

Ultraviolet-Visible (UV-Vis) Spectroscopy: A Less Definitive Approach

UV-Vis spectroscopy measures the absorption of light by the conjugated π-system of the benzene ring. While the position of the isopropyl group does cause slight shifts in the absorption maxima (λmax), the spectra of the three isomers are generally very similar and exhibit significant overlap. This makes UV-Vis spectroscopy a less reliable technique for the definitive identification of a single isomer in a pure sample, though it can be used for quantitative analysis of mixtures when combined with chemometric methods.

Table 5: Approximate UV Absorption Maxima (λmax) for Isopropylphenol Isomers

Isomerλmax 1 (nm)λmax 2 (nm)
2-Isopropylphenol~270~276
This compound~272~278
4-Isopropylphenol~277~283

Note: λmax values are approximate and can be influenced by the solvent.

Experimental Protocol: GC-MS Analysis of Isopropylphenol Isomers

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for the separation and identification of isopropylphenol isomers. Due to the polar nature of the hydroxyl group, derivatization is often employed to improve chromatographic peak shape and thermal stability.[13] Silylation is a common derivatization technique.[14]

G cluster_workflow GC-MS Experimental Workflow Sample_Prep Sample Preparation (Dissolve in suitable solvent) Derivatization Derivatization (Silylation) (e.g., with BSTFA) Sample_Prep->Derivatization GC_Injection GC Injection Derivatization->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation MS_Ionization MS Ionization (Electron Ionization) GC_Separation->MS_Ionization MS_Detection Mass Analysis & Detection MS_Ionization->MS_Detection Data_Analysis Data Analysis (Retention Times & Mass Spectra) MS_Detection->Data_Analysis

References

A Comparative Analysis of the Cytotoxicity of 3-Isopropylphenol and Its Degradation Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Isopropylphenol, a significant industrial chemical utilized in the synthesis of agrochemicals and pharmaceuticals, is increasingly recognized as an environmental contaminant.[1] Its classification as an endocrine-disrupting chemical (EDC) necessitates a thorough understanding of its toxicological profile.[1] Beyond the parent compound, the environmental and biological degradation of this compound can lead to the formation of various byproducts, each with its own potential for cellular toxicity. This guide provides a comparative analysis of the cytotoxicity of this compound and its primary degradation products, offering insights for researchers, scientists, and professionals in drug development and environmental science.

This document delves into the experimental methodologies used to assess cytotoxicity, presents a synthesis of available data, and explores the underlying toxicological mechanisms. By understanding the relative toxicity of the parent compound and its metabolites, we can better predict the environmental impact and potential health risks associated with this compound contamination.

Proposed Degradation Pathway of this compound

The biodegradation of phenolic compounds in the environment is a complex process often initiated by microbial enzymes. For alkylphenols like this compound, a common initial step is hydroxylation of the aromatic ring, followed by ring cleavage. While the specific degradation pathway for this compound is not extensively documented, we can propose a plausible pathway based on the metabolism of similar compounds like 2-isopropylphenol and bisphenol A.[2][3]

The proposed primary degradation pathway involves two key steps:

  • Hydroxylation: The initial enzymatic attack on this compound likely involves the introduction of a second hydroxyl group onto the aromatic ring, leading to the formation of 3-isopropylcatechol . This reaction is typically catalyzed by monooxygenase enzymes found in various microorganisms.

  • Ring Cleavage: Following hydroxylation, the aromatic ring of 3-isopropylcatechol is susceptible to cleavage by dioxygenase enzymes. This meta-cleavage pathway breaks the ring between a hydroxylated carbon and an adjacent carbon, yielding aliphatic dicarboxylic acids and other smaller organic molecules.

Degradation Pathway of this compound This compound This compound 3-Isopropylcatechol 3-Isopropylcatechol This compound->3-Isopropylcatechol Hydroxylation (Monooxygenase) Ring Cleavage Products\n(e.g., Aliphatic Acids) Ring Cleavage Products (e.g., Aliphatic Acids) 3-Isopropylcatechol->Ring Cleavage Products\n(e.g., Aliphatic Acids) Meta-Cleavage (Dioxygenase)

Caption: Proposed microbial degradation pathway of this compound.

Experimental Methodologies for Cytotoxicity Assessment

To evaluate and compare the cytotoxicity of this compound and its degradation products, a battery of in vitro assays targeting different cellular functions is essential. The choice of cell line and assay is critical for obtaining relevant and reproducible data.

Cell Line Selection

For assessing the general cytotoxicity of environmental contaminants, human cell lines are often preferred. A suitable and commonly used cell line is the human hepatoma cell line, HepG2 . These cells are of liver origin, a primary site of xenobiotic metabolism, and are well-characterized for toxicological studies.

Cytotoxicity Assays

A multi-parametric approach using assays that measure different endpoints of cell health provides a comprehensive understanding of the cytotoxic mechanisms.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Exposure: Treat the cells with varying concentrations of this compound and its degradation products (e.g., 3-isopropylcatechol) for 24 or 48 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the vehicle control and calculate the IC50 value (the concentration that inhibits 50% of cell viability).

MTT Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Compound Exposure Compound Exposure Seed Cells->Compound Exposure MTT Addition MTT Addition Compound Exposure->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Measurement Absorbance Measurement Formazan Solubilization->Absorbance Measurement Data Analysis (IC50) Data Analysis (IC50) Absorbance Measurement->Data Analysis (IC50) LDH Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Seed Cells Seed Cells Compound Exposure Compound Exposure Seed Cells->Compound Exposure Collect Supernatant Collect Supernatant Compound Exposure->Collect Supernatant LDH Reaction LDH Reaction Collect Supernatant->LDH Reaction Absorbance Measurement Absorbance Measurement LDH Reaction->Absorbance Measurement Data Analysis (% Cytotoxicity) Data Analysis (% Cytotoxicity) Absorbance Measurement->Data Analysis (% Cytotoxicity) Toxicity Mechanisms cluster_compound Compound cluster_cellular_effects Cellular Effects This compound This compound ROS Generation ROS Generation This compound->ROS Generation Disruption of cAMP/PKA Pathway Disruption of cAMP/PKA Pathway This compound->Disruption of cAMP/PKA Pathway 3-Isopropylcatechol 3-Isopropylcatechol 3-Isopropylcatechol->ROS Generation Enhanced Oxidative Stress Oxidative Stress ROS Generation->Oxidative Stress Apoptosis Apoptosis Disruption of cAMP/PKA Pathway->Apoptosis Oxidative Stress->Apoptosis

References

A Comparative Ecotoxicological Assessment of 3-Isopropylphenol and Other Alkylphenols

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Environmental Scientists

Introduction: The Environmental Significance of Alkylphenols

Alkylphenols are a class of synthetic organic compounds characterized by a phenol ring substituted with one or more alkyl chains. They are high-production-volume chemicals used as intermediates in the manufacturing of a wide array of products, including alkylphenol ethoxylate surfactants (used in detergents, paints, and pesticides), antioxidants, and phenolic resins.[1] Their widespread use leads to their release into the environment through industrial and municipal wastewater effluents.[2]

Once in the aquatic environment, the degradation of alkylphenol ethoxylates can lead to the formation of more persistent and often more toxic alkylphenol metabolites, such as nonylphenol and octylphenol.[3] A significant body of research has identified many alkylphenols as endocrine-disrupting chemicals (EDCs), capable of mimicking natural hormones and causing adverse reproductive and developmental effects in wildlife.[4][5] This guide provides a detailed comparative analysis of the ecotoxicity of 3-isopropylphenol against other common alkylphenols, offering objective, data-driven insights for environmental risk assessment and the development of safer chemical alternatives.

Structure-Activity Relationships: How the Alkyl Chain Dictates Toxicity

The ecotoxicological profile of an alkylphenol is fundamentally linked to the structure of its alkyl substituent. Two key principles govern this relationship:

  • Alkyl Chain Length: Generally, the aquatic toxicity of alkylphenols increases with the length of the alkyl chain.[6] This is primarily attributed to the increasing lipophilicity (hydrophobicity) of the molecule, which enhances its ability to partition from water into the lipid-rich tissues of aquatic organisms and disrupt cell membrane integrity. This trend is clearly observable in the acute toxicity data across various species.

  • Isomeric Structure: The branching and position of the alkyl group on the phenol ring also significantly influence toxicity and estrogenic activity. For instance, branched-chain isomers, such as technical nonylphenol (a complex mixture of over 100 isomers), are often more persistent and possess greater endocrine-disrupting potential than their linear counterparts.[7][8] The position of the substituent (ortho-, meta-, para-) also plays a crucial role, with para-substituted isomers generally exhibiting the highest estrogenic activity.[9]

Comparative Acute Aquatic Toxicity

The most common measure of acute toxicity is the median lethal concentration (LC50) for fish and the median effective concentration (EC50) for invertebrates (immobilization) and algae (growth inhibition). The following tables summarize available acute toxicity data for this compound and a range of other alkylphenols, demonstrating the structure-activity relationships discussed.

Table 1: Acute Toxicity to Aquatic Invertebrates (Daphnia magna/Ceriodaphnia dubia)

CompoundAlkyl ChainSpeciesDurationEC50 (mg/L)Reference(s)
This compoundC3Ceriodaphnia dubia48 h13.1[10]
2-IsopropylphenolC3Ceriodaphnia dubia48 h10.3[10]
4-IsopropylphenolC3Ceriodaphnia dubia48 h10.1[10]
4-tert-ButylphenolC4Daphnia magna48 h2.5 - 4.6[6]
3-tert-ButylphenolC4Ceriodaphnia dubia48 h3.9[10]
4-tert-PentylphenolC5Daphnia magna48 h1.3[6]
4-tert-OctylphenolC8Daphnia magna48 h0.14 - 0.27[6][11]
Nonylphenol (mixed isomers)C9Daphnia magna48 h0.14 - 0.19[6]
Dodecylphenol (branched)C12Daphnia magna48 h0.035[6][12]

Table 2: Acute Toxicity to Fish (Pimephales promelas/Danio rerio)

CompoundAlkyl ChainSpeciesDurationLC50 (mg/L)Reference(s)
This compoundC3Pimephales promelas96 h12.0[10]
2-IsopropylphenolC3Pimephales promelas96 h6.8[10]
4-IsopropylphenolC3Pimephales promelas96 h5.9[10]
4-tert-ButylphenolC4Pimephales promelas96 h5.1 - 9.0[6]
3-tert-ButylphenolC4Pimephales promelas96 h3.6[10]
4-tert-PentylphenolC5Pimephales promelas96 h1.9[6]
4-tert-OctylphenolC8Pimephales promelas96 h0.25 - 0.35[6][11]
Nonylphenol (mixed isomers)C9Pimephales promelas96 h0.13 - 0.36[6]
Dodecylphenol (branched)C12Pimephales promelas96 h0.2[6][12]

Table 3: Acute Toxicity to Algae (Pseudokirchneriella subcapitata)

CompoundAlkyl ChainDurationEC50 (mg/L)Reference(s)
4-tert-ButylphenolC472 h4.0 - 13.4[6]
4-tert-PentylphenolC572 h1.8[6]
4-tert-OctylphenolC872 h0.36 - 1.1[6][11]
Nonylphenol (mixed isomers)C972-96 h0.05 - 0.41[3][6]
Dodecylphenol (branched)C1272 h0.02[6][12]

Analysis of Comparative Data: The data clearly illustrates that this compound, with its C3 alkyl chain, is significantly less toxic to aquatic organisms than longer-chain alkylphenols such as octylphenol, nonylphenol, and dodecylphenol. The toxicity increases by orders of magnitude as the alkyl chain lengthens from C3 to C12. For instance, the 48-hour EC50 for Daphnia species drops from 13.1 mg/L for this compound to as low as 0.035 mg/L for dodecylphenol.[6][10][12]

Among the C3 and C4 isomers tested by Choi et al. (2004), this compound was generally the least toxic of the isopropylphenol isomers to fish and invertebrates, while 3-tert-butylphenol was more toxic than the isopropylphenols.[10] This highlights the subtle but important role of both isomeric position and alkyl chain branching in determining ecotoxicity.

Mechanisms of Toxicity

The primary ecotoxicological concern for alkylphenols is their action as endocrine disruptors.[5] Their phenolic structure allows them to mimic 17β-estradiol, the primary female sex hormone, and bind to estrogen receptors (ERs) in wildlife.[13] This binding can trigger a cascade of inappropriate physiological responses, including:

  • Vitellogenin Induction: Induction of the egg-yolk precursor protein, vitellogenin, in male fish, is a hallmark biomarker of exposure to environmental estrogens.[11]

  • Reproductive Impairment: Chronic exposure can lead to feminization of male fish, altered sex ratios, and reduced reproductive success in aquatic populations.

  • Developmental Effects: Alkylphenols can interfere with normal embryonic and larval development.[14]

Recent research on this compound using the zebrafish model has also identified more specific mechanisms, including neurotoxicity and vascular toxicity, mediated through the inhibition of critical signaling pathways like the cAMP/PKA pathway, which can lead to apoptosis (programmed cell death) and impaired neural development.

Alkylphenol_Mechanism cluster_0 Cell cluster_1 Organismal Effects AP Alkylphenol (e.g., 3-IP) Membrane Cell Membrane AP->Membrane Disrupts (Lipophilicity) ER Estrogen Receptor (ER) AP->ER Binds cAMP cAMP/PKA Pathway Inhibition AP->cAMP Nucleus Nucleus ER->Nucleus ERE Estrogen Response Element (ERE) on DNA VTG Vitellogenin Gene Expression ERE->VTG Activates Endocrine Endocrine Disruption VTG->Endocrine Apoptosis Apoptosis cAMP->Apoptosis Dev Impaired Neural & Vascular Development cAMP->Dev Neuro Neurotoxicity Apoptosis->Neuro Dev->Neuro Vascular Vascular Toxicity Dev->Vascular Repro Reproductive Impairment Endocrine->Repro

Caption: Alkylphenol toxicity pathways.

Environmental Fate: Persistence and Bioaccumulation

The environmental risk of a chemical is not solely dependent on its toxicity but also on its persistence (resistance to degradation) and potential to bioaccumulate in organisms.

  • Biodegradability: Alkylphenols exhibit variable biodegradability. Shorter-chain compounds like butylphenol are generally considered readily biodegradable. In contrast, longer-chain, branched alkylphenols like technical nonylphenol are more resistant to degradation, with some isomers being particularly persistent.[3][7] While this compound is considered susceptible to biodegradation, its persistence can increase under conditions of low microbial activity or low oxygen.[10]

  • Bioaccumulation: Due to their lipophilic nature, alkylphenols with longer alkyl chains have a higher tendency to bioaccumulate. The n-octanol-water partition coefficient (log Kow) is a key indicator of this potential. Longer-chain alkylphenols like octylphenol (log Kow ≈ 4.1-4.5) and nonylphenol (log Kow ≈ 4.5) have a significant potential to accumulate in the fatty tissues of aquatic organisms.[5][11] In contrast, 4-isopropylphenol has a lower log Kow of 2.90, suggesting a lower bioaccumulation potential.

Table 4: Physicochemical Properties and Environmental Fate Indicators

Compoundlog KowBiodegradabilityBioaccumulation Potential
4-Isopropylphenol2.90Generally SusceptibleLow to Moderate
4-tert-Butylphenol3.0-3.3Readily BiodegradableModerate
4-tert-Octylphenol4.1-4.5Not Readily BiodegradableHigh
Nonylphenol~4.5Persistent (esp. branched isomers)High
Dodecylphenol~5.6PersistentVery High

Standardized Ecotoxicity Testing Protocols

To ensure the reliability and comparability of ecotoxicity data, standardized test protocols developed by organizations such as the Organisation for Economic Co-operation and Development (OECD) are employed.

OECD 203: Fish, Acute Toxicity Test

This guideline details the methodology for determining the concentration of a substance lethal to 50% (LC50) of a test fish population over a 96-hour exposure.

Step-by-Step Methodology:

  • Test Organism: Select a suitable fish species (e.g., Zebrafish, Fathead Minnow, Rainbow Trout).

  • Exposure: Expose groups of fish (at least seven per concentration) to at least five geometrically spaced concentrations of the test substance. A control group is exposed to dilution water only.

  • Duration: The test duration is 96 hours.

  • Observations: Record mortalities and any sublethal effects (e.g., abnormal behavior) at 24, 48, 72, and 96 hours.

  • Data Analysis: Calculate the 96-hour LC50 value with 95% confidence limits using appropriate statistical methods (e.g., probit analysis).

OECD_203 cluster_0 Preparation cluster_1 Exposure (96 hours) cluster_2 Observation & Analysis A Select Fish Species (e.g., Danio rerio) B Prepare Test Solutions (≥5 concentrations + control) A->B C Introduce Fish to Test Chambers B->C D Maintain Controlled Conditions (Temp, Light, DO) C->D E Record Mortalities at 24, 48, 72, 96h D->E F Statistical Analysis (Probit) E->F G Determine 96h LC50 Value F->G

Caption: OECD 203 Experimental Workflow.
OECD 202: Daphnia sp., Acute Immobilisation Test

This test determines the concentration at which a substance immobilizes 50% (EC50) of the invertebrate test population (Daphnia magna) over a 48-hour period.

Step-by-Step Methodology:

  • Test Organism: Use young daphnids (less than 24 hours old).

  • Exposure: Expose groups of daphnids (at least 20 per concentration) to a range of at least five concentrations of the test substance in a static system.

  • Duration: The test duration is 48 hours.

  • Observations: Count the number of immobilized daphnids at 24 and 48 hours. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.

  • Data Analysis: Calculate the 48-hour EC50 value and its confidence limits.

OECD_202 cluster_0 Preparation cluster_1 Exposure (48 hours) cluster_2 Observation & Analysis A Culture Daphnia magna (<24h old) B Prepare Test Solutions (≥5 concentrations + control) A->B C Introduce Daphnids to Test Vessels B->C D Static Exposure under Controlled Conditions C->D E Count Immobilized Daphnids at 24h & 48h D->E F Statistical Analysis E->F G Determine 48h EC50 Value F->G

Caption: OECD 202 Experimental Workflow.
OECD 201: Alga, Growth Inhibition Test

This protocol assesses the effect of a substance on the growth of a freshwater microalgal species (e.g., Pseudokirchneriella subcapitata) over 72 hours.

Step-by-Step Methodology:

  • Test Organism: Use an exponentially growing culture of a selected green algal species.

  • Exposure: Expose the algae in batch cultures to at least five concentrations of the test substance.

  • Duration: The typical exposure period is 72 hours.

  • Observations: Measure algal biomass (e.g., via cell counts or fluorescence) at least every 24 hours to determine the growth rate.

  • Data Analysis: Calculate the concentration that inhibits growth rate by 50% (ErC50) compared to the control.

OECD_201 cluster_0 Preparation cluster_1 Exposure (72 hours) cluster_2 Observation & Analysis A Prepare Algal Inoculum (Exponential Growth) B Prepare Test Solutions (≥5 concentrations + control) A->B C Inoculate Test Flasks B->C D Incubate under Continuous Light & Agitation C->D E Measure Biomass Daily (e.g., Cell Count) D->E F Calculate Growth Rate Inhibition E->F G Determine 72h ErC50 Value F->G

Caption: OECD 201 Experimental Workflow.

Conclusion

This comparative guide demonstrates that the ecotoxicity of alkylphenols is highly dependent on their chemical structure. This compound exhibits significantly lower acute aquatic toxicity compared to longer-chain alkylphenols like octylphenol and nonylphenol. The primary driver for this trend is the increase in lipophilicity with alkyl chain length, which enhances bioaccumulation and membrane disruption.

While less acutely toxic, this compound is still recognized as an endocrine-disrupting chemical and has been shown to exert specific neurotoxic and vascular toxic effects in model organisms. For researchers, scientists, and drug development professionals, this analysis underscores the critical importance of considering not only the primary function of a chemical but also its potential environmental fate and ecotoxicological profile. A thorough understanding of structure-activity relationships is essential for designing safer, more sustainable chemicals and mitigating the environmental impact of industrial and pharmaceutical compounds.

References

A Comparative Guide to the Reactivity of 3-Isopropylphenol and Other Substituted Phenols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenolic compounds are a cornerstone in organic synthesis and drug development, prized for their versatile reactivity and presence in numerous bioactive molecules. The hydroxyl group's profound influence on the aromatic ring's chemistry makes substituted phenols a fascinating and highly tunable class of intermediates. Understanding how different substituents modulate this reactivity is paramount for designing efficient synthetic routes and predicting molecular behavior.

This guide provides an in-depth comparative analysis of the reactivity of 3-isopropylphenol, focusing on two key aspects: acidity (proton transfer) and susceptibility to electrophilic aromatic substitution. We will explore the electronic and steric effects of the meta-positioned isopropyl group and contrast its influence with that of substituents at other positions (ortho, para) and with varying electronic properties (electron-donating and electron-withdrawing). This analysis is supported by experimental data and detailed protocols, offering both theoretical insights and practical guidance for the laboratory setting.

The Underlying Principles: Substituent Effects on Phenol Reactivity

The reactivity of a substituted phenol is fundamentally governed by the interplay of inductive and resonance effects, which alter the electron density of the aromatic ring and the stability of the corresponding phenoxide ion.[1][2][3]

  • Inductive Effect (I): This is the transmission of charge through sigma bonds. Electronegative atoms or groups (e.g., -NO₂, -Cl) exert a negative inductive effect (-I), withdrawing electron density and increasing the acidity of the phenolic proton. Alkyl groups, like isopropyl, are weakly electron-donating through a positive inductive effect (+I), which slightly decreases acidity.[4][5]

  • Resonance Effect (R): This involves the delocalization of pi electrons between the substituent and the aromatic ring. Electron-donating groups with lone pairs (e.g., -OH, -OCH₃) exhibit a positive resonance effect (+R), increasing electron density at the ortho and para positions and strongly activating the ring towards electrophilic attack.[2][6] Conversely, electron-withdrawing groups with pi bonds (e.g., -NO₂, -CN) show a negative resonance effect (-R), decreasing electron density at the ortho and para positions and deactivating the ring.[3][7]

The position of the substituent is critical. While inductive effects are felt at all positions, resonance effects are primarily transmitted to the ortho and para positions. A meta substituent, therefore, primarily exerts its influence through the inductive effect.[7][8]

The Case of this compound

In this compound, the isopropyl group is at the meta position. This has two important consequences:

  • Dominant Inductive Effect: The electron-donating +I effect of the isopropyl group slightly increases the electron density of the ring and destabilizes the phenoxide ion, making it a weaker acid than phenol.

  • No Resonance Effect: The meta-positioning prevents direct resonance interaction between the isopropyl group and the hydroxyl group or the phenoxide oxygen.

Comparative Analysis of Acidity (pKa)

The acidity of a phenol is quantified by its pKa value; a lower pKa indicates a stronger acid. The stability of the conjugate base (phenoxide ion) is the primary determinant of acidity.

CompoundSubstituentPositionpKaElectronic Effect
4-Nitrophenol-NO₂para7.2Strong -I, -R
2-Nitrophenol-NO₂ortho7.2Strong -I, -R
3-Chlorophenol-Clmeta9.12Strong -I
4-Chlorophenol-Clpara9.4Strong -I, Weak +R
Phenol -H - 10.0 Reference
This compound -CH(CH₃)₂ meta ~10.1 *Weak +I
4-Methylphenol-CH₃para10.26Weak +I, +R (Hyperconjugation)
3-Methylphenol-CH₃meta10.09Weak +I
4-Methoxyphenol-OCH₃para10.2Strong +R, Weak -I

pKa value for this compound is estimated based on the value for 3-methylphenol and the slightly stronger +I effect of the isopropyl group.

Analysis of Acidity Data:

  • Electron-Withdrawing Groups: Nitro and chloro substituents significantly increase acidity (lower pKa) by stabilizing the phenoxide ion through their -I and/or -R effects.[4][7]

  • Electron-Donating Groups: Alkyl and methoxy groups decrease acidity (higher pKa) by destabilizing the phenoxide ion.[3][9]

  • Positional Isomers:

    • 4-Nitrophenol and 2-nitrophenol are considerably more acidic than 3-nitrophenol (pKa 8.4) because the -R effect can delocalize the negative charge of the phenoxide onto the nitro group from the ortho and para positions, a stabilization not possible from the meta position.[7][8]

    • This compound is expected to be slightly less acidic than phenol due to the electron-donating inductive effect of the isopropyl group. Its acidity should be comparable to, or slightly less than, that of 3-methylphenol (pKa 10.09).

Comparative Reactivity in Electrophilic Aromatic Substitution

The hydroxyl group is a powerful activating group and an ortho, para-director in electrophilic aromatic substitution (EAS).[6][10] The rate of EAS reactions is a direct measure of the nucleophilicity of the aromatic ring.

Bromination as a Model Reaction

The bromination of phenols is an excellent model reaction for studying reactivity. It proceeds rapidly, often without a Lewis acid catalyst, and the rate is highly sensitive to the nature of the substituent on the ring.[6][11]

Expected Order of Reactivity towards Bromination:

4-Methoxyphenol > 4-Methylphenol > Phenol > This compound > 4-Chlorophenol > 3-Chlorophenol > 4-Nitrophenol

Rationale:

  • Strongly Activating Groups (+R > +I): 4-Methoxyphenol and 4-methylphenol are more reactive than phenol. The potent +R effect of the methoxy group and the +I/hyperconjugation of the methyl group enrich the electron density of the ring, making it more nucleophilic.[12]

  • This compound: The weak +I effect of the meta-isopropyl group slightly increases the electron density of the ring compared to benzene, but it does not benefit from the powerful ortho-para directing resonance stabilization. Therefore, it is expected to be slightly less reactive than phenol itself, where all positions are activated relative to benzene, but more reactive than deactivated phenols.

  • Deactivating Groups (-I, -R): Chloro and nitro groups withdraw electron density from the ring, making it less nucleophilic and thus less reactive towards electrophiles.[12] The deactivating effect is most pronounced with the nitro group, which has both strong -I and -R effects.

Steric Effects

For ortho-substituted phenols, steric hindrance can play a significant role.[13][14] A bulky ortho substituent, such as an isopropyl group, can hinder the approach of the electrophile to the adjacent ortho position. In the case of this compound, the primary sites of electrophilic attack (ortho and para to the hydroxyl group) are positions 2, 4, and 6. The isopropyl group at position 3 will sterically hinder attack at positions 2 and 4 to some extent, potentially favoring substitution at the less hindered position 6.

Experimental Protocols

To empirically validate the theoretical comparisons, the following experimental protocols can be employed.

Protocol 1: Spectrophotometric Determination of pKa

This method relies on the fact that the phenol and its conjugate phenoxide ion have different UV-Vis absorption spectra. By measuring the absorbance of a solution at a wavelength where the difference in molar absorptivity is large, across a range of pH values, the pKa can be determined using the Henderson-Hasselbalch equation.[9][15][16]

Methodology:

  • Preparation of Stock Solutions: Prepare a ~1 mM stock solution of the phenol under investigation in a suitable solvent (e.g., methanol or ethanol). Prepare a series of buffer solutions with known pH values ranging from ~8 to 12.

  • Sample Preparation: For each buffer solution, prepare a sample by adding a small, precise volume of the phenol stock solution to a known volume of the buffer in a quartz cuvette.

  • Spectrophotometric Measurement:

    • Determine the absorption spectrum of the phenol in a strongly acidic solution (pH ~2) to get the spectrum of the protonated form (HA).

    • Determine the absorption spectrum in a strongly basic solution (pH ~13) to get the spectrum of the deprotonated form (A⁻).

    • Identify λ_max for the phenoxide ion.

    • Measure the absorbance of each buffered sample at this λ_max.

  • Data Analysis:

    • The pKa is calculated for each buffered solution using the following equation: pKa = pH + log((A_max - A) / (A - A_min)) where:

      • pH is the pH of the buffer.

      • A is the absorbance of the sample in the buffer.

      • A_max is the absorbance of the fully deprotonated form (in strong base).

      • A_min is the absorbance of the fully protonated form (in strong acid).

    • The average of the calculated pKa values provides the experimental pKa.

Causality Behind Experimental Choices:

  • UV-Vis Spectrophotometry: This technique is chosen for its sensitivity and the distinct spectral shift upon deprotonation of the phenolic hydroxyl group.

  • Buffered Solutions: A series of buffers is essential to maintain a constant pH for each measurement, allowing for the accurate determination of the ratio of protonated to deprotonated species.

  • Quartz Cuvettes: Quartz is used because it is transparent in the UV region where phenols typically absorb.

Protocol 2: Kinetic Study of Electrophilic Bromination

The relative rates of bromination can be determined by monitoring the disappearance of bromine over time using a stopped-flow spectrophotometer or by quenching the reaction at various time points and analyzing the product mixture by HPLC or GC.

Methodology:

  • Reagent Preparation:

    • Prepare stock solutions of each phenol in a suitable solvent (e.g., aqueous acetic acid).

    • Prepare a stock solution of the brominating agent (e.g., a solution of Br₂ in the same solvent, or an in-situ generating system like KBr/KBrO₃ in acidic solution).[11][17]

  • Kinetic Run:

    • Equilibrate the reactant solutions to a constant temperature (e.g., 25°C) in a water bath.

    • Initiate the reaction by rapidly mixing the phenol solution with the bromine solution under pseudo-first-order conditions (i.e., [Phenol] >> [Br₂]).

    • Monitor the decrease in absorbance of Br₂ at its λ_max (typically around 390-400 nm) over time.

  • Data Analysis:

    • Plot ln(Absorbance) versus time. For a pseudo-first-order reaction, this plot should be linear.

    • The slope of the line is equal to -k_obs (the observed rate constant).

    • The second-order rate constant (k₂) can be calculated by dividing k_obs by the concentration of the phenol: k₂ = k_obs / [Phenol].

    • Compare the k₂ values for the different substituted phenols to determine their relative reactivity.

Causality Behind Experimental Choices:

  • Pseudo-First-Order Conditions: Using a large excess of the phenol simplifies the rate law, making the reaction kinetically first-order with respect to bromine. This allows for a straightforward determination of the rate constant from the exponential decay of the bromine concentration.

  • Spectrophotometric Monitoring: Monitoring the disappearance of the colored bromine is a convenient and non-invasive method to follow the reaction progress in real-time.

  • Constant Temperature: Reaction rates are highly sensitive to temperature. Maintaining a constant temperature is crucial for obtaining reproducible and comparable kinetic data.

Visualizations

Diagram 1: Electronic Effects of Substituents

Electronic_Effects cluster_EDG Electron-Donating Groups (EDG) cluster_EWG Electron-Withdrawing Groups (EWG) EDG_Resonance +R Effect (Resonance) -OCH3, -OH Strong Activation Ortho/Para Directing Phenol Phenol Ring EDG_Resonance->Phenol Increases e- density at o,p positions EDG_Inductive +I Effect (Inductive) -CH(CH3)2, -CH3 Weak Activation EDG_Inductive->Phenol Slightly increases e- density EWG_Resonance -R Effect (Resonance) -NO2, -CN Strong Deactivation Meta Directing EWG_Inductive -I Effect (Inductive) -Cl, -Br Deactivation Phenol->EWG_Resonance Decreases e- density at o,p positions Phenol->EWG_Inductive Decreases e- density (all positions)

Caption: Electronic effects of substituents on the phenol ring.

Diagram 2: Workflow for pKa Determination

pKa_Workflow cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Phenol Stock Solution measure_samples Measure Abs of Samples in each buffer prep_stock->measure_samples prep_buffers Prepare Buffer Solutions (pH 8-12) prep_buffers->measure_samples measure_acid Measure Abs of HA (in strong acid, pH 2) calc Calculate pKa for each buffer using Henderson-Hasselbalch Eq. measure_acid->calc measure_base Measure Abs of A- (in strong base, pH 13) measure_base->calc measure_samples->calc avg Average results to determine final pKa calc->avg

Caption: Experimental workflow for spectrophotometric pKa determination.

Conclusion

  • Acidity: this compound is a slightly weaker acid than unsubstituted phenol. The +I effect destabilizes the phenoxide anion, making proton donation less favorable. Its acidity is significantly higher than phenols with para-alkyl groups but much lower than those bearing electron-withdrawing groups.

  • Electrophilic Aromatic Substitution: this compound is slightly less reactive than phenol in EAS reactions. While the ring is activated compared to benzene, it lacks the powerful ortho-para activation conferred by resonance-donating groups. The primary sites of substitution will be ortho and para to the hydroxyl group, with potential steric hindrance from the adjacent isopropyl group influencing the regiochemical outcome.

By understanding these fundamental principles and employing the detailed experimental protocols provided, researchers can accurately predict and manipulate the reactivity of this compound and other substituted phenols in their synthetic endeavors.

References

A Comparative Guide to the Inter-Laboratory Validation of 3-Isopropylphenol Analysis in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and environmental monitoring, the accurate and precise quantification of 3-Isopropylphenol (3-IPP) is paramount. As a metabolite of industrial chemicals and a potential impurity in pharmaceutical products, its presence in complex matrices such as wastewater and biological fluids requires robust and reliable analytical methods. The gold standard for establishing a method's reliability is the inter-laboratory validation study, which assesses the reproducibility of results across different laboratories, equipment, and analysts.

This guide provides an in-depth comparison of two prevalent analytical techniques for 3-IPP analysis—Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)—within the framework of a simulated inter-laboratory validation study. By examining the causality behind experimental choices and presenting supporting data, this document serves as a practical resource for method selection, validation, and implementation.

The Imperative of Inter-Laboratory Validation

Before deploying an analytical method for routine use, its performance characteristics must be rigorously evaluated. While a single laboratory can determine parameters like accuracy, precision (repeatability), and linearity, an inter-laboratory study is the ultimate test of a method's ruggedness and reproducibility.[1][2] According to international guidelines, such as those from the International Council for Harmonisation (ICH), reproducibility is a key validation characteristic assessed through inter-laboratory trials.[3] This process provides documented evidence that the method is fit for its intended purpose, ensuring that results are comparable and reliable regardless of where the analysis is performed.[1]

The design of such a study involves sending identical, characterized samples to a cohort of participating laboratories. Each laboratory follows the same analytical procedure to measure the concentration of the target analyte. The subsequent statistical analysis of the collected data reveals the method's performance across different operational contexts.

G cluster_prep Phase 1: Preparation & Distribution cluster_analysis Phase 2: Multi-Laboratory Analysis cluster_eval Phase 3: Data Evaluation P1 Develop & Optimize Analytical Method P2 Prepare Homogeneous Test Samples (Spiked Matrix) P1->P2 P3 Characterize Samples (Reference Values) P2->P3 P4 Distribute Samples & Protocol to Participating Labs P3->P4 LabA Lab A Analysis P4->LabA LabB Lab B Analysis P4->LabB LabC Lab C Analysis P4->LabC LabN Lab 'n' Analysis P4->LabN D1 Collect Results from All Labs LabA->D1 LabB->D1 LabC->D1 LabN->D1 D2 Statistical Analysis (e.g., ANOVA) D1->D2 D3 Assess Reproducibility (RSDr) & Other Parameters D2->D3 D4 Final Validation Report D3->D4

Caption: Workflow of a typical inter-laboratory validation study.

Analytical Techniques Under Comparison

The choice of analytical technique is driven by factors including the analyte's physicochemical properties, the complexity of the sample matrix, and the required sensitivity and selectivity. For this compound, both GC-MS and HPLC-DAD present viable, yet distinct, approaches.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. Due to the polar hydroxyl group on 3-IPP, a derivatization step is essential to increase its volatility and thermal stability, ensuring good chromatographic peak shape and sensitivity.[4][5]

Principle: The sample extract is derivatized, converting the polar 3-IPP into a less polar, more volatile silyl ether. This derivative is then injected into the gas chromatograph, where it is vaporized and separated from other components based on its boiling point and interaction with a capillary column. The separated compound then enters the mass spectrometer, which provides definitive identification based on its unique mass spectrum and highly sensitive quantification.

High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)

HPLC is well-suited for analyzing polar, non-volatile, or thermally labile compounds without the need for derivatization.[6] Reversed-phase HPLC is the most common mode for this type of analysis.

Principle: The sample extract is injected into a high-pressure liquid stream (mobile phase) that carries it through a column packed with a nonpolar stationary phase (e.g., C18). 3-IPP is separated from other matrix components based on its relative hydrophobicity. As the compound elutes from the column, it passes through a Diode Array Detector (DAD), which records its ultraviolet (UV) absorbance spectrum. Quantification is achieved by comparing the peak area at a specific wavelength to that of calibration standards.

Experimental Protocols for Analysis in Wastewater

To provide a tangible comparison, this guide outlines detailed protocols for the analysis of 3-IPP in a complex wastewater matrix. The choice of wastewater is deliberate; its inherent variability and high load of potential interferences present a rigorous challenge for any analytical method.

Sample Preparation: Solid-Phase Extraction (SPE)

For complex matrices like wastewater, a robust sample preparation step is critical to remove interferences and concentrate the analyte.[7][8] Solid-Phase Extraction (SPE) is a preferred technique over traditional liquid-liquid extraction (LLE) due to its efficiency, lower solvent consumption, and potential for automation.[8] Given that phenols are acidic, pH adjustment of the sample is crucial for efficient retention on the sorbent.[9]

Detailed SPE Protocol:

  • Sample Pre-treatment: Take a 100 mL aliquot of the wastewater sample. Adjust the pH to ≤ 2 using 6N HCl. This protonates the phenolic hydroxyl group, making the 3-IPP molecule less polar and enhancing its retention on a reversed-phase sorbent.

  • Cartridge Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 200 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of reagent water (pH ≤ 2). Do not allow the sorbent to go dry.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

  • Washing: Wash the cartridge with 5 mL of reagent water to remove residual salts and highly polar interferences.

  • Drying: Dry the cartridge under a full vacuum or with a stream of nitrogen for 10-15 minutes to remove residual water.

  • Elution: Elute the trapped 3-IPP from the cartridge using 2 x 3 mL aliquots of dichloromethane or an appropriate solvent.

  • Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen at 35-40°C. Reconstitute the residue in 1.0 mL of a suitable solvent (hexane for GC-MS, mobile phase for HPLC).

Caption: Solid-Phase Extraction (SPE) workflow for 3-IPP.

GC-MS Protocol
  • Derivatization: To 100 µL of the reconstituted extract, add 100 µL of a silylating agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 50 µL of pyridine (catalyst).[10] Cap the vial tightly and heat at 70°C for 60 minutes. Cool to room temperature before analysis.

  • GC-MS Conditions:

    • System: Gas Chromatograph with a Mass Selective Detector.

    • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane (e.g., DB-5ms or equivalent).

    • Injector: Splitless mode, 250°C.

    • Oven Program: Initial 60°C hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • MS Conditions: Electron Ionization (EI) at 70 eV. Scan range 50-450 amu or Selected Ion Monitoring (SIM) for higher sensitivity. Target ions for derivatized 3-IPP (t-BDMS ether) would be selected based on a standard spectrum (e.g., m/z 208, 193).[11]

HPLC-DAD Protocol
  • Sample Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial.

  • HPLC-DAD Conditions:

    • System: High-Performance Liquid Chromatograph with a Diode Array Detector.

    • Column: C18 reversed-phase column, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water containing 0.1% Phosphoric Acid.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: Diode Array Detector monitoring at 275 nm.

    • Injection Volume: 20 µL.

Inter-Laboratory Study: Comparative Performance Data

The following tables summarize the simulated results from a hypothetical inter-laboratory study involving five independent laboratories. The data reflects typical performance characteristics expected for each technique.

Table 1: Linearity and Detection Limits

ParameterGC-MSHPLC-DADCausality & Rationale
Linear Range (µg/L) 0.5 - 1005.0 - 500GC-MS with SIM detection is inherently more sensitive than HPLC-DAD, allowing for a lower linear range.
Correlation Coefficient (r²) > 0.998> 0.997Both methods are expected to show excellent linearity, a fundamental requirement for quantification.[12]
Avg. Limit of Detection (LOD) (µg/L) 0.151.5The high selectivity of the mass spectrometer in SIM mode significantly reduces background noise, leading to lower LODs compared to the less selective UV detection.[12][13]
Avg. Limit of Quantification (LOQ) (µg/L) 0.55.0The LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. It is typically 3-5 times the LOD.[12]

Table 2: Accuracy and Precision (at 25 µg/L Spike Level)

ParameterGC-MSHPLC-DADCausality & Rationale
Average Recovery (%) 98.5%95.2%GC-MS often shows slightly better recovery due to its higher specificity, which minimizes the impact of co-eluting matrix interferences that might affect peak integration in HPLC-DAD.
Repeatability (RSDr, %) 3.8%4.5%Repeatability (intra-laboratory precision) is a measure of precision under the same operating conditions. Both methods show good repeatability.[1]
Reproducibility (RSDR, %) 7.2%9.5%Reproducibility (inter-laboratory precision) is typically higher than repeatability. The multi-step derivatization in the GC-MS protocol can introduce more variability between labs compared to the direct injection for HPLC, but the higher selectivity of MS detection can offset this. HPLC-DAD can be more susceptible to matrix effects varying between labs, potentially increasing its RSDR.

Discussion and Recommendations

The inter-laboratory comparison highlights the distinct advantages and trade-offs of each technique.

GC-MS stands out for its superior sensitivity and selectivity . The ability to use Selected Ion Monitoring (SIM) makes it the method of choice for trace-level quantification (sub-µg/L) and provides definitive structural confirmation. However, the requirement for derivatization adds an extra step to the workflow, increasing sample preparation time and introducing a potential source of variability if not carefully controlled.[13][14]

HPLC-DAD offers a simpler, more direct workflow by eliminating the need for derivatization. This can lead to higher sample throughput and potentially lower operational costs. The method is robust and provides excellent performance for concentrations in the low- to mid-µg/L range and above.[15][16] Its primary limitation is lower sensitivity and potential for interference from co-eluting compounds in highly complex matrices that absorb at the same UV wavelength.

Choosing the Right Method:

  • For ultra-trace analysis and unequivocal identification: When the lowest possible detection limits are required, or when legal or regulatory standards demand definitive confirmation, GC-MS is the superior choice.

  • For routine monitoring and higher concentrations: When analyte concentrations are expected to be well above the µg/L level and high sample throughput is a priority, HPLC-DAD offers a more efficient and cost-effective solution.

Ultimately, the validation data demonstrates that both methods, when properly executed, are fit for the purpose of quantifying this compound in complex matrices. The final selection should be guided by the specific analytical objectives, available instrumentation, and the economic and time constraints of the project.

References

A Comparative Analysis of the Biological Activities of 3-Isopropylphenol, Thymol, and Carvacrol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of phenolic compounds, structural isomers often exhibit surprisingly divergent biological activities. This guide provides an in-depth, objective comparison of 3-Isopropylphenol and its well-known isomers, thymol and carvacrol, focusing on their antimicrobial, antioxidant, and anti-inflammatory properties. By synthesizing experimental data and elucidating the underlying methodologies, this document serves as a critical resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of these molecules.

Structural Nuances: The Foundation of Functional Diversity

This compound, thymol (2-isopropyl-5-methylphenol), and carvacrol (5-isopropyl-2-methylphenol) are structural isomers of isopropylphenol, differing only in the substitution pattern on the phenol ring.[1] This seemingly minor variation in the placement of the hydroxyl (-OH) and isopropyl groups significantly influences their physicochemical properties, such as hydrophobicity and steric hindrance, which in turn dictates their interaction with biological targets.[2]

While thymol and carvacrol are major constituents of essential oils from plants in the Lamiaceae family, such as thyme and oregano, this compound is also a naturally occurring compound found in plants like Thujopsis dolabrata.[3][4] It is also a versatile intermediate in the synthesis of pharmaceuticals, including anesthetics and potential cholinesterase inhibitors.[5]

Antimicrobial Efficacy: A Tale of Three Isomers

The antimicrobial properties of thymol and carvacrol are well-documented, with their primary mechanism of action attributed to the disruption of bacterial cell membranes.[6][7] The hydroxyl group is crucial for their activity, and the presence of a delocalized electron system enhances their ability to permeabilize and depolarize the cytoplasmic membrane.[7]

While direct comparative studies including this compound are less common, existing data suggests it also possesses antimicrobial properties.[8][9] Phenolic compounds, in general, are known to damage cell membranes, altering their structure and function.[9]

Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus (MIC µg/mL)Pseudomonas aeruginosa (MIC µg/mL)Candida albicans (MIC µg/mL)
Thymol 140 - 256VariesVaries
Carvacrol 64 - 175VariesVaries
This compound Data emergingData emergingData emerging

Note: MIC values can vary significantly between studies due to different methodologies and bacterial strains. The data presented is a range from available literature.[10]

A study on an oral care gel demonstrated that a formulation containing 4-isopropyl-3-methylphenol (an isomer of thymol and carvacrol) exhibited significant antimicrobial and antibiofilm activity against various intraoral pathogens.[9] This suggests that other isopropylphenol isomers, including this compound, warrant further investigation as potent antimicrobial agents. Carvacrol and thymol have also been shown to effectively reduce biofilm formation by Staphylococcus aureus and Pseudomonas aeruginosa on various surfaces.[10]

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11][12]

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[12]

  • Serial Dilutions: The test compounds (this compound, thymol, carvacrol) are serially diluted in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.[12]

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.[13]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 18-24 hours).[12]

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_compounds Prepare Serial Dilutions of Test Compounds start->prep_compounds inoculate Inoculate Microtiter Plate prep_inoculum->inoculate prep_compounds->inoculate incubate Incubate Plate inoculate->incubate read_results Read for Visible Growth incubate->read_results determine_mic Determine MIC read_results->determine_mic endpoint End determine_mic->endpoint

Caption: Workflow for Determining Minimum Inhibitory Concentration (MIC).

Antioxidant Capacity: Scavenging Free Radicals

Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to scavenge free radicals.[14] This activity is influenced by the substitution pattern on the aromatic ring.

Thymol has demonstrated potent antioxidant activity by modulating enzymatic antioxidants and reducing lipid peroxidation.[15] Some studies suggest thymol has better antioxidant capacity than carvacrol in certain systems due to greater steric hindrance around the hydroxyl group.[15] The antioxidant potential of this compound is also recognized.[8]

Comparative Antioxidant Activity

CompoundDPPH Scavenging Activity (IC50)
Thymol Varies
Carvacrol Varies
This compound Data emerging

Note: IC50 values represent the concentration of the compound required to scavenge 50% of the DPPH radicals and can vary based on experimental conditions.

Interestingly, a study on the combination of thymol and carvacrol revealed a synergistic effect in DPPH and ABTS assays, suggesting that their combined antioxidant activity is greater than the sum of their individual effects.[16]

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and straightforward method to evaluate the antioxidant capacity of compounds.[17][18]

  • Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared, typically at a concentration of 0.1 mM.[17][18]

  • Sample Preparation: The test compounds are dissolved in a suitable solvent and prepared at various concentrations.[17]

  • Reaction Mixture: A defined volume of the sample solution is mixed with the DPPH working solution.[17]

  • Incubation: The mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).[17][19]

  • Absorbance Measurement: The absorbance of the solution is measured spectrophotometrically at 517 nm.[17] The decrease in absorbance indicates the radical scavenging activity.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined.

Anti-inflammatory Effects: Modulating Inflammatory Pathways

Chronic inflammation is implicated in a wide range of diseases.[20] Thymol and carvacrol have been shown to possess anti-inflammatory properties.[21] Thymol, for instance, can inhibit cyclooxygenase (COX) enzymes, similar to non-steroidal anti-inflammatory drugs (NSAIDs).[15] It has also been shown to reduce the expression of pro-inflammatory cytokines like TNF-α and IL-6 by regulating signaling pathways such as PI3K/AKT and NF-κB.[21]

The nuclear factor-κB (NF-κB) pathway is a key regulator of inflammation.[22][23] Pro-inflammatory stimuli activate the IKK complex, which leads to the degradation of IκB proteins, allowing NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes.[24][25] The ability of phenolic compounds to modulate this pathway is a significant aspect of their anti-inflammatory action. While specific data on this compound's direct effect on this pathway is still emerging, other isopropyl-containing phenol derivatives have been shown to exert anti-inflammatory effects by reducing the production of inflammatory mediators and suppressing NF-κB activation.[26][27]

NFkB_Pathway stimuli Pro-inflammatory Stimuli (e.g., LPS, TNF-α) receptor Receptor stimuli->receptor ikk IKK Complex receptor->ikk p_ikb_nfkb P-IκB NF-κB ikk->p_ikb_nfkb Phosphorylation ikb_nfkb IκB NF-κB proteasome Proteasomal Degradation p_ikb_nfkb->proteasome Ubiquitination nfkb NF-κB proteasome->nfkb Release of NF-κB nucleus Nucleus nfkb->nucleus Translocation gene_expression Pro-inflammatory Gene Expression nucleus->gene_expression Transcription phenols This compound, Thymol, Carvacrol phenols->ikk Inhibition? phenols->nfkb Inhibition of Translocation?

Caption: Potential modulation of the NF-κB signaling pathway by isopropylphenols.

Conclusion and Future Directions

While thymol and carvacrol have been extensively studied, this guide highlights the emerging potential of this compound. The structural similarities among these isomers suggest that this compound likely shares some biological activities with its more famous counterparts, yet its unique structure may confer a distinct therapeutic profile.

Key Takeaways:

  • Antimicrobial: Thymol and carvacrol are potent antimicrobial agents. Preliminary evidence suggests this compound also possesses this activity, warranting more direct comparative studies.

  • Antioxidant: All three isomers exhibit antioxidant potential, a common feature of phenolic compounds. Synergistic effects between isomers could be a fruitful area of investigation.

  • Anti-inflammatory: Thymol and carvacrol modulate key inflammatory pathways. The anti-inflammatory capacity of this compound is a promising area for future research, particularly its effects on the NF-κB pathway.

Future research should focus on direct, side-by-side comparisons of these three isomers across a range of biological assays. Elucidating the specific structure-activity relationships will be crucial for identifying the most promising candidates for development as novel therapeutic agents in various fields, from infectious diseases to inflammatory disorders.

References

A Comparative Guide to the Neurotoxic Effects of 3-Isopropylphenol and Other Endocrine-Disrupting Chemicals

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Expanding Concern of Neurotoxic Endocrine Disruptors

Endocrine-disrupting chemicals (EDCs) are exogenous substances that can interfere with any aspect of hormone action.[1] While historically the focus has been on their impact on reproductive health, a growing body of evidence reveals their significant neurotoxic potential, particularly during critical windows of brain development.[2][3][4] Hormones are fundamental architects of the central nervous system, orchestrating processes from neurogenesis and migration to myelination and synaptogenesis.[3][5] Consequently, chemical interference with these precise signaling pathways can lead to adverse neurodevelopmental outcomes and increase the risk for neurodegenerative diseases.[6][7]

This guide provides a comparative analysis of the neurotoxic effects of 3-isopropylphenol, a widely used alkylphenol-based EDC, against other well-characterized EDCs, including Bisphenol A (BPA), Nonylphenol (NP), and Organochlorine Pesticides (OCPs).[8] By examining their mechanisms of action, target pathways, and resultant neurobiological effects, we aim to provide a clear, data-driven resource for the scientific community to better assess the risks posed by these prevalent environmental contaminants.

Neurotoxic Profile of this compound

This compound has emerged as an EDC of significant concern due to its widespread use and potential ecological impact.[8][9] Recent research, primarily utilizing the zebrafish model, has begun to elucidate its specific neurotoxic mechanisms, which appear distinct from classical estrogenic EDCs.

Primary Mechanism of Action: cAMP/PKA Pathway Inhibition

The principal neurotoxic mechanism identified for this compound is the inhibition of the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway.[8][9][10] This pathway is crucial for a multitude of neuronal functions, including synaptic plasticity, gene expression, and cell survival. By suppressing this pathway, this compound exposure triggers a cascade of adverse events, including the promotion of apoptosis (programmed cell death) in neuronal cells.[8][9] This leads to impaired neural development and observable deficits in motor behavior.[8][10]

As a phenolic compound, this compound may also possess the ability to modulate γ-aminobutyric acid type A (GABA-A) receptors, the primary inhibitory neurotransmitter receptors in the brain.[11][12][13] While direct evidence for this interaction with this compound is still needed, many phenolic substances are known to act as activators, inhibitors, or allosteric modulators of GABA-A receptor function, representing a plausible secondary mechanism for its neurotoxicity.[11][12]

Experimental Evidence from in vivo Models

Studies using zebrafish larvae have provided critical quantitative data on the neurotoxic effects of this compound.

  • Developmental and Behavioral Effects: Exposure to this compound at concentrations as low as 1 µg/L resulted in significant pro-apoptotic gene expression changes.[8] At slightly higher concentrations (10 µg/L and above), it significantly inhibits body length, and at 144 hours post-fertilization, it suppresses locomotor behavior.[8][14]

  • Neuronal Morphology: A significant reduction in neuronal fluorescence intensity and a shortening of neural axon length were observed in zebrafish larvae exposed to concentrations of 0.1 mg/L and higher.[14][15]

These findings underscore the potent developmental neurotoxicity of this compound at environmentally relevant concentrations.

Comparative Analysis with Benchmark Endocrine Disruptors

To contextualize the neurotoxicity of this compound, it is essential to compare it with EDCs that have been more extensively studied.

Bisphenol A (BPA)

BPA is a widely produced chemical used in polycarbonate plastics and epoxy resins.[6] Its neurotoxicity is multifaceted and has been consistently demonstrated in both cell culture and animal models.[16]

  • Mechanisms of Action: BPA's neurotoxic effects are mediated through several pathways. It is a known estrogen receptor agonist, but it also induces significant oxidative stress, alters molecular pathways like AMPK and Nrf2, disrupts intracellular calcium homeostasis, and damages synaptic proteins and the neuronal cytoskeleton.[6][16][17]

  • Neurotoxic Effects: In vitro, BPA exposure leads to impaired neurite outgrowth, cytoskeletal injury, and, at higher concentrations (e.g., 200 µM), significant neuronal death.[16][17] In animal models, developmental exposure is linked to cognitive deficits in memory and learning, anxiety-like behaviors, and an increased risk for neurodevelopmental disorders like ADHD and autism spectrum disorder.[6][18]

Nonylphenol (NP)

NP is a persistent environmental contaminant resulting from the degradation of nonylphenol ethoxylates used in industrial and consumer products.

  • Mechanisms of Action: The primary neurotoxic mechanism of NP is the induction of potent oxidative stress, particularly in the hippocampus and cortex—brain regions critical for learning and memory.[19] This is characterized by a reduction in key antioxidant enzymes (SOD, CAT, GPx) and an increase in lipid peroxidation. NP can also disrupt serotonin synthesis, a key neurotransmitter for mood and cognitive function.[20]

  • Neurotoxic Effects: Exposure to NP is associated with significant behavioral changes, impaired memory and learning, and cognitive dysfunction. Chronic exposure in animal models has been shown to cause cognitive impairment in the offspring of exposed mothers.[21]

Organochlorine Pesticides (OCPs)

OCPs are a class of persistent insecticides, now banned in many countries but still present in the environment.[22][23]

  • Mechanisms of Action: Unlike the other EDCs discussed, OCPs primarily act as direct neurotoxicants by targeting ion channels.[24] Most OCPs (like dieldrin and lindane) block the chloride channels of the GABA-A receptor, inhibiting its calming effect and leading to hyperexcitability and seizures.[22][23] Others, like DDT, interact with sodium channels, keeping them open longer and promoting a state of hyperexcitability and tremors.[22][24]

  • Neurotoxic Effects: Acute exposure can cause tremors and convulsions.[24] Chronic and developmental exposure is associated with impaired motor and cognitive development in infants and has been linked to an increased risk for neurodegenerative conditions like Parkinson's disease.[25]

Quantitative Data Summary: A Comparative Overview

The following table summarizes the key neurotoxic characteristics of this compound and the selected EDCs, providing a clear basis for comparison.

ChemicalPrimary Mechanism(s)Key Molecular Target(s)Observed In Vitro EffectsObserved In Vivo Effects (Model)Effective Concentrations
This compound Inhibition of cAMP/PKA signaling; Apoptosis induction.[8][9]cAMP/PKA pathway genes (bad, bcl-2).[8]Not extensively studied.Impaired neural development, suppressed locomotor activity (Zebrafish).[8][10]≥ 1 µg/L (gene expression); ≥ 10 µg/L (locomotor).[8]
Bisphenol A (BPA) Estrogen receptor agonism; Oxidative stress; Synaptic disruption.[6][16]Estrogen receptors; NMDAR1, PSD95, Synapsin I.[26]Neuronal death, impaired neurite outgrowth, loss of mitochondrial membrane potential.[16]Cognitive deficits, anxiety, impaired spatial memory (Rodents).[16][18]1-50 µM (impaired neurogenesis); 200 µM (neuronal death).[16]
Nonylphenol (NP) Oxidative stress; Disruption of serotonin synthesis.[19][20]Antioxidant enzymes (SOD, CAT, GPx); Tryptophan hydroxylase (TPH).[20]Decreased cell viability (data limited).Cognitive impairment, memory deficits, behavioral changes (Rodents, C. elegans).[20]10 µg/L (behavioral effects in C. elegans); 50 mg/kg/d (cognitive impairment in mice).[27][20]
Organochlorines (OCPs) Ion channel disruption.[22][24]GABA-A receptor chloride channels; Voltage-gated sodium channels.[22][23]Inhibition of GABA-A receptor function.[23]Seizures, tremors, impaired neurodevelopment, dopaminergic neuron depletion (Various).[22][25]Varies widely by specific compound.

Key Signaling Pathways in EDC-Induced Neurotoxicity

Understanding the signaling pathways disrupted by these chemicals is fundamental to grasping their neurotoxic impact. Below are visualizations of two critical pathways affected by the EDCs discussed.

Estrogen Receptor (ER) Signaling Pathway

Many EDCs, such as BPA and NP, exert their effects by hijacking the estrogen signaling pathways, which are vital for neuronal development and function.[28] This can occur through a "genomic" pathway, where the chemical binds to nuclear receptors (ERα, ERβ) and alters gene expression, or a rapid "non-genomic" pathway involving membrane-bound estrogen receptors (mERs) that activate kinase cascades like MAPK and PI3K/Akt.[29][30][31]

Estrogen_Signaling Fig 1: Genomic and Non-Genomic Estrogen Receptor Signaling Pathways cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EDC EDC (e.g., BPA) mER Membrane ER (mERα/β, GPER1) EDC->mER Binds G_Protein G-Protein mER->G_Protein Activates Kinase_Cascade Kinase Cascade (MAPK, PI3K/Akt) G_Protein->Kinase_Cascade Initiates TF Transcription Factors Kinase_Cascade->TF Phosphorylates EDC_cyto EDC (e.g., BPA) nER Nuclear ER (ERα/β) EDC_cyto->nER Binds HSP HSP nER_complex EDC-ER Complex nER->nER_complex ERE Estrogen Response Element nER_complex->ERE Binds to Gene Target Gene ERE->Gene Regulates Transcription Altered Gene Transcription Gene->Transcription Synaptic_Plasticity Synaptic_Plasticity Transcription->Synaptic_Plasticity Impacts Cell_Survival Cell_Survival Transcription->Cell_Survival Impacts TF->Transcription

Caption: EDC interaction with genomic and non-genomic estrogen receptor pathways.

cAMP/PKA Signaling Pathway

This pathway is the primary known target for this compound.[8][9] It is a ubiquitous second messenger system. Activation typically involves a ligand binding to a G-protein coupled receptor (GPCR), leading to the production of cAMP, which in turn activates PKA. PKA then phosphorylates various downstream targets, including transcription factors like CREB, to regulate gene expression related to cell survival and function. Inhibition of this pathway disrupts these essential processes.

PKA_Signaling Fig 2: Inhibition of the cAMP/PKA Signaling Pathway by this compound cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts  AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates Apoptosis Apoptosis PKA_active->Apoptosis Suppression Inhibited Isopropylphenol This compound Isopropylphenol->cAMP Inhibits Pathway CRE CRE CREB->CRE Binds to Gene Target Genes (e.g., bcl-2) CRE->Gene Transcription Transcription Gene->Transcription Survival Neuronal Survival Transcription->Survival Promotes

Caption: this compound inhibits the cAMP/PKA pathway, promoting apoptosis.

Experimental Methodologies: Protocols for Neurotoxicity Assessment

To ensure trustworthy and reproducible results, standardized protocols are essential. Here we detail a common in vitro assay and an increasingly vital in vivo workflow for assessing developmental neurotoxicity.

Protocol 1: In Vitro Neuro-2a (N2a) Cell Viability Assay

This protocol is a self-validating system to determine the direct cytotoxicity of a compound on a neuronal cell line, providing a baseline for neurotoxic potential.[17]

Objective: To quantify the dose-dependent effect of a test chemical on the viability of mouse neuroblastoma cells (Neuro-2a).

Methodology:

  • Cell Culture: Culture Neuro-2a cells in MEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.

  • Dosing: Prepare serial dilutions of the test compound (e.g., this compound, BPA) in culture medium. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and not exceed 0.1%.

  • Exposure: Remove the old medium from the cells and replace it with the medium containing the various concentrations of the test compound. Include a vehicle control (solvent only) and a negative control (medium only).

  • Incubation: Incubate the plate for a defined period (e.g., 24 or 48 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

    • Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited).

Protocol 2: In Vivo Developmental Neurotoxicity (DNT) Workflow using Zebrafish

The zebrafish embryo model is a powerful tool for medium- to high-throughput screening of DNT, bridging the gap between in vitro assays and costly mammalian studies.[32][33][34][35] Its rapid, external development and optical transparency allow for real-time assessment of neurodevelopment.[34][35]

Zebrafish_Workflow Fig 3: Experimental Workflow for Zebrafish Developmental Neurotoxicity (DNT) Assessment cluster_endpoints Endpoint Assessment at Multiple Timepoints start Fertilized Zebrafish Embryos (0-3 hpf) exposure Static Renewal Exposure (Test Chemical + Controls) in 96-well plates start->exposure morphology General Morphology & Teratogenicity (24, 48, 96, 120 hpf) - Body length, eye size, edema exposure->morphology behavior Locomotor Activity Assay (120-144 hpf) - Light/dark transition test exposure->behavior staining Immunohistochemistry / Staining (96-120 hpf) - Acridine orange (apoptosis) - Antibody staining (specific neurons) exposure->staining molecular Molecular Analysis (RT-qPCR) (e.g., 144 hpf) - Gene expression analysis exposure->molecular data Data Analysis - Dose-response modeling - Statistical comparison morphology->data behavior->data staining->data molecular->data conclusion Hazard Identification & Risk Assessment data->conclusion

Caption: Workflow for assessing developmental neurotoxicity using the zebrafish model.

Conclusion and Future Directions

This comparative guide illustrates that while various EDCs pose a significant threat to neurological health, their mechanisms of action can be remarkably diverse.

  • This compound appears to exert its neurotoxicity primarily through the disruption of the vital cAMP/PKA signaling pathway, leading to apoptosis and developmental deficits.[8]

  • BPA and Nonylphenol display profiles more aligned with classical endocrine disruption, involving estrogen receptor modulation and the induction of severe oxidative stress.[16][21]

  • Organochlorine Pesticides act as more direct neurotoxicants, physically blocking ion channels to induce a state of neuronal hyperexcitability.[22]

This mechanistic divergence is critical for researchers and regulators. It underscores that a one-size-fits-all approach to neurotoxicity testing is insufficient. While this compound shares a structural class with other alkylphenols like NP, its functional impact appears distinct.

Significant research gaps remain. The neurotoxic profile of this compound in mammalian models is currently unknown and is a critical next step for human health risk assessment. Furthermore, investigating its potential interactions with other neurotransmitter systems, such as the GABAergic system, could reveal additional layers of its neurotoxicity.[11] Continued research using a combination of robust in vitro and alternative in vivo models will be paramount to fully understanding and mitigating the risks posed by this expanding class of neurotoxic environmental chemicals.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Isopropylphenol

Author: BenchChem Technical Support Team. Date: January 2026

The Critical Importance of Proper 3-Isopropylphenol Disposal

This compound (CAS 618-45-1) is a versatile intermediate in pharmaceutical and agrochemical synthesis. However, its utility is matched by its significant hazard profile. It is classified as harmful if swallowed, capable of causing severe skin burns and serious eye damage, and may trigger an allergic skin reaction.[1][2][3] Critically, this compound is very toxic to aquatic life, making its containment and proper disposal an environmental imperative.[1][4][5] Improper disposal, such as discarding it down the drain or in regular trash, can lead to severe environmental contamination and regulatory penalties.[6][7] This guide provides the necessary protocols to mitigate these risks effectively.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any capacity, from routine use to spill cleanup and waste packaging, the correct Personal Protective Equipment (PPE) must be worn. The level of PPE is dictated by the potential for exposure. The anesthetic effect of phenol compounds can mask initial skin contact, making robust barrier protection essential to prevent severe chemical burns and systemic toxicity.[8]

Task Required Personal Protective Equipment (PPE) Rationale
Routine Laboratory Handling Chemical splash goggles, standard nitrile gloves (double-gloved recommended), and a fully buttoned lab coat.[9][10]Provides a baseline of protection against incidental splashes and contact during controlled use.
Weighing and Transfer (Solid) All routine PPE plus a face shield. All handling of solids should occur in a chemical fume hood or ventilated enclosure.[3][5][9]Prevents inhalation of dust particles and protects the entire face from potential splashes.[5]
Spill Cleanup / Waste Packaging Chemical splash goggles and a face shield, heavy-duty gloves (e.g., butyl rubber or neoprene over nitrile gloves), a chemical-resistant apron, and closed-toe shoes.[8][9][11]Offers enhanced protection against the higher risk of direct, prolonged contact with the chemical during cleanup and disposal operations.
Large Spills or Poor Ventilation All of the above, plus a full-face respirator with organic vapor cartridges.[9][11]Protects against high concentrations of vapors or aerosols, which can cause severe respiratory irritation and systemic toxicity.[5]
Spill Management: Immediate and Methodical Response

Accidental spills demand a swift, confident, and systematic response to minimize exposure and environmental release. The procedures for minor and major spills differ in scale but not in the underlying principles of containment, cleanup, and decontamination.

  • Alert Personnel: Immediately notify others in the vicinity.[12]

  • Isolate the Area: Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear the PPE specified for "Spill Cleanup" in the table above.

  • Contain the Spill: For liquid spills, create a dike around the spill using an inert absorbent material like sand, vermiculite, or a commercial sorbent.[13] For solid spills, avoid generating dust.[1][5]

  • Absorb and Collect: Gently cover and absorb the spilled material. Do not use combustible materials like paper towels to absorb large quantities of the liquid.[12] Once fully absorbed, carefully scoop the material into a designated, properly labeled hazardous waste container.[14]

  • Decontaminate the Area: Wipe the spill area with a mild detergent and water solution.[12] All cleaning materials must also be disposed of as hazardous waste.[9]

  • Dispose of Contaminated PPE: Remove and dispose of all contaminated PPE as hazardous waste.

  • Wash Hands Thoroughly: Wash hands with soap and water after the cleanup is complete.[1]

  • Evacuate Immediately: Evacuate all personnel from the immediate area. If the spill is large or in a poorly ventilated space, activate the fire alarm to initiate a full building evacuation.[12][13]

  • Call for Emergency Response: From a safe location, contact your institution's emergency response team or local emergency services (911).[12] Provide them with the chemical name, location, and approximate quantity of the spill.

  • Isolate the Area: If safe to do so, close the doors to the affected area to contain vapors.

  • Do Not Attempt to Clean Up: Major spills should only be handled by trained emergency responders with the appropriate equipment, including self-contained breathing apparatus (SCBA).[11]

Waste Containment and Disposal Workflow

The guiding principle for this compound waste is that it is hazardous.[5] All materials that come into contact with it must be segregated, properly contained, and disposed of through an approved hazardous waste stream.

WasteDisposalWorkflow This compound Waste Management Workflow cluster_0 Waste Generation cluster_1 Immediate Action cluster_2 Waste Segregation & Containment cluster_3 Final Disposal spill Spill Occurs contain Contain & Absorb Spill spill->contain ppe Contaminated PPE collect_ppe Collect Contaminated PPE ppe->collect_ppe unused_chem Unused/Expired Product assess_chem Assess Unused Chemical unused_chem->assess_chem container Place in a Labeled, Leak-Proof Hazardous Waste Container [10] contain->container collect_ppe->container assess_chem->container labeling Label Container: 'Hazardous Waste' 'this compound' List all components [10] container->labeling storage Store in a Designated Satellite Accumulation Area [8] labeling->storage pickup Arrange for Pickup by Certified Hazardous Waste Handler [8, 11] storage->pickup disposal Final Disposal via Licensed Facility (e.g., Incineration) [3, 17] pickup->disposal

Caption: Decision workflow for handling and disposing of this compound waste.

  • Segregate Waste Streams: All waste contaminated with this compound, including spill cleanup debris, used PPE, and contaminated labware (e.g., pipette tips, tubes), must be collected separately from other waste streams.[6]

  • Use Appropriate Containers: Collect waste in a designated, leak-proof, and chemically compatible container. The container must have a secure lid and be kept closed when not in use.[6][10]

  • Labeling is Critical: Affix a hazardous waste label to the container as soon as the first item is added. The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • Any other components of the waste mixture

    • The date of accumulation

  • Storage: Store the sealed waste container in a designated satellite accumulation area, away from incompatible materials such as strong oxidizers.[10] The storage area should be cool, dry, and well-ventilated.[1]

  • Disposal Request: When the container is nearly full, arrange for its collection by your institution's environmental health and safety (EHS) department or a licensed hazardous waste contractor.[10] Do not mix different hazardous waste streams in the same container.

Approved Disposal Pathways and Regulatory Context

The final disposition of this compound waste is strictly regulated to protect human health and the environment.

  • Incineration: The preferred and safest method for the disposal of this compound is high-temperature incineration in a licensed hazardous waste facility.[15] It is often recommended to mix the chemical with a suitable combustible solvent to ensure complete destruction.[1]

  • Landfill: In some jurisdictions, burial in a specially licensed and engineered hazardous waste landfill may be an option.[1] However, this is generally a less preferred method due to long-term environmental liability.

  • Environmental Release is Prohibited: Under no circumstances should this compound or its waste be released into the environment, sanitary sewers, or drains.[5][7]

While specific waste codes can vary by jurisdiction, phenolic compounds are regulated under frameworks such as the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[16] Always consult your local and national regulations and your institution's EHS office to ensure full compliance.[7]

By adhering to these detailed procedures, you not only ensure the safety of your personnel but also uphold your professional responsibility to protect the environment.

References

Navigating the Safe Handling of 3-Isopropylphenol: A Guide to Personal Protective Equipment and Operational Safety

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my priority extends beyond the mere application of chemical compounds to fostering an environment of uncompromising safety and procedural excellence. 3-Isopropylphenol (also known as m-cumenol), while valuable in various research and development applications, presents significant hazards that demand meticulous planning and execution in its handling. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in authoritative safety data and practical, field-tested insights. Our objective is to empower you, our scientific colleagues, with the knowledge to mitigate risks effectively, ensuring both personal safety and the integrity of your research.

Foundational Hazard Assessment: Understanding the Risks of this compound

Before any handling, a thorough understanding of the specific hazards associated with this compound is paramount. This compound is not benign; it is a phenol derivative and carries similar, severe risks. Acute exposure can lead to irritation of the skin, eyes, and respiratory tract.[1] Due to its ability to denature proteins, it can cause severe chemical burns and systemic toxicity upon absorption.[1][2]

A summary of its hazard classifications provides a clear imperative for the stringent protective measures outlined in this guide.

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[3][4]
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage[3][4][5]
Serious Eye DamageCategory 1H318: Causes serious eye damage[5]
Skin SensitizationCategory 1H317: May cause an allergic skin reaction[2][5]
Hazardous to the Aquatic EnvironmentAcute Hazard, Category 1H400: Very toxic to aquatic life[2][5]

Furthermore, as a combustible solid, this compound dust can form explosive mixtures in the air, necessitating control over dust generation and elimination of ignition sources.[2]

Core Directive: Personal Protective Equipment (PPE) Selection

The selection of PPE is not a matter of simple preference but a risk-based decision dictated by the specific procedures being undertaken. The following is a multi-tiered approach to ensure adequate protection.

Eye and Face Protection

Causality: this compound can cause severe, irreversible eye damage.[2] Therefore, protection against splashes and airborne particles is non-negotiable.

  • Minimum Requirement: At all times when handling this compound in any form, ANSI Z87.1-compliant chemical splash goggles are mandatory.

  • High-Risk Operations: When there is an elevated risk of splashing (e.g., handling larger volumes >50 mL, heating solutions, or during transfers), a full-face shield must be worn in addition to chemical splash goggles.[2] This provides a secondary barrier protecting the entire face.

Skin and Body Protection

Causality: Phenol and its derivatives can be readily absorbed through the skin, leading to severe chemical burns and potentially fatal systemic toxicity affecting the cardiovascular and central nervous systems.[2] Furthermore, this compound is a known skin sensitizer, meaning repeated contact can lead to an allergic reaction.[2][5]

  • Gloves: Standard nitrile examination gloves are insufficient for prolonged contact.

    • Incidental Contact (Small quantities, dilute solutions): Use chemical-resistant gloves (e.g., PVC or neoprene).[2] A common best practice is to wear double-layered nitrile gloves, with the understanding that they must be removed and replaced immediately upon any sign of contamination.[6]

    • Extended Contact or Immersion (Concentrated material, large quantities): Heavy-duty butyl rubber or Viton® gloves are required.[7] Always check the manufacturer's glove compatibility and breakthrough time data for phenols. Contaminated gloves must be replaced immediately.[2]

  • Lab Coat/Apron: A fully buttoned, long-sleeved lab coat is the minimum requirement. For procedures involving significant quantities or a high splash potential, a chemically resistant apron (e.g., PVC or butyl rubber) should be worn over the lab coat.[2][6]

  • Protective Clothing: Full-length pants and closed-toe shoes are mandatory at all times in the laboratory.[6]

Respiratory Protection

Causality: Inhalation of this compound dust or vapors can cause severe respiratory tract irritation and may contribute to systemic toxicity.[1]

  • Engineering Controls as Primary Defense: All work that may generate dust (e.g., weighing, transferring solids) or vapors (e.g., heating, preparing solutions) MUST be conducted within a certified chemical fume hood.[2][8] Local exhaust ventilation is required where solids are handled as powders.[2]

  • Respirator Use: In the rare and typically unplanned event that engineering controls are not available or fail, or during a large spill cleanup, a NIOSH-approved respirator is required.[1] For dusts, a particulate respirator is suitable.[2] For vapors, a full-face respirator with organic vapor cartridges is necessary.[6] All respirator use must be in accordance with a formal institutional respiratory protection program, including fit testing and training, as mandated by OSHA (29 CFR 1910.134).

The following diagram outlines the decision-making process for PPE selection.

PPE_Selection_Workflow cluster_0 cluster_1 Protection Level start Begin Task with This compound task_assessment Assess Task: - Scale - Concentration - Heating - Dust/Aerosol Potential start->task_assessment eye_face Eye/Face Protection task_assessment->eye_face All Tasks skin_body Skin/Body Protection task_assessment->skin_body All Tasks respiratory Respiratory Protection task_assessment->respiratory Assess Inhalation Risk goggles Chemical Splash Goggles eye_face->goggles Low Splash Risk face_shield Goggles + Face Shield eye_face->face_shield High Splash Risk (e.g., heating, large vol.) lab_coat Lab Coat + Appropriate Gloves* skin_body->lab_coat Low Splash Risk (e.g., weighing solid) apron Coat + Apron + Heavy-Duty Gloves* skin_body->apron High Splash Risk fume_hood Chemical Fume Hood respiratory->fume_hood Dust/Vapor Generation (Standard Procedure) respirator NIOSH-Approved Respirator (Emergency/Maintenance) respiratory->respirator Control Failure or Large Spill end Proceed with Task face_shield->end apron->end fume_hood->end

Caption: PPE Selection Workflow for this compound.

Operational and Disposal Plans: Step-by-Step Protocols

Safe Handling and Storage Protocol
  • Preparation: Designate a specific work area for handling this compound.[8] Ensure an eyewash station and safety shower are immediately accessible and unobstructed.[8]

  • PPE Donning: Before handling the primary container, don all required PPE as determined by your risk assessment.

  • Weighing/Transfer: Conduct all transfers of solid this compound inside a chemical fume hood to prevent dust inhalation.[2] Use spark-proof tools and equipment.[3]

  • Solution Preparation: Add the solid slowly to the solvent. Be aware of potential exothermic reactions.

  • General Hygiene: Do not eat, drink, or smoke in the work area.[3][5] Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

  • Storage: Store this compound in a cool, dry, well-ventilated area away from ignition sources and incompatible materials such as oxidizing agents.[1][2][9] Ensure containers are tightly sealed and clearly labeled.[1]

Emergency Response: Spills and Exposures

In Case of a Spill:

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Control: Remove all ignition sources.[2]

  • Protect: Don appropriate PPE, including respiratory protection if necessary.

  • Contain: For solid spills, use dry clean-up procedures; avoid sweeping or any action that generates dust.[2][5] Carefully place material into a suitable, labeled container for disposal.[2]

  • Decontaminate: Clean the spill area thoroughly.

  • Dispose: Treat all spill cleanup materials as hazardous waste.

In Case of Personnel Exposure:

  • Skin Contact: This is a medical emergency. Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing, including shoes and watches.[2][5][6] Seek immediate medical attention. Do not use neutralizing agents.

  • Eye Contact: Immediately and continuously flush eyes with water from an eyewash station for at least 15 minutes, holding the eyelids open.[2][3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air immediately.[2] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.[3] The material can cause severe chemical burns to the gastrointestinal tract.[2]

Waste Disposal Plan
  • Segregation: All waste contaminated with this compound (including excess chemical, contaminated PPE, and spill cleanup materials) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal: Do not dispose of this compound down the drain. It is very toxic to aquatic life.[2] All waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste contractor, in accordance with all local, state, and federal regulations.[3]

By adhering to these rigorous safety protocols, researchers can confidently and safely harness the scientific potential of this compound while upholding the highest standards of laboratory safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.